molecular formula C19H13N3O7S2 B1677016 NSC-87877 CAS No. 56990-57-9

NSC-87877

Numéro de catalogue: B1677016
Numéro CAS: 56990-57-9
Poids moléculaire: 459.5 g/mol
Clé InChI: XGMFVZOKHBRUTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-oxo-7-[(6-sulfo-2-naphthalenyl)hydrazinylidene]-5-quinolinesulfonic acid is a naphthalenesulfonic acid.
potent Shp2 (nonreceptor protein tyrosine phosphatase) inhibitor;  structure in first source

Propriétés

IUPAC Name

8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMFVZOKHBRUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866596
Record name 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56990-57-9
Record name 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056990579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-87877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-87877
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

NSC-87877: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-87877 is a potent, cell-permeable small molecule inhibitor of the protein tyrosine phosphatases SHP1 and SHP2.[1][2][3] Discovered through the screening of the National Cancer Institute (NCI) Diversity Set chemical library, it has become a valuable tool for studying the roles of SHP1 and SHP2 in cellular signaling pathways.[4] This document provides a comprehensive technical overview of this compound, including its discovery, a representative synthesis protocol, its mechanism of action, and detailed experimental procedures for its characterization.

Discovery

This compound, chemically identified as 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, was identified as a potent inhibitor of SHP2 by screening the NCI Diversity Set chemical library.[4] This screening effort was initiated to find small molecule inhibitors of SHP2, a non-receptor protein tyrosine phosphatase involved in the activation of the Ras-mitogen-activated protein kinase (MAPK) cascade downstream of growth factor receptor signaling.[4] Gain-of-function mutations in the gene encoding SHP2 (PTPN11) are associated with certain leukemias and developmental disorders like Noonan syndrome, making it an attractive therapeutic target.[4]

Synthesis

Representative Synthesis Protocol:

Step 1: Diazotization of 6-amino-2-naphthalenesulfonic acid

  • Dissolve 6-amino-2-naphthalenesulfonic acid in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 20-30 minutes to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate vessel, dissolve 8-hydroxyquinoline-5-sulfonic acid in an aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the alkaline solution of 8-hydroxyquinoline-5-sulfonic acid with vigorous stirring.

  • Maintain the temperature below 5 °C and the pH in the alkaline range.

  • A colored precipitate of this compound will form.

  • Continue stirring for several hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Collect the precipitate by filtration.

  • Wash the solid with cold water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

  • The final product should be dried under vacuum.

Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

Mechanism of Action

This compound functions as a competitive inhibitor of SHP1 and SHP2 by binding to their catalytic clefts.[4] Molecular modeling studies suggest that the sulfonic acid groups of this compound form hydrogen bonds with key amino acid residues within the active site of the phosphatases.[4] By occupying the catalytic site, this compound prevents the binding and dephosphorylation of their natural substrates.

This inhibition of SHP2 has significant downstream effects on cellular signaling. SHP2 is a key positive regulator of the Ras-Erk1/2 MAP kinase pathway, which is activated by growth factors like Epidermal Growth Factor (EGF).[4] this compound has been shown to inhibit EGF-induced activation of SHP2, which in turn blocks the activation of Ras and subsequently Erk1/2.[4] Notably, this compound does not affect the upstream events of EGF-induced Gab1 tyrosine phosphorylation or the association of Gab1 with SHP2.[4]

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified in various studies.

TargetIC50 (µM)
SHP20.318
SHP10.355
PTP1B1.691
HePTP7.745
DEP165.617
CD4584.473
LAR150.930
DUSP26Potent Inhibition
Data compiled from multiple sources.[1][2][3][5]

Table 1: In Vitro Inhibitory Activity of this compound against various Protein Tyrosine Phosphatases.

Cell LineEffectConcentration (µM)
HEK293Inhibition of EGF-induced Erk1/2 activation50
MDA-MB-468Reduction in cell viability/proliferationNot specified
NeuroblastomaInduction of apoptosis, increased p53 and p38 activity1.84 - 19.0
Data compiled from multiple sources.[1][2]

Table 2: Cellular Effects of this compound.

Experimental Protocols

In Vitro SHP2 Phosphatase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified SHP2 protein.

Materials:

  • Purified recombinant SHP2 enzyme

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the SHP2 enzyme to each well.

  • Add the different concentrations of this compound to the wells. Include a control well with solvent only (no inhibitor).

  • Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the phosphatase reaction by adding the substrate (pNPP or DiFMUP) to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, e.g., by adding a stop solution for pNPP).

  • Measure the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

EGF-Induced Erk1/2 Activation Assay

This cell-based assay determines the effect of this compound on the phosphorylation of Erk1/2 in response to EGF stimulation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and serum

  • This compound

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed HEK293 cells in culture plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal Erk1/2 phosphorylation.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specific duration (e.g., 1-3 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Erk1/2.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Gab1 Gab1 EGFR->Gab1 Recruits & Phosphorylates SHP2 SHP2 Gab1->SHP2 Recruits Ras Ras SHP2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk NSC87877 This compound NSC87877->SHP2 Inhibits EGF EGF EGF->EGFR Binds

Caption: EGF-induced SHP2-mediated Erk1/2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_PTP_Assay start Start prep_reagents Prepare SHP2, Substrate, and this compound dilutions start->prep_reagents incubation Incubate SHP2 with This compound prep_reagents->incubation reaction Initiate reaction with substrate incubation->reaction measurement Measure Absorbance/ Fluorescence reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: Workflow for the in vitro SHP2 phosphatase inhibition assay.

Experimental_Workflow_Erk_Assay start Start cell_culture Culture and serum-starve cells start->cell_culture treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with EGF treatment->stimulation lysis Cell Lysis stimulation->lysis western_blot SDS-PAGE and Western Blot lysis->western_blot detection Detect phospho-Erk1/2 and total Erk1/2 western_blot->detection end End detection->end

References

NSC-87877 and its Mechanism of Action on SHP-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of NSC-87877, a potent small molecule inhibitor, on the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase-1 (SHP-1). SHP-1 is a critical negative regulator in multiple signaling pathways, making it a significant target in therapeutic research. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the inhibitor's interaction with SHP-1 and its downstream consequences.

Introduction to SHP-1 and this compound

SHP-1, encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It plays a crucial role in dephosphorylating and thereby inactivating various signaling molecules, including components of the JAK/STAT and PI3K/Akt pathways. By acting as a molecular brake, SHP-1 is integral to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.

This compound is a cell-permeable small molecule that has been identified as a potent inhibitor of both SHP-1 and its close homolog, SHP-2.[1][2] Its ability to modulate the activity of these key phosphatases has made it a valuable tool for studying cellular signaling and a lead compound in drug discovery efforts.

Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against SHP-1. The following tables summarize the key quantitative data regarding its efficacy and selectivity.

Table 1: Inhibitory Activity of this compound against SHP-1 and SHP-2

Target PhosphataseIC50 (µM)
SHP-10.355[1][3]
SHP-20.318[1][3]

Table 2: Selectivity Profile of this compound against a Panel of Protein Tyrosine Phosphatases (PTPs)

PhosphataseIC50 (µM)Fold Selectivity for SHP-1
PTP1B1.691[4]~4.8x
HePTP7.745[4]~21.8x
DEP165.617[4]~184.8x
CD4584.473[4]~237.9x
LAR150.930[4]~425.1x

Mechanism of Action

Competitive Inhibition

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of SHP-1.[5] This mode of inhibition indicates that this compound binds to the active site of the enzyme, directly competing with the substrate for binding.

Binding to the Catalytic Cleft

Molecular modeling and site-directed mutagenesis studies on the highly homologous SHP-2 have revealed that this compound binds to the catalytic cleft of the phosphatase.[1][6] Given the high degree of conservation in the catalytic domains of SHP-1 and SHP-2, it is inferred that this compound interacts with the SHP-1 active site in a similar manner.

cluster_0 SHP-1 Catalytic Domain Active_Site Active Site NSC_87877 This compound NSC_87877->Active_Site Binds competitively Substrate Phosphorylated Substrate Substrate->Active_Site Binding blocked by this compound

Figure 1. Competitive inhibition of SHP-1 by this compound.

Impact on Downstream Signaling Pathways

By inhibiting SHP-1, this compound effectively removes a key negative regulator from several critical signaling cascades, leading to the sustained phosphorylation and activation of downstream targets.

The JAK/STAT Pathway

SHP-1 is a known negative regulator of the JAK/STAT signaling pathway. It can dephosphorylate both JAK kinases and STAT proteins, thereby terminating cytokine-induced signaling. Inhibition of SHP-1 by this compound is expected to lead to prolonged phosphorylation and activation of STAT proteins, such as STAT3.[7][8]

Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK pJAK pJAK JAK->pJAK Autophosphorylation pJAK->JAK Dephosphorylates STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->STAT Dephosphorylates Gene_Transcription Gene Transcription pSTAT->Gene_Transcription Dimerizes and translocates to nucleus SHP1 SHP-1 SHP1->pJAK SHP1->pSTAT NSC_87877 This compound NSC_87877->SHP1 Inhibits

Figure 2. this compound-mediated inhibition of SHP-1 in the JAK/STAT pathway.

The PI3K/Akt Pathway

SHP-1 has also been implicated in the negative regulation of the PI3K/Akt signaling pathway.[9] By dephosphorylating key components of this pathway, SHP-1 can attenuate signals that promote cell survival and proliferation. The use of SHP-1 inhibitors like this compound can therefore enhance PI3K/Akt signaling.

Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K pPI3K pPI3K PI3K->pPI3K Activation pPI3K->PI3K Dephosphorylates Akt Akt pPI3K->Akt Phosphorylates pAkt pAkt Akt->pAkt Cell_Survival_Proliferation Cell Survival & Proliferation pAkt->Cell_Survival_Proliferation SHP1 SHP-1 SHP1->pPI3K NSC_87877 This compound NSC_87877->SHP1 Inhibits

Figure 3. this compound-mediated inhibition of SHP-1 in the PI3K/Akt pathway.

Detailed Experimental Protocols

In Vitro SHP-1 Phosphatase Activity Assay

This protocol describes a fluorogenic assay to measure the enzymatic activity of SHP-1 and its inhibition by this compound using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate.

Materials:

  • Recombinant human SHP-1 enzyme

  • This compound

  • DiFMUP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the wells of a 96-well plate, add the desired concentration of this compound or vehicle control.

  • Add recombinant SHP-1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the DiFMUP substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~358 nm, Emission: ~450 nm).

  • Calculate the rate of the reaction (slope of the fluorescence versus time plot).

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Immunoprecipitation of SHP-1 from Cell Lysates

This protocol details the immunoprecipitation of endogenous SHP-1 from cell lysates to assess its phosphorylation status or to perform in-vitro phosphatase assays on the immunoprecipitated enzyme.

Materials:

  • Cell culture plates

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-SHP-1 antibody

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Culture and treat cells as required.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with Protein A/G beads for 30-60 minutes.

  • Incubate the pre-cleared lysate with an anti-SHP-1 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated SHP-1 from the beads using elution buffer. The eluate can then be used for downstream applications such as Western blotting or phosphatase activity assays.

Experimental and Screening Workflows

The following diagram illustrates a typical workflow for the screening and validation of SHP-1 inhibitors like this compound.

Start High-Throughput Screening (Compound Library) Primary_Assay Primary in vitro Assay (Recombinant SHP-1) Start->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (vs. other PTPs) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement) Selectivity_Profiling->Cell_Based_Assays Downstream_Signaling Downstream Signaling Analysis (Western Blot for pSTAT3, pAkt) Cell_Based_Assays->Downstream_Signaling Lead_Optimization Lead Optimization Downstream_Signaling->Lead_Optimization

Figure 4. Workflow for the discovery and validation of SHP-1 inhibitors.

Conclusion

This compound is a potent, competitive inhibitor of SHP-1 that acts by binding to the enzyme's catalytic site. Its ability to modulate SHP-1 activity makes it an invaluable tool for dissecting the roles of this phosphatase in various signaling pathways, including the JAK/STAT and PI3K/Akt cascades. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel SHP-1 targeted therapeutics.

References

The Core Mechanism of Action of NSC-87877 on SHP-2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP-2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signaling. It is a key component of multiple signaling pathways, including the Ras-mitogen-activated protein kinase (MAPK) cascade, and is essential for cell proliferation, differentiation, and survival. Dysregulation of SHP-2 activity is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of several cancers. Consequently, SHP-2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. NSC-87877 is a potent small-molecule inhibitor of SHP-2 that has been instrumental in elucidating the cellular functions of this phosphatase. This technical guide provides a comprehensive overview of the mechanism of action of this compound on SHP-2, with a focus on its binding characteristics, inhibitory kinetics, and effects on downstream signaling pathways.

Mechanism of Action of this compound

This compound is a cell-permeable compound that directly inhibits the catalytic activity of SHP-2. Molecular modeling and site-directed mutagenesis studies have revealed that this compound functions as a competitive inhibitor by binding to the catalytic cleft of the SHP-2 protein tyrosine phosphatase (PTP) domain.[1] This binding prevents the access of phosphorylated substrates to the active site, thereby blocking the dephosphorylation reaction.

The interaction between this compound and the SHP-2 PTP domain is stabilized by a series of hydrogen bonds. Specifically, the sulfonic acid group of the naphthalene ring of this compound is proposed to form hydrogen bonds with the side chains of Lys-280 and Asn-281, while the sulfonic acid group on the quinoline ring interacts with the backbone amino group of Arg-465.[2] Arg-465 is a conserved residue within the PTP signature motif, located at the base of the catalytic cleft, highlighting the inhibitor's interaction with this critical region.

Kinetic studies have confirmed the competitive nature of this compound's inhibition of SHP-2.[3] This mode of action is distinct from allosteric inhibitors that bind to sites outside the catalytic cleft to induce a conformational change that inactivates the enzyme.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency and selectivity of this compound have been characterized through various in vitro phosphatase assays. The following tables summarize the key quantitative data.

Target IC50 (nM) Assay Type Reference
SHP-2318Cell-free assay[4]
SHP-1355Cell-free assay[4]
PTP1B1691In vitro assay
HePTP7745In vitro assay
DEP165617In vitro assay
CD4584473In vitro assay
LAR150930In vitro assay
DUSP26-Competitive Inhibition[3]

Table 1: In vitro inhibitory activity of this compound against various protein tyrosine phosphatases.

Cell Line Effect Concentration Reference
HEK293Inhibition of EGF-induced Erk1/2 activation50 µM[4]
MDA-MB-468Reduction in cell viability/proliferationNot specified[4]
NeuroblastomaIncreased p53 and p38 activity, decreased tumor growth30 mg/kg (in vivo)[5]

Table 2: Cellular and in vivo effects of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of inhibitor activity. The following sections provide generalized methodologies for key experiments cited in the literature on this compound.

In Vitro SHP-2 Phosphatase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the dephosphorylation of a substrate by purified SHP-2 enzyme.

  • Reagents and Materials:

    • Recombinant human SHP-2 PTP domain

    • Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or a phosphopeptide)

    • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

    • This compound stock solution (in DMSO)

    • 96-well or 384-well microplates (black, for fluorescence assays)

    • Microplate reader capable of fluorescence detection

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add a fixed concentration of the SHP-2 enzyme to each well of the microplate.

    • Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding the substrate to each well.

    • Monitor the dephosphorylation of the substrate over time by measuring the change in fluorescence or absorbance using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for SHP-2 Inhibition: Western Blotting for p-Erk

This assay assesses the effect of this compound on a downstream target of SHP-2 signaling, such as the phosphorylation of Erk1/2.

  • Reagents and Materials:

    • Cell line of interest (e.g., HEK293, MDA-MB-468)

    • Cell culture medium and supplements

    • Growth factor (e.g., Epidermal Growth Factor, EGF)

    • This compound stock solution (in DMSO)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-Erk1/2, anti-total-Erk1/2, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Seed cells in culture plates and grow to the desired confluency.

    • Serum-starve the cells for a specified period (e.g., 12-24 hours) to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined time (e.g., 1-3 hours).

    • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to activate the SHP-2 pathway.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with primary antibodies against p-Erk1/2 and total Erk1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of p-Erk1/2, normalized to total Erk1/2 and the loading control.

Mandatory Visualizations

Signaling Pathway Diagram

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP-2 RTK->SHP2 activates SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates SHP2->Ras promotes activation NSC87877 This compound NSC87877->SHP2 inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk pErk p-Erk1/2 Erk->pErk phosphorylation Proliferation Cell Proliferation & Survival pErk->Proliferation promotes

Caption: The role of SHP-2 in the Ras-Erk signaling pathway and its inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay start_invitro Recombinant SHP-2 Enzyme inhibitor Add this compound (serial dilution) start_invitro->inhibitor substrate Add Phosphatase Substrate inhibitor->substrate measurement Measure Dephosphorylation substrate->measurement ic50 Calculate IC50 measurement->ic50 start_cellular Culture Cells pretreat Pre-treat with This compound start_cellular->pretreat stimulate Stimulate with Growth Factor (EGF) pretreat->stimulate lyse Cell Lysis stimulate->lyse western Western Blot for p-Erk / Total Erk lyse->western analyze Analyze Protein Phosphorylation western->analyze

Caption: Workflow for in vitro and cellular assays to characterize SHP-2 inhibition by this compound.

Logical Relationship Diagram

Logical_Relationship NSC87877 This compound Binding Binds to Catalytic Cleft of SHP-2 PTP Domain NSC87877->Binding Inhibition Competitive Inhibition of Phosphatase Activity Binding->Inhibition Signaling_Block Blocks Downstream Ras-Erk Signaling Inhibition->Signaling_Block Cellular_Effect Reduces Cell Proliferation and Survival Signaling_Block->Cellular_Effect

Caption: The logical progression of this compound's mechanism of action from binding to cellular effect.

References

An In-depth Technical Guide to the Inhibition of DUSP26 Phosphatase by NSC-87877

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual-specificity phosphatase 26 (DUSP26) has emerged as a significant regulator in various cellular signaling pathways, particularly those governing cell survival, proliferation, and apoptosis. Its dysregulation is implicated in several pathologies, most notably in cancer, where it can exhibit both tumor-suppressive and oncogenic roles depending on the cellular context.[1][2] NSC-87877, initially identified as a potent inhibitor of SHP-1 and SHP-2 phosphatases, has been demonstrated to be a highly effective inhibitor of DUSP26.[3][4] This document provides a comprehensive technical overview of the mechanism of DUSP26 inhibition by this compound, the downstream cellular consequences, and detailed protocols for studying this interaction.

DUSP26: The Target Phosphatase

DUSP26 is an atypical dual-specificity phosphatase capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its substrates.[5] Its primary substrates include key components of the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways.[6][7]

  • MAPK Pathway : DUSP26 is known to dephosphorylate and inactivate p38 MAP kinase, a critical regulator of cellular stress responses and apoptosis.[3][8] By inactivating p38, DUSP26 can suppress stress-induced cell death and promote cell survival.

  • p53 Pathway : In certain cancers, such as neuroblastoma, DUSP26 directly binds to and dephosphorylates the p53 tumor suppressor protein, inhibiting its function and contributing to chemoresistance.[6][9]

  • Other Substrates : DUSP26 has also been shown to interact with and regulate other signaling molecules, including TAK1, FADD, TrkA, and FGFR1, often requiring a binding partner or scaffolding protein to exert its catalytic activity.[1][10]

Due to its role in suppressing pro-apoptotic pathways, DUSP26 is overexpressed in several high-risk cancers, including neuroblastoma and anaplastic thyroid cancer, making it a compelling target for therapeutic intervention.[3][6]

This compound: The Inhibitor

This compound (8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid) is a small molecule compound that functions as a competitive inhibitor of DUSP26.[3][8] Kinetic studies have confirmed that this compound binds to the catalytic site of the phosphatase, preventing it from dephosphorylating its substrates.[3] While also active against other phosphatases like SHP-1 and SHP-2, its inhibitory effect on DUSP26 is particularly potent.[4][11]

Mechanism and Signaling Consequences of Inhibition

The inhibition of DUSP26 by this compound restores the activity of key tumor-suppressor pathways that DUSP26 normally holds in check. This leads to decreased cell proliferation and the induction of apoptosis in cancer cells.

The primary consequences of DUSP26 inhibition are:

  • Activation of the p38 MAPK Pathway : By preventing DUSP26-mediated dephosphorylation, this compound treatment leads to a sustained increase in the phosphorylation (activation) of p38 MAPK.[3][6] Activated p38 then phosphorylates its own downstream effectors, such as MAPKAPK2 and HSP27, promoting apoptosis.[6]

  • Activation of the p53 Pathway : this compound treatment results in increased phosphorylation of p53 at key serine residues (e.g., Ser37 and Ser46).[6][9] This phosphorylation stabilizes and activates p53, leading to the transcription of pro-apoptotic genes and subsequent cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis.[6]

The cytotoxic effects of this compound can be partially reversed by the knockdown of p53 or by co-treatment with a p38 inhibitor, confirming that both pathways are critical mediators of its anti-cancer activity.[6]

DUSP26_Inhibition_Pathway cluster_Inhibitor Inhibitor cluster_Phosphatase Phosphatase cluster_Pathways Signaling Pathways NSC87877 This compound DUSP26 DUSP26 NSC87877->DUSP26 Inhibits p38 p38 MAPK DUSP26->p38 Dephosphorylates p53 p53 DUSP26->p53 Dephosphorylates Apoptosis Apoptosis p38->Apoptosis activates p53->Apoptosis activates

This compound inhibits DUSP26, activating p38 and p53 pathways to induce apoptosis.

Quantitative Data Presentation

The efficacy of this compound has been quantified across various cell lines and against different phosphatases.

Table 1: IC₅₀ Values of this compound in Neuroblastoma (NB) Cell Lines

Cell Line IC₅₀ (µM)
IMR32 1.84[4]
SK-N-SH 6.35[4]
NB-19 8.69[4]
SMS-KCN 12.6[4]
SH-SY5Y 15.7[4]
JF 15.8[4]
CHLA-225 19.0[4]

Data reflects the concentration required to inhibit cell viability by 50% after 5 days of treatment.

Table 2: Inhibitory Profile of this compound Against Various Phosphatases

Phosphatase Description IC₅₀ (µM)
DUSP26 Dual-Specificity Phosphatase 26 Potent Inhibition (3-fold > SHP-1) [11]
SHP-2 (PTPN11) Src homology region 2 domain-containing phosphatase-2 0.318[4]
SHP-1 (PTPN6) Src homology region 2 domain-containing phosphatase-1 0.355[4]

Note: While this compound is a potent inhibitor of SHP-1/2, its inhibition of DUSP26 is notably strong and responsible for specific cellular outcomes in DUSP26-overexpressing cancers.[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibition of DUSP26 by this compound.

In Vitro DUSP26 Phosphatase Activity Assay

This assay directly measures the enzymatic activity of recombinant DUSP26 in the presence of an inhibitor.

Workflow Diagram

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Assay Buffer E Incubate DUSP26 with this compound A->E B Dilute Recombinant DUSP26 Protein B->E C Prepare Serial Dilutions of this compound C->E D Prepare Phosphopeptide Substrate (e.g., pNPP) F Add Substrate to Start Reaction D->F E->F G Incubate at 37°C F->G H Stop Reaction (e.g., add NaOH) G->H I Measure Absorbance (e.g., 405 nm for pNPP) H->I J Calculate % Inhibition I->J

Workflow for an in vitro DUSP26 phosphatase activity assay.

Methodology:

  • Reagents : Recombinant human DUSP26 protein, phosphatase assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5), this compound, and a suitable substrate like p-Nitrophenyl Phosphate (pNPP).

  • Preparation : Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation : In a 96-well plate, add 10 µL of each this compound dilution (or vehicle control) to wells containing recombinant DUSP26 in assay buffer. Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add the pNPP substrate to each well to start the dephosphorylation reaction.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination : Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Detection : Measure the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.

  • Analysis : Calculate the percentage of DUSP26 activity inhibition for each this compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Cell Viability Assay (MTT or CCK-8)

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding : Seed cancer cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment : Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO).

  • Incubation : Incubate the cells for a specified period (e.g., 24, 48, 72, or 120 hours).[9]

  • Reagent Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the reagent into a colored formazan product.

  • Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Detection : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

Western Blot Analysis of Pathway Activation

This protocol is used to detect changes in the phosphorylation status of DUSP26 substrates like p38 and p53, and markers of apoptosis like cleaved PARP.

Methodology:

  • Cell Culture and Treatment : Grow cells to 70-80% confluency and treat with this compound (e.g., at its IC₅₀ concentration) for various time points (e.g., 0, 1, 6, 12 hours).[9]

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13] Scrape the cells, collect the lysate, and clarify by centrifugation.[13]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation : Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5 minutes.[14]

  • Gel Electrophoresis : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-p38 (Thr180/Tyr182)

    • Total p38

    • Phospho-p53 (Ser37/Ser46)

    • Total p53

    • Cleaved PARP

    • DUSP26

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[13]

  • Imaging : Capture the chemiluminescent signal using a CCD imager or X-ray film. Analyze band intensities to quantify changes in protein phosphorylation and cleavage.

Conclusion and Future Directions

This compound is a well-characterized competitive inhibitor of DUSP26 phosphatase. Its mechanism of action involves the direct suppression of DUSP26 enzymatic activity, leading to the reactivation of the p38 MAPK and p53 tumor suppressor pathways. This dual-pathway activation culminates in robust induction of apoptosis in cancer cells where DUSP26 is overexpressed. The data strongly support the therapeutic potential of targeting DUSP26 in specific malignancies.[6][11]

Future research should focus on developing DUSP26 inhibitors with even greater selectivity to minimize off-target effects, particularly concerning SHP phosphatases. Furthermore, exploring the efficacy of this compound or next-generation DUSP26 inhibitors in combination with standard chemotherapies could unveil synergistic anti-cancer strategies, especially in chemoresistant tumors driven by DUSP26 activity.

References

NSC-87877 and its Impact on the RAS/ERK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-87877 is a potent, cell-permeable small molecule inhibitor that has garnered significant attention for its ability to modulate the RAS/ERK signaling pathway. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its effects on key components of the RAS/ERK cascade, and detailed methodologies for studying these effects. Quantitative data from various studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of this compound's biological activity.

Introduction: The RAS/ERK Signaling Pathway and the Role of SHP2

The RAS/ERK pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway, often through mutations in key components like RAS or BRAF, is a hallmark of many human cancers.[4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the recruitment of the adaptor protein Grb2 and the guanine nucleotide exchange factor SOS. This complex then activates RAS by promoting the exchange of GDP for GTP.[2][3] Activated RAS, in turn, initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK).[1][3] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression.[3]

Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in the RAS/ERK pathway.[5][6][7] Upon RTK activation, SHP2 is recruited to phosphorylated docking proteins, such as Gab1, where it dephosphorylates specific substrates, an action that is essential for the full activation of RAS.[5][7] Given its critical role in mediating oncogenic signaling, SHP2 has emerged as a promising therapeutic target.[5][7]

This compound: A Potent Inhibitor of SHP2

This compound, chemically identified as 8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid, was identified through a screen of the National Cancer Institute (NCI) Diversity Set chemical library as a potent inhibitor of SHP2.[5] It also demonstrates inhibitory activity against the closely related phosphatase SHP1.[8][9][10] Molecular modeling suggests that this compound binds to the catalytic cleft of SHP2.[5][11]

Mechanism of Action

This compound acts as a competitive inhibitor of SHP2, thereby preventing it from dephosphorylating its downstream targets.[12] This inhibition of SHP2 activity disrupts the signal transduction from activated RTKs to RAS, leading to a downstream reduction in ERK phosphorylation and activity.[5][10] It has been shown to inhibit epidermal growth factor (EGF)-induced activation of SHP2, Ras, and Erk1/2 in cell cultures.[5] Notably, this compound does not appear to affect the tyrosine phosphorylation of Gab1 or the association between Gab1 and SHP2.[5][10]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruitment SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation RAS_GDP RAS-GDP (Inactive) Grb2_SOS->RAS_GDP Activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Grb2_SOS Positive Regulation NSC87877 This compound NSC87877->SHP2_active Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription

Figure 1: Mechanism of this compound in the RAS/ERK Pathway.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Protein Tyrosine Phosphatases
Target PTPIC50 (μM)Selectivity vs. SHP2Reference
SHP20.318-[8][9][13]
SHP10.355~1.1-fold[8][9][13]
PTP1B1.691~5.3-fold[13]
HePTP7.745~24.4-fold[13]
DEP165.617~206-fold[13]
CD4584.473~266-fold[13]
LAR150.930~475-fold[13]
Table 2: Cellular Activity of this compound
Cell LineAssayConcentrationEffectReference
HEK293EGF-induced ERK1/2 Activation50 µMInhibition of p-ERK levels[10]
MDA-MB-468Cell Viability/ProliferationNot specifiedSignificant reduction[10][13]
Neuroblastoma Cell Lines (p53 wild-type)Apoptosis0.25 - 0.5 µMIncreased p53 phosphorylation and apoptosis[9]
IMR32 (Neuroblastoma)ApoptosisIC50 = 1.84 µM-[9]
SK-N-SH (Neuroblastoma)ApoptosisIC50 = 6.35 µM-[9]
NB-19 (Neuroblastoma)ApoptosisIC50 = 8.69 µM-[9]
SMS-KCN (Neuroblastoma)ApoptosisIC50 = 12.6 µM-[9]
SH-SY5Y (Neuroblastoma)ApoptosisIC50 = 15.7 µM-[9]
JF (Neuroblastoma)ApoptosisIC50 = 15.8 µM-[9]
CHLA-225 (Neuroblastoma)ApoptosisIC50 = 19.0 µM-[9]
Table 3: In Vivo Activity of this compound
Animal ModelDosage and AdministrationEffectReference
Intrarenal neuroblastoma (NB) tumor mouse model30 mg/kg, IP once daily for 15 daysSignificantly inhibited NB tumor growth[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment
  • Cell Lines: HEK293, MDA-MB-468, or various neuroblastoma cell lines are commonly used.

  • Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: For experiments investigating growth factor-induced signaling, cells are typically serum-starved for 3-24 hours prior to treatment to reduce basal pathway activation.

  • This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). It is important to note that solutions of this compound can be unstable and should be prepared fresh.[8] Dilute the stock solution to the desired final concentrations in serum-free or complete medium and add to the cells for the specified duration (e.g., 3 hours for inhibition of EGF-induced signaling).[10]

Western Blotting for p-ERK and Total ERK

This protocol allows for the quantification of ERK phosphorylation, a direct measure of RAS/ERK pathway activation.

start Cell Treatment with This compound and/or Stimulant lysis Cell Lysis in RIPA Buffer start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-ERK, O/N at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1h at RT) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection stripping Stripping of Membrane detection->stripping analysis Densitometric Analysis (p-ERK / Total ERK) detection->analysis reprobing Re-probing with anti-Total ERK Antibody stripping->reprobing reprobing->analysis

Figure 2: Western Blot Workflow for p-ERK Analysis.
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) (e.g., at a 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.[14]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[14]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total ERK1/2.[14][15]

  • Quantification: Use densitometry software to quantify the band intensities. The level of p-ERK is typically expressed as a ratio of the total ERK signal.[14]

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: For MTS assays, the soluble formazan product can be directly measured at 490 nm using a plate reader. For MTT assays, the insoluble formazan crystals must first be solubilized with a suitable solvent before reading the absorbance.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of SHP2 in the RAS/ERK signaling pathway. Its potent and relatively selective inhibitory activity allows for the pharmacological dissection of this critical signaling cascade. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting SHP2 and for utilizing this compound as a key chemical probe in their studies. Further research may focus on improving the selectivity and pharmacokinetic properties of SHP2 inhibitors based on the scaffold of this compound for potential clinical applications.

References

NSC-87877: A Potent Inducer of p53-Mediated Apoptosis Through Phosphatase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor NSC-87877 and its role in activating the p53 tumor suppressor pathway to induce apoptosis. We will delve into its mechanism of action, the specific signaling cascades it modulates, and the quantitative effects observed in various cancer cell models. Detailed experimental protocols and visual representations of the key pathways are provided to support further research and development in this area.

Introduction: The Role of this compound in Cancer Therapeutics

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, capable of inducing cell cycle arrest, senescence, or apoptosis to prevent the propagation of damaged cells.[1][2] In many cancers where p53 remains wild-type, its function is often suppressed by negative regulatory mechanisms.[3] A promising strategy in cancer therapy is the reactivation of this latent p53 activity. This compound has emerged as a significant chemical probe and potential therapeutic agent that achieves this by targeting key protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs) that govern the p53 signaling network.

This compound, chemically known as 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, is a potent, cell-permeable inhibitor of Src homology region 2 (SH2) domain-containing phosphatases SHP-1 (PTPN6) and SHP-2 (PTPN11).[4][5] Additionally, it has been identified as an effective inhibitor of dual-specificity phosphatase 26 (DUSP26).[6][7] By inhibiting these phosphatases, this compound triggers a signaling cascade that leads to the robust activation of p53 and the subsequent initiation of the apoptotic program.

Mechanism of Action: From Phosphatase Inhibition to p53 Activation

This compound exerts its biological effects by competitively inhibiting the catalytic activity of its target phosphatases.[5][7] This inhibition disrupts cellular signaling pathways that are normally kept in check by these enzymes.

  • Inhibition of SHP-1 and SHP-2: SHP-1 and SHP-2 are non-receptor PTPs that play complex roles in cell signaling, acting as both tumor suppressors and oncogenes depending on the context.[8][9] Their inhibition by this compound can lead to the hyper-phosphorylation of various substrate proteins, thereby altering downstream signaling pathways that regulate cell proliferation and survival.

  • Inhibition of DUSP26: DUSP26 is known to be overexpressed in certain cancers, such as high-risk neuroblastoma, where it contributes to chemoresistance by inactivating p53 and the p38 MAP kinase.[7][10] this compound's inhibition of DUSP26 is a key mechanism for p53 activation. By preventing DUSP26 from dephosphorylating and inactivating p38 MAPK, this compound allows for the sustained activation of the p38 pathway.[7][10]

The activation of p38 MAPK is crucial, as it, in turn, phosphorylates p53 at key serine residues.[10] Treatment with this compound leads to increased phosphorylation of p53 at Serine 37 and Serine 46.[6] This phosphorylation is a critical event that stabilizes the p53 protein, preventing its degradation (often mediated by the E3 ubiquitin ligase MDM2) and enhancing its activity as a transcription factor.[11][12]

Activated p53 then translocates to the nucleus and initiates the transcription of a suite of pro-apoptotic target genes.[13][14] This includes members of the Bcl-2 family, such as the BH3-only proteins PUMA and Noxa, and the multi-domain effector protein Bax.[1][13] The upregulation of these proteins shifts the balance in the cell towards apoptosis. This process culminates in the activation of effector caspases, such as caspase-3, and the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the execution of programmed cell death.[6][10]

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize key data points from published literature.

Table 1: Inhibitory Activity of this compound against Various Phosphatases

Target PhosphataseIC50 (μM)Reference(s)
SHP-2 (PTPN11)0.318[4][6][15]
SHP-1 (PTPN6)0.355[4][6][15]
PTP1B1.691[15]
HePTP7.745[15]
DEP165.617[15]
CD4584.473[15]
LAR150.930[15]

Table 2: Apoptotic Activity of this compound in p53 Wild-Type Neuroblastoma Cell Lines

Cell LineApoptotic IC50 (μM)Reference(s)
IMR321.84[6]
SK-N-SH6.35[6]
NB-198.69[6]
SMS-KCN12.6[6]
SH-SY5Y15.7[6]
JF15.8[6]
CHLA-22519.0[6]

Key Experimental Protocols

This section provides detailed methodologies for experiments crucial to evaluating the role of this compound in p53-mediated apoptosis.

4.1 In Vitro Phosphatase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against a specific phosphatase, such as SHP-1 or SHP-2.

  • Reagents and Materials:

    • Purified recombinant human SHP-1 or SHP-2 protein.

    • Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 96-well black microplates.

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Procedure:

    • Prepare a serial dilution of this compound in Assay Buffer. Final concentrations in the assay may range from 1 nM to 100 µM. Include a DMSO-only control.

    • In a 96-well plate, add 50 µL of the diluted this compound or DMSO control to each well.

    • Add 25 µL of the purified phosphatase enzyme (e.g., final concentration of 0.5-1 µM) to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the DiFMUP substrate (e.g., final concentration of 50 µM) to each well.

    • Immediately measure the fluorescence at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C.

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition [(1 - Vinhibitor/Vcontrol) * 100] against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

4.2 Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis in cancer cells following treatment with this compound.[16]

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., NB-19).

    • Complete cell culture medium.

    • This compound.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

    • Phosphate-Buffered Saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-only control.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

4.3 Western Blot Analysis for Apoptotic Markers

This protocol is used to detect changes in the levels and post-translational modifications of key proteins in the p53 pathway.[10]

  • Reagents and Materials:

    • Treated cell lysates.

    • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-p53 (Ser46), anti-p53, anti-p-p38, anti-p38, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-Actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Lyse the treated cells and quantify protein concentration using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Use a loading control like β-Actin to ensure equal protein loading.

Visualizations: Pathways and Workflows

dot

NSC_p53_Apoptosis_Pathway cluster_inhibition This compound Action cluster_phosphatases Target Phosphatases cluster_kinase_cascade Kinase Activation cluster_p53_activation p53 Activation cluster_apoptosis Apoptotic Execution NSC This compound DUSP26 DUSP26 NSC->DUSP26 SHP1_2 SHP-1 / SHP-2 NSC->SHP1_2 p_p38 p-p38 MAPK (Active) DUSP26->p_p38 p38 p38 MAPK p38->p_p38 Phosphorylation p53_inactive p53 (Inactive) p_p38->p53_inactive Phosphorylation (Ser37, Ser46) p_p53 p-p53 (Active) p53_inactive->p_p53 MDM2 MDM2 p_p53->MDM2 Inhibition Bcl2_family Upregulation of PUMA, Noxa, Bax p_p53->Bcl2_family Transcriptional Activation MDM2->p53_inactive Degradation Mito Mitochondrial Permeabilization Bcl2_family->Mito Caspase Caspase-3 Activation Mito->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 1. Signaling pathway of this compound-induced p53-mediated apoptosis.

dot

Experimental_Workflow cluster_assays Parallel Assays start Start: Select p53-WT Cancer Cell Line treatment Treat Cells with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest Cells and Prepare Lysates/ Fix for Flow Cytometry treatment->harvest wb Western Blot Analysis: - p-p53, p-p38 - Cleaved PARP - Cleaved Caspase-3 harvest->wb flow Flow Cytometry: - Annexin V/PI Staining harvest->flow viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability analysis Data Analysis: - Determine IC50 - Quantify Apoptosis % - Analyze Protein Expression wb->analysis flow->analysis viability->analysis conclusion Conclusion: Confirm this compound induces p53-mediated apoptosis analysis->conclusion

Figure 2. Workflow for evaluating the pro-apoptotic effects of this compound.

Conclusion and Future Directions

This compound serves as a powerful pharmacological tool for inducing p53-mediated apoptosis. Its multi-targeted inhibition of SHP-1, SHP-2, and particularly DUSP26, effectively removes a critical brake on the p38-p53 signaling axis. This leads to p53 stabilization, transcriptional activation, and the initiation of the intrinsic apoptotic pathway. The quantitative data clearly demonstrate its potency in the low micromolar range across various cancer cell lines, validating the therapeutic potential of this mechanism.

For researchers, the detailed protocols provided herein offer a robust framework for investigating the nuanced effects of this compound and similar molecules. For drug development professionals, the clear mechanism of action and demonstrated efficacy highlight the promise of developing more selective and potent inhibitors of these key phosphatases. Future work should focus on improving the selectivity of these inhibitors to minimize off-target effects and on evaluating their efficacy and safety in preclinical in vivo models to pave the way for potential clinical applications in p53 wild-type cancers.

References

An In-depth Technical Guide to the Cell Permeability and Uptake of NSC-87877

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability and cellular uptake of NSC-87877, a potent inhibitor of protein tyrosine phosphatases (PTPs). This document consolidates key findings, experimental protocols, and the molecular pathways influenced by this compound, offering a valuable resource for researchers in oncology, immunology, and neuroscience.

Introduction to this compound

This compound, chemically known as 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, is a widely utilized small molecule inhibitor targeting Src homology 2 domain-containing phosphatases 1 and 2 (SHP1 and SHP2).[1][2][3] It has also been identified as a potent inhibitor of dual-specificity phosphatase 26 (DUSP26).[3][4][5] The efficacy of this compound in cellular and in vivo models is fundamentally dependent on its ability to cross the cell membrane and engage with its intracellular targets. While widely described as "cell-permeable," understanding the specifics of its entry into the cell is crucial for the design and interpretation of experiments.[1] The development of PTP inhibitors has historically been challenged by issues of cell permeability due to the charged or highly polar functional groups needed to mimic the phosphotyrosine substrate.[6][]

Cell Permeability and Cellular Uptake

This compound is consistently referred to as a cell-permeable inhibitor, and its activity in a variety of cell-based assays confirms its ability to access intracellular targets.[1] It has been shown to inhibit epidermal growth factor (EGF)-induced activation of SHP2 and subsequent signaling events within cultured cells.[8] However, specific quantitative data on its permeability coefficient (e.g., from Caco-2 assays) and the precise mechanisms governing its uptake (e.g., passive diffusion vs. active transport) are not extensively detailed in the public literature. The presence of two sulfonic acid groups in its structure suggests that passive diffusion might be limited, implying the potential for a specific transporter-mediated uptake mechanism. Despite these considerations, its demonstrated efficacy in multiple cell lines and in vivo models underscores its effective cellular penetration.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against several protein tyrosine phosphatases, providing insight into its potency and selectivity.

Target PhosphataseIC50 Value (nM)Notes
SHP2 318Potent inhibition.[1][2][3]
SHP1 355Potent inhibition, similar to SHP2.[1][2][3]
DUSP26 -Inhibition is reportedly 3-fold higher than for SHP1.[4]
PTP1B ~1,600~5-fold less sensitive than SHP2.[9]
HePTP ~7,600~24-fold less sensitive than SHP2.[9]
DEP1 ~65,500~206-fold less sensitive than SHP2.[9]
CD45 ~84,500~266-fold less sensitive than SHP2.[9]
LAR ~151,000~475-fold less sensitive than SHP2.[9]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting key phosphatases involved in critical signaling cascades, primarily the RAS/MAPK and p53/p38 pathways.

Inhibition of the SHP2-Mediated RAS/MAPK Pathway

SHP2 is a critical downstream effector of growth factor receptor signaling that leads to the activation of the RAS/MAPK cascade.[8] this compound binds to the catalytic cleft of SHP2, inhibiting its phosphatase activity.[8][10] This prevents the dephosphorylation of SHP2 substrates, thereby blocking downstream signals to Ras and Erk1/2.[1][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Gab1 Gab1 EGFR->Gab1 Phosphorylation SHP2 SHP2 Gab1->SHP2 Recruitment & Activation Ras Ras SHP2->Ras Activation Erk12 Erk1/2 Ras->Erk12 Activation Proliferation Cell Proliferation Erk12->Proliferation NSC87877 This compound NSC87877->SHP2 Inhibition

Figure 1: Inhibition of the EGF-induced SHP2/MAPK signaling pathway by this compound.

Inhibition of the DUSP26-p53/p38 Pathway

This compound also potently inhibits DUSP26, a phosphatase that dephosphorylates and inactivates the tumor suppressor p53 and the stress-activated kinase p38.[4][11] By inhibiting DUSP26, this compound leads to increased phosphorylation and activation of both p53 and p38, promoting apoptosis in cancer cells.[4][11]

G cluster_cytoplasm Cytoplasm DUSP26 DUSP26 p38 p38 DUSP26->p38 Dephosphorylation p53 p53 DUSP26->p53 Dephosphorylation Apoptosis Apoptosis p38->Apoptosis p53->Apoptosis NSC87877 This compound NSC87877->DUSP26 Inhibition

Figure 2: this compound inhibits DUSP26, leading to activation of p38 and p53 and apoptosis.

Experimental Protocols for Assessing this compound Activity

The cellular activity of this compound has been validated through numerous in vitro and in vivo studies. Below are summaries of typical experimental protocols.

In Vitro Cellular Assays

These assays are crucial for determining the effect of this compound on specific cellular processes and signaling pathways.

G cluster_analysis Analysis Methods A 1. Cell Culture (e.g., HEK293, MDA-MB-468, Neuroblastoma lines) B 2. Treatment This compound at desired concentrations (e.g., 0.25-50 µM) A->B C 3. Stimulation (if required) (e.g., EGF) B->C D 4. Incubation (Minutes to several days) C->D E 5. Endpoint Analysis D->E F Western Blot (p-Erk, p-p53, etc.) E->F G Viability/Apoptosis Assay (MTT, Caspase Cleavage) E->G H Immunoprecipitation (SHP2 activity) E->H

Figure 3: General experimental workflow for in vitro evaluation of this compound.

Study TypeCell Line(s)This compound ConcentrationIncubation TimeKey Findings & ReadoutsReference
MAPK Pathway Inhibition HEK29350 µMNot specifiedInhibited EGF-stimulated SHP2 and Erk1/2 activation.[1]
Cell Viability MDA-MB-468Not specifiedNot specifiedSignificantly reduced cell viability/proliferation.[1]
Apoptosis Induction Neuroblastoma (NB) cell lines (p53 wild-type)0.25, 0.5 µM5 daysIncreased p53 and p38 activation; induced PARP/caspase-3 cleavage.[3][4]
Apoptosis IC50 IMR32, SK-N-SH, SH-SY5Y, etc.1.84 - 19.0 µMNot specifiedDetermined apoptotic IC50 values across various NB cell lines.[3]
In Vivo Animal Studies

Animal models have been instrumental in evaluating the therapeutic potential of this compound.

Animal ModelAdministrationDosageKey FindingsReference
Intrarenal Neuroblastoma Mouse Model Intraperitoneal (IP), once daily for 15 days30 mg/kgSignificantly inhibited tumor growth; increased p53 and p38 activity.[3][4]
Experimental Autoimmune Encephalomyelitis (EAE) Mice Intraperitoneal (IP)2.5 mg/kgPrevented EAE development by blocking inflammatory cell accumulation in the CNS.[1]
Spinal Nerve Ligation Rat Model (Allodynia) Intrathecal1, 10, or 100 µMSuppressed allodynia and spinal SHP2 phosphorylation.[1]

Conclusion

This compound is a valuable research tool characterized by its cell-permeable nature and its potent, dual-inhibitory action on SHP1/SHP2 and DUSP26. While detailed pharmacokinetic and uptake studies are not widely published, its demonstrated efficacy in a multitude of cellular and whole-animal contexts confirms its ability to reach and modulate its intracellular targets. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers designing studies to further explore the therapeutic potential of this compound and other PTP inhibitors. Future work should focus on elucidating the precise mechanisms of its cellular uptake to optimize delivery and bioavailability for clinical applications.

References

An In-depth Technical Guide to the Biological Activity of NSC-87877 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-87877, chemically identified as 8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid, is a small molecule compound that has garnered significant attention in oncological research. Initially identified as a potent, cell-permeable inhibitor of the protein tyrosine phosphatases (PTPs) Shp1 and Shp2, its biological activity profile has expanded to include the inhibition of dual-specificity phosphatase 26 (DUSP26).[1][2][3] This multi-targeted inhibitory action disrupts critical signaling pathways that are often dysregulated in cancer, leading to anti-proliferative and pro-apoptotic effects in various cancer cell types. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on cancer cells supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the catalytic activity of key cellular phosphatases. Molecular modeling suggests that this compound binds to the catalytic cleft of its target phosphatases.[2] Its principal targets are:

  • Src homology 2 domain-containing phosphatases 1 and 2 (Shp1 and Shp2): These are non-receptor protein tyrosine phosphatases involved in signal transduction downstream of growth factor receptors.[2] Shp2, in particular, is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in many cancers.[2][4]

  • Dual-specificity phosphatase 26 (DUSP26): This phosphatase is overexpressed in certain malignancies, such as neuroblastoma, where it contributes to chemoresistance by negatively regulating the tumor suppressor p53 and the stress-activated p38 MAPK.[5][6]

By inhibiting these phosphatases, this compound effectively reactivates tumor-suppressive pathways and blocks oncogenic signaling cascades.

Quantitative Data Presentation

The efficacy of this compound has been quantified against its direct phosphatase targets and across a range of cancer cell lines. The following tables summarize these findings.

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases (PTPs)
Target PhosphataseIC50 Value (µM)Selectivity vs. Shp2
Shp20.318[1]1x
Shp10.355[1]~1.1x
PTP1B1.691~5x
HePTP7.745~24x
DEP165.617~206x
CD4584.473~266x
LAR150.930~475x

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxic Activity (IC50) of this compound in Neuroblastoma (NB) Cell Lines
Cell LineIC50 Value (µM)
IMR321.84[1][7]
SK-N-SH6.35[1][7]
NB-198.69[1][7]
SMS-KCN12.6[1][7]
SH-SY5Y15.7[1][7]
JF15.8[1][7]
CHLA-22519.0[1][7]

Biological Activities and Signaling Pathways in Cancer Cells

Inhibition of the Ras/MAPK Signaling Pathway

This compound's inhibition of Shp2 is a critical component of its anti-cancer activity. Shp2 is required for the full activation of the Ras/ERK1/2 (MAPK) pathway downstream of various receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[2] By inhibiting Shp2, this compound prevents the dephosphorylation of docking proteins like Gab1, which in turn attenuates Ras activation and subsequent phosphorylation of ERK1/2.[2] The downregulation of this pathway leads to decreased cell proliferation and survival.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Gab1 Gab1 RTK->Gab1 Activates Shp2 Shp2 Gab1->Shp2 Recruits Ras Ras Shp2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes NSC87877 This compound NSC87877->Shp2 Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DUSP26 DUSP26 p38 p38 MAPK DUSP26->p38 Dephosphorylates p53 p53 DUSP26->p53 Inhibits HSP27 HSP27 p38->HSP27 Activates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Activates NSC87877 This compound NSC87877->DUSP26 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces MAPKAPK2->Apoptosis Induces G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Target Identification (Phosphatase Assay) B Cell Line Screening (MTT/Viability Assay) A->B Identify Potent Inhibitor C Mechanism of Action (Western Blot for Pathways) B->C Select Sensitive Cell Lines D Apoptosis Confirmation (Caspase/PARP Cleavage) C->D Elucidate Signaling Effects E Tumor Xenograft Model Establishment D->E Promising In Vitro Data F This compound Treatment vs. Vehicle E->F G Tumor Growth Monitoring F->G H Endpoint Analysis (Tumor Weight, Biomarkers) G->H

References

NSC-87877 in Neuroblastoma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma (NB), a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in high-risk cases. The identification of novel therapeutic targets and the development of targeted therapies are crucial for improving patient outcomes. NSC-87877, a small molecule inhibitor, has emerged as a promising agent in neuroblastoma research. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its investigation in a neuroblastoma context. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance the therapeutic potential of this compound in neuroblastoma.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting multiple protein tyrosine phosphatases (PTPs).[1][2] Initially identified as an inhibitor of Shp1 and Shp2 (SH-PTP1 and SH-PTP2), it has also been shown to effectively inhibit the dual-specificity phosphatase 26 (DUSP26).[1][2] Its ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation makes it a compound of significant interest in oncology research, particularly for malignancies like neuroblastoma where these pathways are often dysregulated.

Mechanism of Action in Neuroblastoma

The anti-neoplastic activity of this compound in neuroblastoma is attributed to its inhibitory effects on several key enzymes, leading to the modulation of downstream signaling cascades.

Inhibition of SHP1 and SHP2

This compound is a potent inhibitor of the protein tyrosine phosphatases SHP1 and SHP2.[1][2] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[3][4][5] By inhibiting SHP2, this compound can disrupt the activation of this pathway, which is frequently hyperactivated in neuroblastoma and contributes to tumor cell proliferation and survival.[3][4][5] However, studies have shown that neuroblastoma cells harboring RAS mutations exhibit decreased sensitivity to SHP2 inhibitors, including this compound.[3][4] This suggests that the efficacy of this compound as a single agent may be dependent on the genetic background of the tumor.

Inhibition of DUSP26 and Activation of p53

A significant aspect of this compound's mechanism in neuroblastoma involves the inhibition of DUSP26.[6][7][8] DUSP26 is overexpressed in high-risk neuroblastoma and contributes to chemoresistance by suppressing the function of the tumor suppressor p53.[6][7] By inhibiting DUSP26, this compound leads to increased phosphorylation and activation of p53.[1][6][7] This, in turn, activates downstream p53-mediated apoptotic pathways.[6][7]

Activation of the p38 MAPK Pathway

Inhibition of DUSP26 by this compound also results in the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[6][7] This activation contributes to the induction of apoptosis in neuroblastoma cells.[6][7] The cytotoxic effects of this compound can be partially reversed by inhibiting p38 activity, highlighting the importance of this pathway in the drug's mechanism of action.[6]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in neuroblastoma research.

Table 1: In Vitro Inhibitory Activity of this compound

Target PhosphataseIC50 (μM)
SHP10.355[1][2]
SHP20.318[1][2]
DUSP26Inhibition demonstrated, specific IC50 in neuroblastoma context not consistently reported.[1][2][8]

Table 2: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines

Cell LineIC50 (μM) for Apoptosis Induction
IMR321.84[1]
SK-N-SH6.35[1]
NB-198.69[1]
SMS-KCN12.6[1]
SH-SY5Y15.7[1]
JF15.8[1]
CHLA-22519.0[1]

Table 3: In Vivo Efficacy of this compound in a Neuroblastoma Mouse Model

Animal ModelDosage and AdministrationOutcome
Intrarenal neuroblastoma tumor mouse model (female nude mice)30 mg/kg, intraperitoneal (IP) injection, once daily for 15 days[1]Significantly inhibited neuroblastoma tumor growth.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

NSC_87877_Mechanism cluster_inhibition This compound cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes NSC_87877 This compound SHP2 SHP2 NSC_87877->SHP2 Inhibits DUSP26 DUSP26 NSC_87877->DUSP26 Inhibits RAS_MAPK RAS-MAPK Pathway SHP2->RAS_MAPK Activates p53 p53 DUSP26->p53 Inhibits p38_MAPK p38 MAPK Pathway DUSP26->p38_MAPK Inhibits Proliferation Decreased Proliferation RAS_MAPK->Proliferation Promotes Apoptosis Increased Apoptosis p53->Apoptosis Induces p38_MAPK->Apoptosis Induces

Caption: Mechanism of action of this compound in neuroblastoma cells.

Experimental_Workflow start Start: Hypothesis Formulation in_vitro In Vitro Studies start->in_vitro cell_lines Neuroblastoma Cell Lines in_vitro->cell_lines in_vivo In Vivo Studies in_vitro->in_vivo treatment This compound Treatment (Dose-Response) cell_lines->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p53, MAPK pathways) treatment->western apoptosis Apoptosis Assay (Annexin V, Caspase) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle analysis Data Analysis & Interpretation viability->analysis western->analysis apoptosis->analysis cell_cycle->analysis xenograft Neuroblastoma Xenograft Model in_vivo->xenograft in_vivo_treatment This compound Administration xenograft->in_vivo_treatment tumor_growth Tumor Growth Monitoring in_vivo_treatment->tumor_growth tumor_growth->analysis conclusion Conclusion & Future Directions analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound in neuroblastoma research.

Cell Culture
  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS, IMR-32) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound
  • Stock Solution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.

  • Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)
  • Seeding: Seed neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the indicated times. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p53, total p53, phospho-ERK, total ERK, cleaved PARP, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat neuroblastoma cells with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously or orthotopically inject a suspension of human neuroblastoma cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank or adrenal gland of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, IP daily) or vehicle control.[1]

  • Monitoring: Monitor tumor growth and the general health of the mice throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This compound has demonstrated significant preclinical activity against neuroblastoma through its multi-targeted inhibition of SHP1, SHP2, and DUSP26. Its ability to induce apoptosis and inhibit proliferation by modulating the RAS-MAPK and p53 signaling pathways provides a strong rationale for its further development. Future research should focus on several key areas:

  • Combination Therapies: Given the resistance observed in RAS-mutated neuroblastoma, combining this compound with inhibitors of downstream effectors in the RAS-MAPK pathway (e.g., MEK or ERK inhibitors) could be a promising strategy to overcome resistance.[3][4]

  • Biomarker Identification: Identifying predictive biomarkers of response to this compound, such as the mutational status of RAS and the expression levels of DUSP26, will be crucial for patient stratification in future clinical trials.

  • Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and treatment schedules.

  • Advanced Preclinical Models: Evaluation of this compound in more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models of neuroblastoma, will provide a more accurate assessment of its therapeutic potential.

References

An In-depth Technical Guide on NSC-87877 in Leukemia and Noonan Syndrome Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor NSC-87877 and its role in preclinical research for leukemia and Noonan syndrome. Both conditions are linked to gain-of-function mutations in the protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene. This compound is a potent inhibitor of SHP2, making it a valuable tool for investigating the therapeutic potential of SHP2 inhibition. This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides a compilation of quantitative data from in vitro and in vivo studies. Furthermore, it offers detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to aid researchers in their study design and execution.

Introduction: The SHP2 Phosphatase in Leukemia and Noonan Syndrome

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK) cascade, which is fundamental for cell growth, differentiation, and survival.[1] Gain-of-function mutations in the PTPN11 gene, which encodes SHP2, are a common cause of Noonan syndrome, a developmental disorder characterized by a range of symptoms including congenital heart defects and a predisposition to certain cancers.[2] Somatic PTPN11 mutations are also frequently found in various hematological malignancies, particularly juvenile myelomonocytic leukemia (JMML) and acute myeloid leukemia (AML).[3] These mutations lead to a constitutively active SHP2 protein, resulting in hyperactivation of the RAS-ERK pathway and uncontrolled cell proliferation.

This compound was identified as a potent inhibitor of SHP2, and also its close homolog SHP1, by binding to the catalytic cleft of the phosphatase.[1][4] This inhibition blocks the downstream signaling cascade, making this compound a critical research tool for understanding the pathophysiology of SHP2-driven diseases and for evaluating SHP2 as a therapeutic target.

Mechanism of Action of this compound

This compound is a competitive inhibitor of SHP2.[5] It directly binds to the catalytic site of the phosphatase, preventing it from dephosphorylating its substrates.[4] This action effectively blocks the function of both wild-type and mutated, hyperactive SHP2. The primary downstream effect of SHP2 inhibition by this compound is the attenuation of the RAS-ERK signaling pathway. By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling nodes that are required for the activation of Ras and, consequently, the phosphorylation and activation of ERK1/2.[1]

RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activation SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GEF (SOS) Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (active) ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation SHP2->Ras_GDP Promotes GDP/GTP Exchange NSC87877 This compound NSC87877->SHP2 Inhibition

Fig 1. this compound inhibits the SHP2-mediated RAS-ERK pathway.

Quantitative Data on this compound

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against SHP2 and SHP1 in enzymatic assays and has shown cytotoxic effects in various cancer cell lines.

Target IC₅₀ (µM) Reference
SHP2 (enzymatic assay)0.318[4][6]
SHP1 (enzymatic assay)0.355[4][6]
PTP1B1.691[7]
HePTP7.745[7]
DEP165.617[7]
CD4584.473[7]
LAR150.930[7]
Table 1: IC₅₀ values of this compound against various protein tyrosine phosphatases.
Cell Line (Cancer Type) IC₅₀ (µM) Reference
IMR32 (Neuroblastoma)1.84[6]
SK-N-SH (Neuroblastoma)6.35[6]
NB-19 (Neuroblastoma)8.69[6]
SMS-KCN (Neuroblastoma)12.6[6]
SH-SY5Y (Neuroblastoma)15.7[6]
JF (Neuroblastoma)15.8[6]
CHLA-225 (Neuroblastoma)19.0[6]
Table 2: IC₅₀ values of this compound in various neuroblastoma cell lines.[6] Note: Extensive IC₅₀ data for this compound in leukemia cell lines is not readily available in the cited literature. The provided data on neuroblastoma cell lines, another cancer type where SHP2 signaling is relevant, serves as an illustrative example of its cytotoxic potential.
In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the potential of this compound to inhibit tumor growth.

Animal Model Treatment Regimen Outcome Reference
Intrarenal neuroblastoma xenograft (nude mice)30 mg/kg, IP, once daily for 15 daysSignificantly inhibited tumor growth[6]
Table 3: In vivo efficacy of this compound in a neuroblastoma mouse model.[6] Note: Specific quantitative data on tumor volume reduction or survival benefit from this study were not detailed in the provided search results. Data on the efficacy of this compound in leukemia or Noonan syndrome mouse models is limited in the available literature.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on leukemia or other cancer cell lines.

Materials:

  • Leukemia cell lines (e.g., MOLM-14, MV4-11 for AML)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, ensure even distribution.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G H Calculate % viability and IC50 G->H

Fig 2. Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Leukemia cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat leukemia cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot for SHP2 and ERK Phosphorylation

This protocol allows for the detection of changes in SHP2 and ERK phosphorylation levels following this compound treatment.

Materials:

  • Leukemia cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-SHP2 (Tyr542), anti-SHP2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To detect total protein levels or a loading control, the membrane can be stripped and re-probed with the respective antibodies.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins normalized to total protein levels.

A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Analysis H->I

Fig 3. General workflow for Western blot analysis.
In Vitro SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and its inhibition by this compound.

Materials:

  • Recombinant SHP2 protein

  • This compound

  • Phosphatase assay buffer

  • A suitable phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like DiFMUP)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant SHP2 protein, and various concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the phosphatase substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction & Readout: Stop the reaction (if necessary, depending on the substrate) and measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP or fluorescence for DiFMUP).[8]

  • Data Analysis: Calculate the percentage of SHP2 inhibition at each concentration of this compound and determine the IC₅₀ value.

In Vivo Models and Therapeutic Assessment

Leukemia Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are standard for evaluating the in vivo efficacy of anti-leukemia agents.[9][10]

Typical Assessment Parameters:

  • Tumor Burden: Monitored by bioluminescence imaging (for luciferase-expressing cells) or by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen by flow cytometry.[11]

  • Spleen and Liver Size: Organ enlargement is a common feature of leukemia, and changes in organ weight can be a measure of treatment response.

  • Survival Analysis: Kaplan-Meier survival curves are used to assess the impact of treatment on the overall survival of the mice.

Noonan Syndrome Mouse Models

Genetically engineered mouse models carrying Ptpn11 gain-of-function mutations (e.g., D61G) recapitulate many features of Noonan syndrome, including myeloproliferative disease.[12]

Typical Assessment Parameters:

  • Hematological Parameters: Complete blood counts (CBC) to assess for leukocytosis, anemia, and thrombocytopenia.

  • Spleen and Liver Size: Splenomegaly and hepatomegaly are hallmarks of myeloproliferative disease.

  • Flow Cytometry: Analysis of hematopoietic stem and progenitor cell populations in the bone marrow and spleen.

  • Histopathology: Examination of bone marrow, spleen, and liver tissues to assess cellularity and infiltration of leukemic cells.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of SHP2 in leukemia and Noonan syndrome. Its ability to inhibit SHP2 and consequently the RAS-ERK pathway provides a strong rationale for its use in preclinical studies. This guide offers a centralized resource of quantitative data and detailed experimental protocols to facilitate further research into the therapeutic potential of SHP2 inhibition in these diseases. While the available data for this compound is more comprehensive for neuroblastoma, the provided methodologies are readily adaptable for leukemia and Noonan syndrome research. Further studies are warranted to generate more specific quantitative data on the efficacy of this compound in a broader range of leukemia cell lines and in relevant in vivo models of both leukemia and Noonan syndrome.

References

The Role of NSC-87877 in Elucidating EGF-Induced Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NSC-87877, a potent phosphatase inhibitor, and its application in the study of Epidermal Growth Factor (EGF)-induced signaling pathways. This document details the mechanism of action of this compound, its effects on key signaling cascades, and provides comprehensive experimental protocols for its use in research settings.

Introduction to this compound

This compound is a small molecule compound identified as a potent inhibitor of the protein tyrosine phosphatases (PTPs) Shp1 and Shp2 (Src homology region 2 domain-containing phosphatase-1 and -2).[1][2][3] These non-receptor PTPs are crucial components of intracellular signaling cascades, particularly those initiated by growth factors like EGF. Shp2, in particular, is a key positive regulator of the Ras-MAPK (mitogen-activated protein kinase) pathway, which is frequently dysregulated in cancer.[4][5][6] By inhibiting Shp2, this compound serves as a valuable tool to dissect the roles of this phosphatase in normal and pathological cell signaling.

Mechanism of Action and Specificity

This compound exerts its inhibitory effect by binding to the catalytic cleft of Shp2.[4] While it also inhibits Shp1 with similar potency, it displays selectivity over other PTPs such as PTP1B, HePTP, DEP1, CD45, and LAR.[3][4] This selectivity makes it a useful pharmacological tool to probe Shp2- and Shp1-dependent signaling events. Notably, this compound has been shown to inhibit EGF-induced activation of Shp2, Ras, and the downstream kinases Erk1/2 in cell cultures.[4] An important mechanistic detail is that this compound does not block the EGF-induced tyrosine phosphorylation of the docking protein Gab1 or the association between Gab1 and Shp2.[4][7] Instead, it directly inhibits the catalytic activity of Shp2, thereby preventing the dephosphorylation of its substrates that is necessary for downstream signal propagation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Target Phosphatase IC50 (μM) Reference
Shp20.318[1][2][3]
Shp10.355[1][2][3]
PTP1B1.691[3]
HePTP7.745[3]
DEP165.617[3]
CD4584.473[3]
LAR150.930[3]

Table 1: In vitro inhibitory concentrations (IC50) of this compound against various protein tyrosine phosphatases.

Cell Line Effect Concentration Incubation Time Reference
HEK293Inhibition of EGF-induced Erk1/2 activation50 µM3 hours[7]
MDA-MB-468Reduction in cell viability/proliferationNot specifiedNot specified[3][7]
Neuroblastoma Cell Lines (e.g., IMR32, SK-N-SH)Apoptosis1.84 - 19.0 µM (IC50)5 days[1]

Table 2: Cellular effects of this compound in various cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGF-induced signaling pathway and the points of intervention by this compound, as well as a typical experimental workflow for studying its effects.

EGF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Gab1 Gab1 EGFR->Gab1 Phosphorylates PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates SHP2 SHP2 Gab1->SHP2 Recruits SHP2->Ras Promotes Activation Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription NSC87877 This compound NSC87877->SHP2 Inhibits

Caption: EGF-induced signaling pathway and this compound inhibition.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_analysis Downstream Analysis A Seed cells (e.g., HEK293, A431) B Serum starve cells (16-24h) A->B C Pre-treat with this compound or vehicle (e.g., 50 µM, 3h) B->C D Stimulate with EGF (e.g., 100 ng/mL, 5-30 min) C->D E Cell Lysis D->E H Cell Viability Assay (e.g., MTT, Resazurin) D->H F Western Blot (p-ERK, p-AKT, total ERK/AKT) E->F G Immunoprecipitation (SHP2 activity assay) E->G

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

Western Blot Analysis of ERK and AKT Phosphorylation

This protocol is designed to assess the effect of this compound on EGF-induced phosphorylation of key downstream signaling proteins.

Materials:

  • Cell line of interest (e.g., A431, HEK293)

  • Complete growth medium and serum-free medium

  • This compound (stock solution in DMSO)

  • Recombinant human EGF

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency.

    • Once confluent, wash cells with PBS and replace the medium with serum-free medium for 16-24 hours to reduce basal signaling.[8]

    • Pre-treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 3 hours.[7]

    • Stimulate cells with EGF (e.g., 100 ng/mL) for 5-30 minutes.[8] Include unstimulated controls.

  • Protein Extraction:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Immunoprecipitation of SHP2 and In Vitro Activity Assay

This protocol allows for the direct assessment of SHP2 phosphatase activity following this compound treatment.

Materials:

  • Treated cell lysates (as prepared in 5.1)

  • Anti-SHP2 antibody

  • Protein A/G magnetic beads or agarose resin

  • Immunoprecipitation (IP) lysis buffer

  • Wash buffer

  • Phosphatase assay buffer

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or other suitable phosphatase substrate

Procedure:

  • Immunoprecipitation:

    • Pre-clear the cell lysate (500 µg of total protein) by incubating with Protein A/G beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the anti-SHP2 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.

    • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads three times with ice-cold IP lysis buffer and twice with phosphatase assay buffer.

  • Phosphatase Activity Assay:

    • Resuspend the beads in phosphatase assay buffer containing DiFMUP.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and measure the fluorescence (Excitation/Emission ~358/450 nm).

    • Compare the activity in samples from this compound-treated cells to vehicle-treated and unstimulated controls.

Cell Viability Assay (MTT or Resazurin)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations. Include a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.[9]

  • Resazurin Assay:

    • Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Read the fluorescence (Excitation/Emission ~560/590 nm).[10]

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all readings.

    • Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

    • Plot the results to determine the IC50 for cell viability.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of SHP1 and SHP2 in EGF-induced and other growth factor-mediated signaling pathways. Its ability to potently and selectively inhibit these phosphatases allows for the detailed dissection of their downstream effects on cascades such as the Ras-ERK and PI3K-AKT pathways. The protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of cellular signaling and drug development.

References

Methodological & Application

Application Notes and Protocols for NSC-87877 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-87877 is a potent, cell-permeable small molecule inhibitor of Src homology region 2 domain-containing phosphatase 1 (SHP1) and SHP2.[1][2][3] These non-receptor protein tyrosine phosphatases (PTPs) are crucial regulators of various signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK) cascade, which is frequently dysregulated in cancer.[3][4] By binding to the catalytic cleft of SHP2, this compound effectively inhibits its phosphatase activity, leading to the suppression of downstream signaling events such as the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] this compound has also been shown to inhibit the dual-specificity phosphatase 26 (DUSP26).[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell signaling and viability.

Mechanism of Action

This compound acts as a competitive inhibitor of SHP1 and SHP2.[5] Its inhibitory action on SHP2 blocks the dephosphorylation of its substrates, which are key components in growth factor-mediated signaling pathways. A primary consequence of SHP2 inhibition by this compound is the attenuation of the RAS-RAF-MEK-ERK (MAPK) pathway. This is observed as a reduction in the phosphorylation of ERK1/2 upon stimulation with growth factors like Epidermal Growth Factor (EGF).[1][3]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2 SHP2 RTK->SHP2 P GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->RTK Sos SOS Grb2->Sos Ras RAS Sos->Ras Raf RAF Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P pERK p-ERK1/2 ERK->pERK SHP2->Ras Dephosphorylates inhibitory sites on docking proteins NSC87877 This compound NSC87877->SHP2 Inhibits pERK_n p-ERK1/2 pERK->pERK_n Translocation Proliferation Cell Proliferation, Survival, Differentiation pERK_n->Proliferation

Caption: Simplified signaling pathway of this compound action. (Max Width: 760px)

Quantitative Data

The inhibitory activity of this compound has been quantified against several phosphatases, and its effect on cell viability has been determined in various cancer cell lines.

TargetIC50 (µM)
SHP10.355[1][2]
SHP20.318[1][2]
PTP1B1.691[6]
HePTP7.745[6]
DEP165.617[6]
CD4584.473[6]
LAR150.930[6]

Table 1: In vitro inhibitory activity of this compound against various protein tyrosine phosphatases.

Cell Line (Cancer Type)IC50 for Apoptosis (µM)
IMR32 (Neuroblastoma)1.84[2]
SK-N-SH (Neuroblastoma)6.35[2]
NB-19 (Neuroblastoma)8.69[2]
SMS-KCN (Neuroblastoma)12.6[2]
SH-SY5Y (Neuroblastoma)15.7[2]
JF (Neuroblastoma)15.8[2]
CHLA-225 (Neuroblastoma)19.0[2]

Table 2: IC50 values of this compound for the induction of apoptosis in various neuroblastoma cell lines after a 5-day incubation.[2]

Experimental Protocols

Protocol 1: Assessment of ERK1/2 Phosphorylation by Western Blot

This protocol details the procedure to analyze the inhibitory effect of this compound on EGF-induced ERK1/2 phosphorylation in HEK293 cells.

cluster_prep Cell Preparation & Treatment cluster_analysis Western Blot Analysis A Seed HEK293 cells (e.g., in 6-well plates) B Starve cells in serum-free medium (4-12 hours) A->B C Pre-treat with this compound (e.g., 50 µM, 3 hours) or DMSO B->C D Stimulate with EGF (e.g., 100 ng/mL, 5-15 min) C->D E Lyse cells in RIPA buffer D->E F Determine protein concentration (BCA assay) E->F G SDS-PAGE and protein transfer F->G H Incubate with primary antibodies (p-ERK, Total ERK) G->H I Incubate with HRP- conjugated secondary antibody H->I J Detect with ECL and image I->J

References

Optimal Concentration of NSC-87877 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-87877 is a potent, cell-permeable small molecule inhibitor primarily targeting the protein tyrosine phosphatases (PTPs) Shp1 and Shp2 (also known as PTPN6 and PTPN11, respectively).[1][2][3][4] It has also been identified as an inhibitor of dual-specificity phosphatase 26 (DUSP26).[2][3][5][6] By binding to the catalytic cleft of these phosphatases, this compound prevents the dephosphorylation of their target proteins, thereby modulating critical cellular signaling pathways.[7] Its ability to interfere with pathways such as the EGF-induced Erk1/2 MAP kinase activation makes it a valuable tool for studying cellular proliferation, differentiation, and survival, and a compound of interest in cancer research.[1][4][7] This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various in vitro assays.

Data Presentation: Quantitative Summary

The effective concentration of this compound can vary significantly depending on the assay type (cell-free vs. cell-based), the specific cell line, and the biological endpoint being measured. The following tables summarize key quantitative data from published literature.

Table 1: In Vitro IC50 Values (Cell-Free Assays)

Target PhosphataseIC50 (nM)Notes
Shp2318Potent inhibition.[1][2][3][8]
Shp1355Similar potency to Shp2, indicating a lack of selectivity between the two.[1][2][3][8]
DUSP26-Identified as an inhibitor; kinetic studies show competitive inhibition.[2][3][5][6]
PTP1B1691Approximately 5-fold selectivity for Shp2 over PTP1B.[8]
HePTP7745Approximately 24-fold selectivity for Shp2 over HePTP.[8]
DEP165,617High selectivity for Shp2.[8]
CD4584,473High selectivity for Shp2.[8]
LAR150,930High selectivity for Shp2.[8]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
HEK293Erk1/2 Activation (Western Blot)50 µM3 hoursInhibition of EGF-induced Erk1/2 activation.[1]
MDA-MB-468Cell Viability/ProliferationNot specifiedNot specifiedSignificant reduction in viability/proliferation.[1]
Neuroblastoma (NB) cell lines (p53 wild-type)Apoptosis, p53/p38 activation0.25 - 0.5 µM5 daysIncreased p53 and p38 phosphorylation and activation, leading to apoptosis.[3][9]
IMR32 (NB)Apoptosis (IC50)1.84 µM5 daysInduction of apoptosis.[3]
SK-N-SH (NB)Apoptosis (IC50)6.35 µM5 daysInduction of apoptosis.[3]
NB-19 (NB)Apoptosis (IC50)8.69 µM5 daysInduction of apoptosis.[3]
SMS-KCN (NB)Apoptosis (IC50)12.6 µM5 daysInduction of apoptosis.[3]
SH-SY5Y (NB)Apoptosis (IC50)15.7 µM5 daysInduction of apoptosis.[3]
JF (NB)Apoptosis (IC50)15.8 µM5 daysInduction of apoptosis.[3]
CHLA-225 (NB)Apoptosis (IC50)19.0 µM5 daysInduction of apoptosis.[3]

Mandatory Visualizations

G SHP2 Signaling Pathway Inhibition by this compound EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Gab1 Gab1 Grb2->Gab1 SHP2 SHP2 Gab1->SHP2 Ras Ras SHP2->Ras dephosphorylates inhibitory sites Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation NSC87877 This compound NSC87877->SHP2 inhibits

Caption: Inhibition of the EGF-induced SHP2-Ras-ERK signaling pathway by this compound.

G General Experimental Workflow for In Vitro Assays with this compound start Start: Cell Seeding adherence Cell Adherence/Growth (e.g., 24 hours) start->adherence treatment Treatment with this compound (Varying Concentrations) adherence->treatment incubation Incubation (Time course as required by assay) treatment->incubation assay Perform Assay (e.g., Viability, Western Blot, etc.) incubation->assay data_collection Data Collection assay->data_collection analysis Data Analysis (e.g., IC50 determination) data_collection->analysis end End: Conclusion analysis->end

Caption: A generalized workflow for in vitro experiments using this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Solubility: this compound is soluble in DMSO (up to 100 mg/mL or ~198.64 mM) and water (up to 100 mg/mL).[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.

  • Protocol:

    • Aseptically weigh the required amount of this compound powder.

    • Add sterile DMSO to the desired final concentration (e.g., 10 mM or 50 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[9] Note that some suppliers suggest solutions are unstable and should be prepared fresh.[2]

2. Cell Viability/Proliferation Assay (e.g., MTT or CCK-8)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT or CCK-8 reagent

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the effective range for your cell line. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

3. Western Blot Analysis of Erk1/2 Activation

This protocol is designed to assess the effect of this compound on protein phosphorylation in a specific signaling pathway.

  • Materials:

    • Cells of interest (e.g., HEK293)

    • Serum-free and complete culture medium

    • Growth factor (e.g., EGF)

    • This compound stock solution

    • PTP lysis buffer

    • Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Protocol:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for a period appropriate for your cell line (e.g., 12-24 hours) to reduce basal signaling.

    • Pre-treat the serum-starved cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a specified time (e.g., 3 hours).[1]

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 5-10 minutes) to induce pathway activation.[1] Include an unstimulated control.

    • Immediately wash the cells with ice-cold PBS and lyse them in ice-cold PTP lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., Erk1/2).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative change in protein phosphorylation.

Concluding Remarks

The optimal concentration of this compound for in vitro assays is highly dependent on the experimental context. It is crucial to perform dose-response and time-course experiments for each new cell line and assay to determine the most effective concentration for achieving the desired biological effect while minimizing off-target effects. The protocols and data provided herein serve as a comprehensive starting point for researchers utilizing this potent SHP1/SHP2 and DUSP26 inhibitor.

References

Application Notes and Protocols for NSC-87877 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of NSC-87877, a potent inhibitor of SHP1 and SHP2 phosphatases, in various mouse models.[1][2][3] This document includes detailed dosage information, experimental protocols, and visualizations of relevant signaling pathways.

Overview of this compound

This compound is a cell-permeable inhibitor of both SHP-1 and SHP-2 with IC50 values of 355 and 318 nM, respectively.[4] It has been shown to inhibit EGF-induced Erk1/2 activation in HEK293 cells and reduce the viability of MDA-MB-468 cells.[5] Beyond SHP1/SHP2, this compound has also been identified as an inhibitor of dual-specificity phosphatase 26 (DUSP26).[1][3][6] Its ability to modulate key signaling pathways has led to its investigation in various disease models.

In Vivo Dosage and Administration

The following table summarizes the reported in vivo dosages of this compound in different mouse models. The most common route of administration is intraperitoneal (i.p.) injection.

Mouse ModelDosageAdministration RouteFrequencyReference
Spinal Cord InjuryNot specified in mg/kgIntraperitoneal (i.p.)Days 1, 4, 7, 10, and 13 post-injury[5]
Intrarenal Neuroblastoma30 mg/kgIntraperitoneal (i.p.)Once daily for 15 days[1]
Liver Regeneration (Partial Hepatectomy)7.5 mg/kgIntraperitoneal (i.p.)Twice daily[2][7][8]
Ovariectomy-Induced OsteoporosisNot specifiedIntraperitoneal (i.p.)Not specified

Experimental Protocols

Preparation of this compound for In Vivo Administration

A common formulation for preparing this compound for intraperitoneal injection is as follows:

  • Prepare a stock solution: Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).[1]

  • Prepare the vehicle: The vehicle consists of a mixture of PEG300, Tween-80, and saline.[1]

  • Formulate the working solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to bring the total volume to 1 mL.[1]

  • Administration: It is recommended to prepare the working solution fresh on the day of use.[1] Solutions of this compound are noted to be unstable and should be prepared fresh or purchased in small, pre-packaged sizes.[3]

Spinal Cord Injury (SCI) Mouse Model

This protocol describes a contusion model of SCI in mice.[5][9]

  • Animal Model: Adult male C57BL/6 mice (6–8 weeks old) are commonly used.[5]

  • Anesthesia: Anesthetize the mice using an appropriate method, such as sevoflurane inhalation.[5]

  • Surgical Procedure:

    • Perform a laminectomy at the T10–T11 level to expose the dorsal surface of the spinal cord.[5]

    • Induce a contusive injury using a device such as an Infinite Horizon (IH) impactor.[9] One study used a 5g weight dropped from a height of 30 mm.[5]

    • Suture the muscle and skin layers.[5]

  • This compound Administration: Administer this compound intraperitoneally at the desired dosage on days 1, 4, 7, 10, and 13 following the SCI.[5]

  • Post-operative Care and Functional Assessment:

    • Provide appropriate post-operative care, including manual bladder expression.

    • Assess locomotor function using a scale such as the Basso Mouse Scale (BMS).[10][11]

Intrarenal Neuroblastoma Mouse Model

This protocol outlines the establishment of an intrarenal neuroblastoma model in nude mice.[1][12][13]

  • Animal Model: Female nude mice are used for this model.[1]

  • Cell Line: p53 wild-type neuroblastoma (NB) cell lines can be used.[1]

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject neuroblastoma cells into the renal capsule to establish an intrarenal tumor.

  • This compound Administration: Begin intraperitoneal injections of this compound at 30 mg/kg once daily for 15 days.[1]

  • Tumor Growth Monitoring: Monitor tumor growth over time. Treatment with this compound has been shown to significantly inhibit neuroblastoma tumor growth.[1]

Liver Regeneration (Partial Hepatectomy) Mouse Model

This protocol describes a 70% partial hepatectomy model to study liver regeneration.[2][7][14]

  • Animal Model: C57BL/6J mice are suitable for this model.[7]

  • Anesthesia: Anesthetize the mice.

  • Surgical Procedure:

    • Perform a 70% partial hepatectomy by ligating and resecting the median and left lateral liver lobes.

  • This compound Administration: Administer this compound at a dose of 7.5 mg/kg via intraperitoneal injection twice daily following the hepatectomy.[2][7][8]

  • Assessment of Liver Regeneration:

    • Monitor the liver-to-body weight ratio at various time points post-hepatectomy (e.g., 40, 72, and 120 hours).[2][7]

    • Measure plasma alanine aminotransferase (ALT) levels as a marker of liver injury.[2][7]

    • Perform histological analysis (e.g., H&E staining) of liver sections.[7]

Ovariectomy-Induced Osteoporosis Mouse Model

This protocol details the creation of an osteoporosis model through bilateral ovariectomy.[15][16][17]

  • Animal Model: Female C57BL/6 mice (e.g., 10 weeks old) are commonly used.[16]

  • Anesthesia: Anesthetize the mice.

  • Surgical Procedure:

    • Perform a bilateral ovariectomy to induce estrogen deficiency. Sham-operated animals undergo a similar procedure where the ovaries are exteriorized but not removed.[16]

  • This compound Administration: Administer this compound intraperitoneally at the desired dosage and frequency.

  • Assessment of Osteoporosis:

    • After a set period (e.g., 6 weeks), harvest femurs and tibias.[15]

    • Analyze bone microarchitecture using micro-computed tomography (µCT).[15]

    • Perform histological analysis of bone sections.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound primarily targets the SHP2 phosphatase, which plays a crucial role in various signaling cascades, including the Ras/MEK/ERK pathway.[18] It has also been shown to impact the p53 signaling pathway.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Ras Ras SOS->Ras SHP2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription NSC87877 This compound NSC87877->SHP2

SHP2 Signaling Pathway Inhibition by this compound

p53_Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 MDM2 MDM2 p53->MDM2 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 NSC87877 This compound DUSP26 DUSP26 NSC87877->DUSP26 p38_MAPK p38 MAPK DUSP26->p38_MAPK p38_MAPK->p53

p53 Signaling Pathway Modulation by this compound
Experimental Workflow

The following diagram illustrates a general workflow for conducting in vivo studies with this compound in mouse models.

Experimental_Workflow start Start: Hypothesis and Experimental Design animal_model Select and Prepare Mouse Model start->animal_model baseline Baseline Measurements (e.g., weight, behavior) animal_model->baseline drug_prep Prepare this compound Solution treatment Administer this compound or Vehicle (Control) drug_prep->treatment induction Induce Disease Model (e.g., SCI, tumor implant) baseline->induction induction->treatment monitoring Monitor Animals (health, behavior, tumor size) treatment->monitoring endpoint Endpoint Data Collection (e.g., tissue harvest, imaging) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis conclusion Conclusion and Reporting analysis->conclusion

General Experimental Workflow for In Vivo Studies

References

NSC-87877 Protocol for Western Blot Analysis: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-87877 is a potent and cell-permeable inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatases SHP-1 and SHP-2.[1][2][3] It also demonstrates inhibitory activity against dual-specificity phosphatase 26 (DUSP26).[1][4] By targeting the catalytic site of these phosphatases, this compound serves as a valuable tool for investigating the role of SHP-1, SHP-2, and DUSP26 in various signaling pathways, particularly those regulating cell growth, differentiation, and oncogenesis.[2][5] Western blot analysis is a fundamental technique to elucidate the effects of this compound on protein phosphorylation and downstream signaling events. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in Western blot analysis.

Mechanism of Action

This compound competitively inhibits the phosphatase activity of SHP-1 and SHP-2, preventing the dephosphorylation of their target proteins.[4] SHP-2 is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) pathway, and its inhibition by this compound has been shown to suppress Epidermal Growth Factor (EGF)-induced activation of ERK1/2.[2][3] The inhibition of DUSP26 by this compound can lead to increased phosphorylation of its substrates, such as p38 MAPK and the tumor suppressor p53.[6][7]

Data Presentation

The following table summarizes the inhibitory activity of this compound against various protein tyrosine phosphatases (PTPs) and its effects in cellular assays.

Target EnzymeIC50 (µM)Cell LineThis compound Concentration (µM)Incubation TimeObserved Effect by Western Blot
SHP-20.318[1][8]HEK29363 hours50% inhibition of EGF-stimulated Erk1/2 activation[5]
SHP-10.355[1][8]HEK293503 hours97% inhibition of EGF-stimulated Shp2 activation[5]
DUSP26-Neuroblastoma (p53 wild-type)0.25 - 0.55 daysIncreased p53 phosphorylation (Ser37 and Ser46)[6][8]
PTP1B1.691----
HePTP7.745----
DEP165.617----
CD4584.473----
LAR150.930----

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound, primarily focusing on the inhibition of SHP-2 and its impact on the Ras/ERK pathway.

NSC_87877_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 binds SHP2 SHP-2 RTK->SHP2 recruits & activates SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription translocates & activates SHP2->Ras promotes activation NSC87877 This compound NSC87877->SHP2 inhibits Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells and allow adherence. - Treat with this compound at desired  concentrations and time points. B 2. Cell Lysis - Wash cells with cold PBS. - Lyse cells in RIPA buffer with  phosphatase and protease inhibitors. A->B C 3. Protein Quantification - Determine protein concentration  using a BCA assay. B->C D 4. SDS-PAGE - Prepare protein samples with  Laemmli buffer and denature. - Separate proteins by size on a  polyacrylamide gel. C->D E 5. Protein Transfer - Transfer proteins from the gel  to a PVDF or nitrocellulose membrane. D->E F 6. Blocking - Block the membrane with 5% BSA  in TBST to prevent non-specific  antibody binding. E->F G 7. Antibody Incubation - Incubate with primary antibody  (e.g., anti-p-ERK) overnight at 4°C. - Wash and incubate with HRP-conjugated  secondary antibody. F->G H 8. Detection & Analysis - Add ECL substrate and visualize  bands using an imager. - Quantify band intensity and normalize  to a loading control. G->H

References

Application Notes and Protocols for NSC-87877 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effect of NSC-87877, a potent inhibitor of SHP1 and SHP2 phosphatases, on cell viability. The provided methodologies are intended to guide researchers in pharmacology, oncology, and drug discovery in evaluating the cytotoxic and cytostatic effects of this compound on various cell lines.

Introduction

This compound is a cell-permeable small molecule that functions as a potent inhibitor of the protein tyrosine phosphatases (PTPs) Shp1 and Shp2 (Src homology region 2 domain-containing phosphatase 1 and 2).[1][2][3] These phosphatases are critical components of intracellular signaling pathways that regulate cell growth, differentiation, and survival.[4][5] Specifically, Shp2 is involved in the growth factor-induced activation of the Ras-MAPK (mitogen-activated protein kinase) pathway.[4] By inhibiting Shp1 and Shp2, this compound can block signaling cascades that are essential for the proliferation of cancer cells, making it a compound of interest for therapeutic development. This document outlines a common method for determining the impact of this compound on cell viability using a tetrazolium-based colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8]

Mechanism of Action of this compound

This compound primarily targets the catalytic cleft of Shp1 and Shp2, preventing them from dephosphorylating their target proteins.[4][9] This inhibition leads to the suppression of downstream signaling pathways, such as the EGF-induced Erk1/2 activation.[2][4] The compound has also been shown to inhibit dual-specificity phosphatase 26 (DUSP26), which can lead to increased p53 and p38 activity, ultimately inducing apoptosis in cancer cells like neuroblastoma.[1][9][10]

NSC_87877_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Gab1 Gab1 Growth_Factor_Receptor->Gab1 Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor SHP2 SHP2 Gab1->SHP2 Ras Ras SHP2->Ras Activates Erk1_2 Erk1/2 Ras->Erk1_2 Activates Proliferation Cell Proliferation Erk1_2->Proliferation NSC_87877 This compound NSC_87877->SHP2 Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using this compound in cell-based assays, as derived from published literature. These values should be used as a starting point for experimental optimization.

ParameterValueCell Line ExamplesReference
IC50 (SHP1) 0.355 µMCell-free assay[1][2]
IC50 (SHP2) 0.318 µMCell-free assay[1][2]
IC50 (Cell Viability) 1.84 µM - 19.0 µMIMR32, SK-N-SH, NB-19, SMS-KCN, SH-SY5Y, JF, CHLA-225[1]
Treatment Concentration 0 - 0.5 µMp53 wild-type neuroblastoma cell lines[1]
Treatment Duration 5 daysp53 wild-type neuroblastoma cell lines[1]
Solubility (DMSO) 2 mg/mLN/A[5]
Solubility (PBS, pH 7.2) 0.5 mg/mLN/A[5]
Storage Lyophilized at -20°C. In solution at -20°C (use within 1 month)N/A[3]

Experimental Protocol: this compound Cell Viability Assay (MTT-Based)

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this assay is the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6][7][8]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Appropriate cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 50 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow Start Start Cell_Seeding Seed Cells in 96-Well Plate (24h Incubation) Start->Cell_Seeding Compound_Treatment Treat with this compound Serial Dilutions (24-72h Incubation) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent (2-4h Incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the this compound cell viability assay.

Alternative Protocol: XTT Assay

For a more convenient assay that does not require a solubilization step, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay can be used. In this assay, the tetrazolium salt is reduced to a water-soluble formazan product.[6][13] The procedure is similar to the MTT assay, with the main difference being that after the treatment period, the XTT reagent (pre-mixed with an electron coupling agent) is added directly to the wells, and after a 2-4 hour incubation, the absorbance can be read directly at ~450 nm.[13] This eliminates the formazan solubilization step.

Disclaimer: This protocol is intended for research use only. Please refer to the specific product datasheets for the reagents and compounds used for detailed handling and safety information. Optimization of cell density, compound concentrations, and incubation times may be necessary for different cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Administration of NSC-87877

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-87877 is a potent small molecule inhibitor targeting Protein Tyrosine Phosphatases (PTPs), primarily SHP1 and SHP2, as well as the dual-specificity phosphatase DUSP26.[1][2][3][4][5][6] Inhibition of these phosphatases has significant implications for various signaling pathways involved in cell growth, proliferation, and apoptosis. Notably, this compound has been shown to activate the p53 and p38 MAPK tumor-suppressor pathways, making it a compound of interest for cancer research, particularly in neuroblastoma.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings.

Data Presentation

The following tables summarize the available quantitative data for the in vivo administration of this compound.

Table 1: In Vivo Efficacy of this compound via Intraperitoneal (IP) Administration
Animal Model Intrarenal neuroblastoma (NB) tumor mouse model (female nude mice)[2]
Dosage 30 mg/kg[2]
Administration Frequency Once daily[2]
Duration of Treatment 15 days[2]
Observed Effect Significant inhibition of NB tumor growth[2]
Table 2: In Vitro IC50 Values of this compound
Target IC50 (µM)
SHP10.355[2]
SHP20.318[2]
PTP1B1.691
HePTP7.745
DEP165.617
CD4584.473
LAR150.930

Signaling Pathways

This compound primarily exerts its effects through the inhibition of SHP1, SHP2, and DUSP26. Inhibition of DUSP26 leads to the activation of the p53 and p38 MAPK signaling pathways, ultimately promoting apoptosis in cancer cells.

NSC_87877_Signaling_Pathway cluster_phosphatases Target Phosphatases cluster_pathways Downstream Signaling NSC87877 This compound SHP1 SHP1 NSC87877->SHP1 Inhibits SHP2 SHP2 NSC87877->SHP2 Inhibits DUSP26 DUSP26 NSC87877->DUSP26 Inhibits p38_MAPK p38 MAPK Activation DUSP26->p38_MAPK Inhibits (Dephosphorylation) p53 p53 Activation DUSP26->p53 Inhibits (Dephosphorylation) p38_MAPK->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces

Figure 1: Simplified signaling pathway of this compound. (Within 100 characters)

Experimental Protocols

The following protocols provide detailed methodologies for the in vivo administration of this compound. While intraperitoneal injection has been documented for this compound, subcutaneous and oral gavage are common routes for small molecule inhibitors and are provided here as general guidelines.

Formulation of this compound for In Vivo Administration

A suggested vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration.

  • For a final solution, a suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 and vortex thoroughly to mix.

  • Add Tween-80 and vortex again until the solution is clear.

  • Finally, add the sterile saline and vortex to create a homogenous solution.

  • It is recommended to prepare the final dosing solution fresh on the day of use.

Intraperitoneal (IP) Injection Protocol

This is the most commonly reported administration route for this compound in in vivo studies.

IP_Injection_Workflow start Start restrain Restrain Mouse (Scruff) start->restrain position Position Mouse (Head Tilted Down) restrain->position locate Locate Injection Site (Lower Right Quadrant) position->locate insert Insert Needle (27-30G, 15-30° Angle) locate->insert aspirate Aspirate to Check for Blood/Urine insert->aspirate aspirate->insert If Positive, Reposition inject Inject this compound Solution Slowly aspirate->inject If Negative withdraw Withdraw Needle inject->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

Figure 2: Workflow for Intraperitoneal Injection. (Within 100 characters)

Materials:

  • Prepared this compound dosing solution

  • Sterile 1 mL syringe

  • Sterile 27-30 gauge needle

  • 70% ethanol wipes

  • Animal restraint device (optional)

Procedure:

  • Calculate the required volume of the this compound solution based on the mouse's body weight and the desired dosage (e.g., 30 mg/kg).

  • Draw the calculated volume into the sterile syringe.

  • Restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Position the mouse with its head tilted slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If either is observed, withdraw the needle and reinject at a new site with a fresh needle.

  • Slowly and steadily inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or adverse reactions.

Subcutaneous (SC) Injection Protocol (General Guidance)

While not specifically documented for this compound, this is a common route for sustained release of compounds.

SC_Injection_Workflow start Start restrain Restrain Mouse start->restrain tent_skin Lift a Fold of Skin (Scruff or Flank) restrain->tent_skin insert Insert Needle (25-27G, Parallel to Body) tent_skin->insert aspirate Aspirate to Check for Blood insert->aspirate aspirate->insert If Positive, Reposition inject Inject this compound Solution aspirate->inject If Negative withdraw Withdraw Needle inject->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

Figure 3: Workflow for Subcutaneous Injection. (Within 100 characters)

Materials:

  • Prepared this compound dosing solution

  • Sterile 1 mL syringe

  • Sterile 25-27 gauge needle

  • 70% ethanol wipes

Procedure:

  • Prepare the dosing solution as described above.

  • Restrain the mouse.

  • Gently lift a fold of loose skin over the scruff of the neck or on the flank.

  • Wipe the area with a 70% ethanol wipe.

  • Insert the needle into the base of the "tent" of skin, parallel to the body.

  • Gently aspirate to ensure a blood vessel has not been entered.

  • Inject the solution to form a small bolus under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the mouse to its cage and monitor for any adverse reactions.

Oral Gavage Protocol (General Guidance)

This route may be considered for studies requiring oral administration, though its suitability for this compound has not been reported.

Oral_Gavage_Workflow start Start restrain Restrain Mouse (Vertical Hold) start->restrain measure Measure Gavage Needle (Mouth to Last Rib) restrain->measure insert Insert Gavage Needle (Gently into Esophagus) measure->insert insert->restrain Resistance Felt, Re-attempt administer Administer Solution Slowly insert->administer No Resistance withdraw Withdraw Needle Gently administer->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

Figure 4: Workflow for Oral Gavage. (Within 100 characters)

Materials:

  • Prepared this compound dosing solution

  • Sterile 1 mL syringe

  • Appropriately sized oral gavage needle (typically 20-22 gauge for mice)

Procedure:

  • Ensure the mouse has been appropriately fasted if required by the experimental design.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure correct insertion depth and avoid stomach perforation.

  • Draw the calculated volume of the this compound solution into the syringe.

  • Restrain the mouse in a vertical position, holding the head and neck securely.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt to avoid entry into the trachea.

  • Slowly administer the solution.

  • Gently withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of respiratory distress.

Important Considerations

  • Animal Welfare: All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Toxicity: While specific toxicology data for this compound is limited, researchers should closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

  • Pharmacokinetics: The pharmacokinetic profile of this compound may vary significantly depending on the administration route. It is advisable to conduct pharmacokinetic studies to determine the bioavailability and clearance of the compound for each route used.

  • Vehicle Selection: The choice of vehicle can impact the solubility, stability, and bioavailability of the compound. The provided formulation is a suggestion, and optimization may be necessary for specific experimental needs.

These application notes and protocols are intended to serve as a comprehensive guide for researchers working with this compound in vivo. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.

References

Application Notes and Protocols: Utilizing NSC-87877 for SHP2 Inhibition in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of NSC-87877, a potent inhibitor of the protein tyrosine phosphatases SHP1 and SHP2, specifically within the context of Human Embryonic Kidney 293 (HEK293) cells. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Introduction to this compound and SHP2

Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK pathway, which governs cell growth and survival.[1][2][3] Dysregulation of SHP2 activity is implicated in developmental disorders and various cancers.[2][4]

This compound is a cell-permeable, potent inhibitor of SHP2 and its close homolog SHP1.[5][6][7][8] It acts as a competitive inhibitor by binding to the catalytic cleft of the phosphatase.[2] This makes it a valuable tool for investigating the cellular functions of SHP2 and for evaluating its potential as a therapeutic target.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound, providing a quick reference for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

Target PTPIC50 (µM)
SHP2 0.318
SHP10.355
PTP1B1.691
HePTP7.745
DEP165.617
CD4584.473
LAR150.930
Data sourced from Tocris Bioscience and Selleck Chemicals.[5][6]

Table 2: Recommended Conditions for SHP2 Inhibition in HEK293 Cells

ParameterRecommended ValueNotes
Working Concentration 10 - 50 µMA concentration of 50 µM has been shown to inhibit EGF-stimulated SHP2 activation by 97%.[9]
Pre-treatment Time 3 hoursThis duration is commonly used to ensure adequate cell permeability and target engagement before stimulation.[5][10]
Solvent DMSOPrepare stock solutions in DMSO. Note that aqueous solutions of this compound are unstable and should be prepared fresh.[8]
Cell Line HEK293 / HEK293TProtocols have been successfully applied to both cell lines.[9][10][11][12]

Experimental Protocols

Protocol 1: Inhibition of EGF-Induced ERK1/2 Phosphorylation in HEK293 Cells

This protocol details the steps to assess the inhibitory effect of this compound on SHP2's downstream signaling, specifically the phosphorylation of ERK1/2, a key event in the MAPK pathway.

Materials:

  • HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound (powder)

  • DMSO

  • Epidermal Growth Factor (EGF)

  • Phosphate Buffered Saline (PBS)

  • PTP lysis buffer (ice-cold)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Erk1/2 (pErk), anti-total Erk2 (tErk)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate HEK293 cells and grow to 80-90% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate the cells for 12-24 hours. This step reduces basal signaling activity.

  • Inhibitor Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 0, 10, 20, 50 µM).[10]

    • Add the this compound-containing medium to the cells and incubate for 3 hours at 37°C.[10] Include a DMSO-only vehicle control.

  • EGF Stimulation:

    • Stimulate the cells by adding EGF to a final concentration of 1-100 ng/mL.[5][10]

    • Incubate for 5 minutes at 37°C.[5][10] An unstimulated control group should also be included.

  • Cell Lysis:

    • Immediately place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold PTP lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Western Blotting:

    • Determine the protein concentration of the supernatant from each sample.

    • Normalize the protein amounts (e.g., 20 µg per lane) and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE, transfer proteins to a membrane, and block the membrane for 1 hour.

    • Incubate the membrane with primary antibodies against pErk and tErk overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Analysis: Quantify the band intensities for pErk and tErk. A successful inhibition will show a dose-dependent decrease in the pErk/tErk ratio in this compound-treated, EGF-stimulated cells compared to the vehicle-treated, EGF-stimulated control.

Protocol 2: Direct SHP2 Phosphatase Activity Assay

This protocol measures the direct catalytic activity of SHP2 from cell lysates to confirm that this compound is inhibiting the enzyme itself.

Materials:

  • Cell lysates prepared as in Protocol 1 (Steps 1-5).

  • Anti-SHP2 antibody

  • Protein A/G-Sepharose beads

  • PTP assay buffer

  • Phosphatase substrate (e.g., DiFMUP)

  • Microplate reader

Procedure:

  • Immunoprecipitation of SHP2:

    • Take a normalized amount of protein from each cell lysate supernatant (e.g., 0.5 mg).[5]

    • Add anti-SHP2 antibody and incubate for 2 hours at 4°C with gentle rotation.

    • Add Protein A/G-Sepharose beads and incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.

  • Phosphatase Activity Assay:

    • Resuspend the beads in PTP assay buffer.

    • Add the phosphatase substrate DiFMUP to each sample.

    • Incubate at 37°C for a set period (e.g., 30-60 minutes).

    • Measure the fluorescence of the product using a microplate reader.

  • Analysis: Compare the phosphatase activity in samples from this compound-treated cells to the vehicle-treated controls. A significant reduction in activity in the treated samples confirms direct SHP2 inhibition.[9] Following the assay, the immunoprecipitated SHP2 can be analyzed by Western blot to ensure equal amounts of the enzyme were pulled down in each sample.[9]

Visualizations: Pathways and Workflows

Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Gab1 Gab1 EGFR->Gab1 Recruits & Phosphorylates Grb2 Grb2 SHP2 SHP2 Gab1->SHP2 Recruits Ras Ras SHP2->Ras Activates NSC87877 This compound NSC87877->SHP2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGF-induced SHP2 signaling pathway and point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow Start Seed HEK293 Cells Starve Serum Starve (12-24h) Start->Starve Treat Pre-treat with this compound or Vehicle (3h) Starve->Treat Stimulate Stimulate with EGF (5 min) Treat->Stimulate Lyse Lyse Cells & Collect Supernatant Stimulate->Lyse Analysis Analysis Lyse->Analysis WB Western Blot for pErk / tErk Analysis->WB Downstream Effect IP Immunoprecipitate SHP2 Analysis->IP Direct Inhibition PTP_Assay SHP2 Phosphatase Activity Assay IP->PTP_Assay

Caption: Workflow for assessing SHP2 inhibition by this compound in HEK293 cells.

References

NSC-87877: Application Notes for Determining Optimal Treatment Time for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NSC-87877, a potent inhibitor of protein tyrosine phosphatases SHP1 and SHP2, to achieve maximum target inhibition in a research setting. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a cell-permeable, reversible, and potent inhibitor of the non-receptor protein tyrosine phosphatases (PTPs) SHP1 (PTPN6) and SHP2 (PTPN11), with in vitro IC50 values of approximately 355 nM and 318 nM, respectively. It has also been shown to inhibit dual-specificity phosphatase 26 (DUSP26). By binding to the catalytic cleft of these phosphatases, this compound prevents the dephosphorylation of their target proteins, thereby modulating downstream signaling pathways. A primary and well-characterized downstream effect of SHP2 inhibition is the suppression of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is crucial for cell proliferation, differentiation, and survival. Understanding the optimal treatment time with this compound is critical for designing experiments that effectively probe the function of SHP1/SHP2 and for evaluating its therapeutic potential.

Quantitative Data Summary

The optimal treatment time for this compound to achieve maximum inhibition is dependent on the cell type, the specific biological question being addressed, and the endpoint being measured. The following tables summarize quantitative data from various studies, highlighting the different treatment conditions that have been successfully employed.

Table 1: In Vitro Inhibition of Phosphatase Activity

TargetIC50 (nM)Assay ConditionsReference
SHP2318Cell-free enzymatic assay
SHP1355Cell-free enzymatic assay
DUSP26-Dose-dependent inhibition in vitro

Table 2: Cellular Assays - Short-Term Treatment for Signaling Inhibition

Cell LineConcentration (µM)Treatment TimeDownstream Effect MeasuredReference
HEK293503 hoursInhibition of EGF-induced Erk1/2 activation
MDA-MB-46820Not specifiedReduction of EGF-stimulated Shp2 PTP activity by 77%
NCI-H4600 - 2003 hoursInhibition of H2O2-induced ERK phosphorylation

Table 3: Cellular Assays - Long-Term Treatment for Viability and Proliferation

Cell LineConcentration (µM)Treatment TimeEndpoint MeasuredReference
Neuroblastoma (p53 wild-type)0.25, 0.55 daysIncreased p53 phosphorylation and apoptosis
MDA-MB-468Not specifiedNot specifiedSignificant reduction in cell viability/proliferation
NCI-H4600 - 20016 hoursDecrease in cell viability

Experimental Protocols

To determine the optimal treatment time for maximum inhibition in your specific experimental system, it is recommended to perform a time-course experiment. Below are detailed protocols for assessing the inhibition of SHP2 downstream signaling and the effect on cell viability.

Protocol 1: Time-Course Analysis of ERK1/2 Phosphorylation by Western Blot

This protocol is designed to assess the kinetics of SHP2 inhibition by measuring the phosphorylation of its downstream target, ERK1/2.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells have attached, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step reduces basal ERK1/2 phosphorylation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10-50 µM).

    • Treat the cells with the this compound-containing medium for various time points (e.g., 0, 1, 3, 6, 12, and 24 hours). Include a vehicle control (medium with the same concentration of solvent).

  • Cell Stimulation (Optional but Recommended): To induce ERK1/2 phosphorylation, stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF or 10 ng/mL FGF) for the last 5-10 minutes of the this compound treatment period.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal and the loading control. Plot the normalized phospho-ERK1/2 levels against the treatment time to determine the time of maximum inhibition.

Protocol 2: Time-Course Analysis of Cell Viability using MTT Assay

This protocol is used to assess the long-term effects of this compound on cell proliferation and viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium.

  • This compound Treatment:

    • After allowing the cells to attach overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM). Include a vehicle control.

  • Incubation: Incubate the plates for different time periods (e.g., 24, 48, 72, and 96 hours).

  • MTT Addition:

    • At the end of each incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the cell viability against the treatment time for each concentration of this compound to determine the time-dependent effect on cell viability.

Visualizations

Signaling Pathway of SHP2 Inhibition by this compound

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras promotes activation NSC87877 This compound NSC87877->SHP2 inhibits

Caption: SHP2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Determining Optimal Treatment Time

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with this compound (Time-Course) seed_cells->treat_cells short_term Short-Term Assay (e.g., 0-24h) treat_cells->short_term long_term Long-Term Assay (e.g., 24-96h) treat_cells->long_term western_blot Western Blot for p-ERK short_term->western_blot mtt_assay MTT Assay for Cell Viability long_term->mtt_assay analyze_data Analyze Data and Determine Optimal Time western_blot->analyze_data mtt_assay->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal this compound treatment time.

Application Notes and Protocols: Combining NSC-87877 with PI3K Inhibitors in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of targeted therapies is a cornerstone of modern cancer research, aiming to enhance efficacy, overcome resistance, and minimize toxicity. This document provides detailed application notes and protocols for the experimental combination of NSC-87877, a potent inhibitor of SHP1 and SHP2 phosphatases, with inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The SHP2 phosphatase is a critical signaling node downstream of receptor tyrosine kinases (RTKs) that activates the RAS/MAPK pathway. The PI3K/AKT/mTOR pathway is a parallel signaling cascade crucial for cell growth, proliferation, and survival.[1][2][3][4] Dual targeting of these pathways with this compound and a PI3K inhibitor presents a rational approach to achieving synergistic anti-cancer effects. Preclinical evidence suggests that this combination can significantly reduce the viability of cancer cells, such as the MDA-MB-468 breast cancer cell line.

Signaling Pathways Overview

This compound primarily targets SHP2, a non-receptor protein tyrosine phosphatase that is involved in the activation of the RAS-ERK (MAPK) signaling cascade downstream of growth factor receptors.[5][6] PI3K inhibitors, on the other hand, block the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival.[1][2][3][4] The combined inhibition of these two distinct but interconnected pathways can lead to a more comprehensive blockade of oncogenic signaling.

Signaling_Pathways RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS PI3K PI3K RTK->PI3K RAS RAS GRB2_SOS->RAS SHP2 SHP2 GRB2_SOS->SHP2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation, Cell Cycle Progression ERK->Proliferation_MAPK NSC87877 This compound NSC87877->SHP2 PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival_Growth Survival, Growth, Proliferation mTOR->Survival_Growth PI3Ki PI3K Inhibitor PI3Ki->PI3K

Figure 1: Simplified signaling pathways targeted by this compound and PI3K inhibitors.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments combining this compound with a representative PI3K inhibitor (e.g., Alpelisib, a PI3Kα inhibitor) in the MDA-MB-468 breast cancer cell line. These tables are provided as templates for presenting experimental findings.

Table 1: IC50 Values of Single Agents and Combination

TreatmentIC50 (µM) in MDA-MB-468 cells (72h)
This compound15.7
PI3K Inhibitor (Alpelisib)1.5
This compound + PI3K Inhibitor (1:1 ratio)0.8 (CI < 1)

CI: Combination Index. A CI value less than 1 indicates synergism.

Table 2: Effect of Combination Treatment on Cell Viability

TreatmentConcentration (µM)% Viability (Mean ± SD)
Control (DMSO)-100 ± 5.2
This compound1065 ± 4.1
PI3K Inhibitor172 ± 3.8
This compound + PI3K Inhibitor10 + 135 ± 3.2

Table 3: Apoptosis Induction by Combination Treatment

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+) (Mean ± SD)
Control (DMSO)-5 ± 1.2
This compound1015 ± 2.5
PI3K Inhibitor112 ± 1.8
This compound + PI3K Inhibitor10 + 145 ± 3.9

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_assays 4. Downstream Assays Cell_Culture 1. Cell Culture (e.g., MDA-MB-468) Drug_Prep 2. Drug Preparation (this compound & PI3K Inhibitor) Cell_Culture->Drug_Prep Treatment 3. Cell Treatment (Single agents & Combination) Drug_Prep->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis Western Western Blotting (p-ERK, p-AKT) Treatment->Western Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis

Figure 2: General experimental workflow for studying the combination of this compound and PI3K inhibitors.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound and a PI3K inhibitor, alone and in combination, on the viability of adherent cancer cells.

Materials:

  • MDA-MB-468 cells (or other cancer cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • PI3K Inhibitor (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the PI3K inhibitor in complete growth medium from the stock solutions.

    • For combination treatments, prepare a matrix of concentrations. For a fixed-ratio combination, mix the two drugs at the desired ratio before adding to the cells.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

    • Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound and a PI3K inhibitor using flow cytometry.

Materials:

  • Treated cells from a 6-well plate experiment

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound, a PI3K inhibitor, or the combination for the desired time (e.g., 48 hours) as described in the MTT assay protocol.

  • Cell Harvesting:

    • Collect the culture medium (containing floating dead cells).

    • Wash the adherent cells with PBS and then trypsinize.

    • Combine the trypsinized cells with the collected medium and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis

This protocol is for examining the phosphorylation status of key proteins in the SHP2 and PI3K pathways, such as ERK and AKT, following treatment.

Materials:

  • Treated cells from a 6-well plate experiment

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells in 6-well plates as described previously.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels and the loading control (e.g., GAPDH).

Conclusion

The combination of this compound and PI3K inhibitors represents a promising therapeutic strategy that warrants further investigation. The protocols and guidelines provided in this document offer a framework for researchers to explore the synergistic potential of this combination in various cancer models. Careful experimental design, execution, and data analysis are crucial for elucidating the underlying mechanisms and translating these preclinical findings into potential clinical applications.

References

Troubleshooting & Optimization

NSC-87877 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with the SHP-1 and SHP-2 inhibitor, NSC-87877.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable small molecule inhibitor of the protein tyrosine phosphatases (PTPs) SHP-1 and SHP-2.[1][2] It functions by binding to the catalytic cleft of these phosphatases, thereby inhibiting their activity.[3] SHP-1 and SHP-2 are key signaling proteins involved in various cellular processes, and their inhibition can impact pathways such as the RAS-RAF-MEK-ERK pathway.[3][4][5] this compound has also been shown to inhibit the dual-specificity phosphatase 26 (DUSP26).[2][6][7]

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and water.[1][8] It is generally considered insoluble in ethanol.[1] The reported solubility can vary between suppliers. For consistent results, it is recommended to refer to the manufacturer's datasheet.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1][9] To aid dissolution, you can vortex the solution or use an ultrasonic bath.[8][10] For aqueous stock solutions, sterile water can be used, and sonication may be required to achieve complete dissolution.[8]

Q4: How should I store this compound and its stock solutions?

A4: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1][8] Some sources suggest that solutions are unstable and should be prepared fresh.[6]

Q5: I observed a precipitate after diluting my this compound DMSO stock solution into aqueous cell culture media. What is the cause and how can I prevent this?

A5: This phenomenon is often referred to as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is less soluble, causing it to precipitate.[11][12] To prevent this, it is recommended to perform a serial dilution or to add the stock solution dropwise to the pre-warmed media while gently vortexing.[11][12]

Data Presentation: this compound Solubility

SolventConcentrationSupplier/SourceNotes
DMSO125 mg/mL (248.30 mM)MedchemExpressRequires sonication. Hygroscopic DMSO can reduce solubility.[8]
DMSO100 mg/mL (198.64 mM)Selleck ChemicalsUse fresh DMSO as moisture can reduce solubility.[1]
DMSO≥45.9 mg/mLRayBiotech
DMSO20 mMR&D Systems
DMSO2 mg/mLCayman Chemical
Water100 mg/mLSelleck Chemicals
Water50 mg/mL (99.32 mM)MedchemExpressRequires sonication.[8]
Water50 mMR&D Systems
PBS (pH 7.2)0.5 mg/mLCayman Chemical
EthanolInsolubleSelleck Chemicals[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of the disodium salt is 503.42 g/mol , and the free acid is 459.45 g/mol ; use the appropriate molecular weight for your calculations.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.[11]

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[10][11]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2]

Protocol 2: Dilution of this compound into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or plates

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm the complete cell culture medium to 37°C.

  • To minimize precipitation due to "solvent shock," avoid adding the concentrated stock directly to the full volume of media. Instead, perform an intermediate dilution step.

  • For a final concentration of 10 µM, first, dilute the 10 mM stock 1:10 in a small volume of pre-warmed serum-free or complete media to make a 1 mM intermediate solution. Mix gently by pipetting.

  • Add the 1 mM intermediate solution to the final volume of pre-warmed complete media at a 1:100 dilution to achieve the final 10 µM concentration.

  • Alternatively, add the required volume of the 10 mM stock solution dropwise to the final volume of pre-warmed media while gently swirling the plate or tube to ensure rapid and even dispersion.[11]

  • Visually inspect the medium for any signs of precipitation before adding it to your cells. If a slight precipitate forms, it may redissolve with gentle warming at 37°C and swirling.[9]

Troubleshooting Guide

Issue: Precipitate observed immediately after diluting DMSO stock in media.

Potential Cause Solution
Solvent Shock The rapid change in solvent polarity causes the hydrophobic compound to crash out of the aqueous solution.[11][12]
- Use a two-step dilution: First, create an intermediate dilution of this compound in a small volume of media before adding it to the final volume. - Slow addition: Add the DMSO stock solution dropwise to the pre-warmed media while gently agitating.[11] - Warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor.[9][13]
High Final Concentration The intended final concentration exceeds the solubility limit of this compound in the cell culture medium.
- Perform a dose-response experiment: Determine the highest soluble concentration that still provides the desired biological effect.
Media Components Interactions with components in the culture medium, such as salts or proteins, may reduce solubility.[14][15]
- Test different media formulations: If possible, test the solubility in different types of media. - Check serum concentration: Serum proteins can sometimes help solubilize compounds. Solubility issues may be more prominent in low-serum or serum-free conditions.[11]

Issue: Precipitate forms over time in the incubator.

Potential Cause Solution
Compound Instability This compound may have limited stability under prolonged incubation at 37°C in aqueous media. Some sources indicate that solutions are unstable.[6]
- Prepare fresh dilutions: Prepare the final working solution immediately before use. - Reduce incubation time: If the experimental design allows, consider reducing the incubation time with the compound.
Media Evaporation Evaporation of water from the culture plates in the incubator can lead to an increased concentration of all media components, including this compound, potentially exceeding its solubility limit.[14][15]
- Ensure proper incubator humidity: Maintain a humidified environment in your CO2 incubator. - Seal culture plates: Use sealing tape or ensure lids are tightly fitted on culture plates, especially for long-term experiments.
pH Shift in Media Changes in the pH of the culture medium can affect the solubility of the compound.[11]
- Monitor media color: A change in the phenol red indicator can signal a pH shift. - Ensure proper CO2 levels: Verify that the CO2 concentration in the incubator is appropriate for the bicarbonate buffering system of your medium.[13]

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP-2 RTK->SHP2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras Promotes Activation NSC87877 This compound NSC87877->SHP2 Inhibits

Caption: this compound inhibits the SHP-2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PrepStock Prepare 10 mM this compound Stock in DMSO Dilute Prepare Final Dilution of This compound in Pre-warmed Media PrepStock->Dilute CultureCells Culture Cells to Desired Confluency Treat Treat Cells for Specified Duration CultureCells->Treat WarmMedia Pre-warm Cell Culture Media to 37°C WarmMedia->Dilute Dilute->Treat Harvest Harvest Cells for Downstream Analysis Treat->Harvest Assay Perform Assay (e.g., Western Blot, Viability Assay) Harvest->Assay

Caption: A typical experimental workflow using this compound.

Troubleshooting_Logic Start Precipitate Observed in Cell Culture Media CheckTiming When did the precipitate form? Start->CheckTiming Immediate Immediately after dilution CheckTiming->Immediate Immediately OverTime Over time in the incubator CheckTiming->OverTime Over Time SolventShock Potential Solvent Shock or High Concentration Immediate->SolventShock Instability Potential Instability, Evaporation, or pH Shift OverTime->Instability Solution1 - Use serial dilution - Add stock dropwise - Pre-warm media - Lower final concentration SolventShock->Solution1 Solution2 - Prepare fresh dilutions - Ensure incubator humidity - Check CO2 levels Instability->Solution2

Caption: Troubleshooting logic for this compound precipitation.

References

stability of NSC-87877 stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of NSC-87877.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and stability for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C. At -20°C, the stock solution is stable for up to one month.[1][2] For longer-term storage, it is recommended to store aliquots at -80°C, where it is stable for up to six months.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2] The lyophilized powder is stable for at least three years when stored at -20°C.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is soluble in DMSO at concentrations of up to 5 mg/mL.[4] For aqueous buffers, this compound has limited solubility.

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

A3: If precipitation is observed after thawing the stock solution, you can warm the tube at 37°C and sonicate for a short period to aid in redissolving the compound.[4] It is always recommended to visually inspect the solution for clarity before use. To minimize precipitation, ensure the stock solution is thoroughly mixed before making dilutions.

Q4: How should I prepare working solutions for in vitro and in vivo experiments?

A4: For in vitro experiments, the DMSO stock solution can be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). For in vivo studies, a fresh working solution should be prepared on the day of use.[1] A common formulation involves a multi-step dilution of the DMSO stock into a vehicle containing co-solvents like PEG300 and Tween-80, followed by saline.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Aliquot the stock solution upon receipt and store at -80°C for long-term use. For short-term use (up to 1 month), -20°C is acceptable.[1][2] Always use a fresh aliquot for each experiment.
Inaccurate concentration of the stock solution.Recalculate the required mass of this compound for your desired stock concentration. Ensure your balance is calibrated and you are using fresh, anhydrous DMSO.
Low or no observable effect in a cell-based assay Insufficient concentration of this compound.The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values have been reported in the range of 1.84 µM to 19.0 µM for different neuroblastoma cell lines.[1]
The target pathway is not active in your cell model.Confirm that the target proteins of this compound (SHP-1, SHP-2, DUSP26) are expressed and active in your cell line.[1][3]
Cell toxicity observed in vehicle control High concentration of DMSO in the final working solution.Ensure the final concentration of DMSO in your cell culture medium is below the toxic level for your cells, typically less than 0.5%.

Data Summary

This compound Stability
FormStorage TemperatureStability
Lyophilized Powder-20°C≥ 3 years[3]
Stock Solution in DMSO-20°C1 month[1][2]
Stock Solution in DMSO-80°C6 months[1]
This compound Solubility
SolventConcentration
DMSO≥ 5 mg/mL[4]
PBS (pH 7.2)0.5 mg/mL[3]
This compound Target Inhibition
TargetIC₅₀
SHP-20.318 µM[1]
SHP-10.355 µM[1]
DUSP26Inhibition reported, specific IC₅₀ not consistently provided[1]

Experimental Protocols

General Protocol for a Cell Viability (MTS) Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTS assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTS reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the treatment period, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

NSC_87877_Signaling_Pathway This compound Signaling Pathway cluster_inhibition Inhibition cluster_phosphatases Phosphatases cluster_pathways Downstream Pathways cluster_cellular_effects Cellular Effects NSC87877 This compound SHP1 SHP-1 NSC87877->SHP1 inhibits SHP2 SHP-2 NSC87877->SHP2 inhibits DUSP26 DUSP26 NSC87877->DUSP26 inhibits Ras_MAPK Ras-MAPK Pathway (e.g., ERK1/2) SHP2->Ras_MAPK activates p53_pathway p53 Pathway DUSP26->p53_pathway dephosphorylates (inactivates) p38_MAPK p38 MAPK Pathway DUSP26->p38_MAPK dephosphorylates (inactivates) Cell_Growth_Inhibition Cell Growth Inhibition Ras_MAPK->Cell_Growth_Inhibition leads to (when inhibited) Apoptosis Apoptosis p53_pathway->Apoptosis induces (when activated) p38_MAPK->Apoptosis induces (when activated)

Caption: this compound inhibits SHP-1, SHP-2, and DUSP26, leading to downstream effects on cell growth and apoptosis.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Working Solutions (Dilute in Medium) Stock_Solution->Working_Solution Cell_Culture Culture and Seed Cells Incubation Treat Cells and Incubate Cell_Culture->Incubation Working_Solution->Incubation Assay_Selection Select and Perform Assay (e.g., Viability, Western Blot) Incubation->Assay_Selection Data_Collection Collect Data Assay_Selection->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: A generalized workflow for conducting experiments with this compound.

References

Technical Support Center: Optimizing NSC-87877 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of NSC-87877 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and cell-permeable inhibitor of the protein tyrosine phosphatases SHP1 and SHP2.[1][2][3] It functions by binding to the catalytic cleft of these phosphatases, thereby inhibiting their activity.[4] SHP2 is a critical component of multiple signaling pathways, including the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.[5] By inhibiting SHP2, this compound can block downstream signaling, leading to reduced cell proliferation and survival in cancer cells.[3] this compound has also been shown to inhibit dual-specificity phosphatase 26 (DUSP26).[1][6]

Q2: What is the key signaling pathway affected by this compound?

A2: The primary signaling pathway affected by this compound is the RAS-MAPK (mitogen-activated protein kinase) pathway. SHP2 is a positive regulator of this pathway, and its inhibition by this compound leads to the suppression of ERK1/2 phosphorylation and activation.[3][4] This pathway is crucial for cell proliferation, differentiation, and survival.

Q3: What are the typical concentrations of this compound used in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. The IC50 values for SHP2 and SHP1 are approximately 0.318 µM and 0.355 µM, respectively, in cell-free assays.[1] In cell-based assays, concentrations ranging from the low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., 50 µM) have been reported.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How stable is this compound in cell culture media?

A4: Solutions of this compound are reported to be unstable.[7] It is recommended to prepare fresh solutions for each experiment or to use small, pre-packaged sizes to ensure potency.[7] Stock solutions should be stored appropriately, and working solutions should ideally be prepared fresh on the day of use.

Optimizing Incubation Time: A Guide

The optimal incubation time for this compound is highly dependent on the biological question being addressed. Short incubation times are generally sufficient for observing rapid signaling events, while longer incubation times are necessary for assessing effects on cell viability and proliferation.

Data on this compound Incubation Times and Their Effects
Experimental AssayCell Line(s)Concentration(s)Incubation TimeObserved Effect
Inhibition of EGF-induced Erk1/2 activationHEK29350 µM3 hours (pre-treatment)Inhibition of epidermal growth factor (EGF)-induced activation of SHP2, Ras, and Erk1/2.[3][4]
Inhibition of DUSP26 functionNeuroblastoma (NB) cell lines0-0.5 µM5 daysIncreased p53 phosphorylation (Ser37 and Ser46) and activation.[1]
Apoptosis InductionVarious Neuroblastoma (NB) cell lines1.84 - 19.0 µM (IC50 values)5 daysResulted in apoptosis.[1]
Cell Viability/ProliferationMDA-MB-468Not specifiedNot specifiedSignificantly reduces cell viability/proliferation.[3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition

This protocol is designed to assess the short-term effect of this compound on the phosphorylation of ERK1/2, a key downstream target of the SHP2 pathway.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation: Once cells are attached and growing, serum-starve them for 12-24 hours to reduce basal levels of ERK1/2 phosphorylation.

  • Inhibitor Pre-treatment: Pre-treat the serum-starved cells with the desired concentrations of this compound (or vehicle control) for 1-3 hours.

  • Stimulation: Stimulate the cells with a growth factor such as EGF (e.g., 100 ng/mL) for 5-15 minutes to induce ERK1/2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

Protocol 2: Cell Viability Assay (e.g., MTT or RealTime-Glo™)

This protocol is for assessing the long-term effects of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay (e.g., 2,000-10,000 cells per well). Allow cells to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control).

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution and read the absorbance at the appropriate wavelength.

    • For RealTime-Glo™ MT Cell Viability Assay: Add the RealTime-Glo™ reagent at the beginning of the incubation period and measure luminescence at each desired time point.

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition of p-ERK Incubation time is too short: The inhibitor may not have had enough time to enter the cells and inhibit SHP2 before stimulation.Increase the pre-incubation time with this compound (e.g., try 2, 4, or 6 hours).
Inhibitor concentration is too low: The concentration of this compound may be insufficient to effectively inhibit SHP2 in your cell line.Perform a dose-response curve to determine the optimal inhibitory concentration.
This compound instability: The inhibitor may have degraded in the culture medium.Prepare fresh this compound solutions for each experiment.[7]
High basal p-ERK levels: The cells may not have been sufficiently serum-starved, leading to high background phosphorylation.Ensure complete serum starvation for an adequate period (e.g., 24 hours).
Inconsistent results in cell viability assays Cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability.Ensure accurate and consistent cell seeding in all wells.
Edge effects in 96-well plates: Evaporation from the outer wells can affect cell growth and drug concentration.Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Incubation time is too short: For cytotoxic or anti-proliferative effects, a longer incubation period may be necessary.Extend the incubation time to 48 or 72 hours.[8]
Compound precipitation: High concentrations of this compound may precipitate out of the media.Visually inspect the media for any precipitation. If observed, consider using a lower concentration or a different solvent.
Unexpected or off-target effects Inhibition of other phosphatases: this compound is also a potent inhibitor of SHP1 and can inhibit other phosphatases at higher concentrations.[1]Consider using a more selective SHP2 inhibitor if off-target effects are a concern. Use the lowest effective concentration of this compound.
Cell line-specific responses: The genetic background of the cell line can influence its response to SHP2 inhibition.Characterize the mutation status of key genes in your signaling pathway (e.g., RAS, BRAF) in your cell line.

Visualizing Experimental Design and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate the core signaling pathway affected by this compound and a general experimental workflow for testing its effects.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Ras Ras SOS->Ras SHP2->Ras Dephosphorylates inhibitory sites enabling Ras activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription NSC87877 This compound NSC87877->SHP2 Inhibition

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_optimization Phase 2: Optimization cluster_execution Phase 3: Experiment Execution cluster_analysis Phase 4: Data Analysis & Interpretation Define_Question Define Biological Question (e.g., effect on signaling vs. viability) Select_Cell_Line Select Appropriate Cell Line Define_Question->Select_Cell_Line Determine_Endpoints Determine Experimental Endpoints (e.g., p-ERK, Cell Count) Select_Cell_Line->Determine_Endpoints Dose_Response Dose-Response Curve (Determine optimal concentration) Determine_Endpoints->Dose_Response Time_Course Time-Course Experiment (Determine optimal incubation time) Dose_Response->Time_Course Cell_Culture Cell Culture and Seeding Time_Course->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Incubation Incubation (Optimized Time) Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis Data Analysis and Statistics Data_Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: General workflow for optimizing this compound experiments.

References

Technical Support Center: NSC-87877 and ERK Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing no effect of NSC-87877 on ERK activation. This compound is a potent inhibitor of the protein tyrosine phosphatases SHP1 and SHP2 and is expected to modulate the Ras-ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on ERK activation?

This compound is a cell-permeable inhibitor of both SHP1 and SHP2.[1][2] SHP2 is a nonreceptor protein tyrosine phosphatase that is involved in the growth factor-induced activation of the Ras-mitogen-activated protein (MAP) kinase pathway.[3][4] Specifically, SHP2 is required for the full activation of the Ras-ERK1/2 signaling cascade downstream of many receptor tyrosine kinases (RTKs). Therefore, the expected effect of this compound is the inhibition of SHP2's catalytic activity, leading to a downstream reduction in ERK1/2 phosphorylation (activation).[1][3]

Q2: We treated our cells with this compound but observed no change in ERK phosphorylation. What are the possible reasons?

Observing no effect of this compound on ERK activation is a reported phenomenon and can be attributed to several factors:

  • Cellular Context and Stimulus: The effect of this compound on ERK activation can be cell-type and stimulus-dependent. For instance, while it has been shown to inhibit EGF-induced ERK1/2 activation in HEK293 cells, it does not affect PMA-induced ERK1/2 activation, which occurs independently of SHP2.[1][4] Some studies have reported that this compound does not exhibit robust inhibitory effects on growth factor-dependent MAPK pathway activation in certain contexts.[5][6][7]

  • Compound Potency and Off-Target Effects: While this compound is a potent inhibitor of SHP1 and SHP2, its efficacy can vary. It's also important to be aware of potential off-target effects. Some reports suggest that at concentrations used to inhibit SHP2, off-target effects on other signaling molecules, such as platelet-derived growth factor receptor β (PDGFRβ), can occur with some active site-targeting SHP2 inhibitors.[5][6] this compound has also been identified as an inhibitor of dual-specificity phosphatase 26 (DUSP26).[2][8][9]

  • Experimental Conditions: Factors such as the concentration of this compound used, the duration of treatment, and the specific growth factor or stimulus used to activate the ERK pathway can all influence the outcome. It's crucial to optimize these parameters for your specific cell line and experimental setup.

  • ERK Activation Kinetics: The timing of ERK activation and its subsequent dephosphorylation can be rapid. It is advisable to perform a time-course experiment to ensure you are measuring ERK phosphorylation at the peak of its activation in response to your stimulus.

Q3: What are the recommended concentrations and treatment times for this compound?

The optimal concentration and treatment time for this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Published studies have used concentrations ranging from the low micromolar (e.g., 10-50 µM) for cell-based assays.[3] Pre-treatment times of 3 hours have been reported to be effective in some systems.[3]

Troubleshooting Guide: No Effect of this compound on ERK Activation

If you are not observing the expected decrease in ERK phosphorylation after treatment with this compound, please follow this troubleshooting guide.

Experimental Workflow for Assessing ERK Activation

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Seed and culture cells to optimal confluency serum_starve 2. Serum-starve cells to reduce basal ERK activation cell_culture->serum_starve pretreat 3. Pre-treat with this compound (and vehicle control) serum_starve->pretreat stimulate 4. Stimulate with growth factor (e.g., EGF) for a defined time pretreat->stimulate lysis 5. Lyse cells and quantify protein concentration stimulate->lysis western_blot 6. Perform Western blot for p-ERK and Total ERK lysis->western_blot quantify 7. Quantify band intensities and normalize p-ERK to Total ERK western_blot->quantify

Figure 1. A standard experimental workflow for assessing the effect of this compound on ERK activation.
Troubleshooting Steps

Observation Potential Cause Recommended Action
No change in p-ERK levels with this compound 1. Ineffective concentration or treatment time: The concentration of this compound may be too low, or the pre-treatment time may be too short for your cell line.Perform a dose-response curve with a range of this compound concentrations (e.g., 1 µM to 50 µM). Also, perform a time-course experiment for pre-treatment (e.g., 1, 3, 6 hours).
2. SHP2-independent ERK activation: The stimulus you are using may activate ERK through a pathway that does not involve SHP2. For example, PMA activates ERK via PKC, bypassing the need for SHP2.[4]Use a stimulus known to activate ERK via an RTK-Ras-SHP2-dependent pathway, such as EGF or PDGF.[4]
3. Poor compound quality or stability: The this compound compound may have degraded.Ensure the compound is stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO.
High basal p-ERK levels in control cells 1. Incomplete serum starvation: Residual growth factors in the serum can lead to high basal ERK activation, masking the inhibitory effect of this compound.Increase the duration of serum starvation (e.g., 12-24 hours). Ensure you are using a low-serum or serum-free medium for starvation.
2. Cell stress: High cell density or other stressors can activate the MAPK pathway.Plate cells at an optimal density to avoid contact inhibition and stress. Handle cells gently during experimental procedures.
Inconsistent Western blot results 1. Issues with antibody quality: The primary antibodies for p-ERK or total ERK may not be specific or sensitive enough.Use well-validated antibodies from a reputable supplier. Optimize antibody dilutions and incubation times.
2. Problems with protein lysis or sample handling: Inefficient lysis can lead to incomplete protein extraction. Phosphatase activity during lysis can lead to dephosphorylation of p-ERK.Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.
3. Suboptimal Western blot protocol: Issues with protein transfer, blocking, or washing can lead to high background or weak signals.Optimize the Western blot protocol, including transfer time, blocking buffer composition (e.g., BSA or non-fat milk), and wash steps. A detailed protocol for Western blotting to detect ERK phosphorylation is available.[10]

Signaling Pathway

The following diagram illustrates the canonical EGF-induced Ras-ERK signaling pathway and the point of inhibition by this compound.

ras_erk_pathway cluster_shp2 SHP2-mediated dephosphorylation EGF EGF EGFR EGFR EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 recruits Gab1 Gab1 EGFR->Gab1 phosphorylates SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates SHP2 SHP2 Gab1->SHP2 recruits SHP2->Ras promotes activation NSC87877 This compound NSC87877->SHP2 inhibits

Figure 2. The role of SHP2 in the EGF-induced Ras-ERK signaling pathway and its inhibition by this compound.

Quantitative Data Summary

Compound Target IC₅₀ (nM) Reference
This compoundSHP1355[1]
SHP2318[1]

Experimental Protocols

A detailed, step-by-step protocol for the detection of ERK1/2 phosphorylation using a conventional Western blotting assay can be found in the literature.[10] This includes specific measures to obtain reliable data and a list of potential problems with corresponding troubleshooting steps. General protocols for Western blot analysis of p-ERK are also widely available.[11][12]

We hope this information helps you troubleshoot your experiments. For further assistance, please consult the original research articles cited or contact your reagent supplier's technical support.

References

ensuring complete dissolution of NSC-87877 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NSC-87877. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent inhibitor of SHP1, SHP2, and DUSP26 protein tyrosine phosphatases. Here you will find troubleshooting guides and frequently asked questions to ensure the complete dissolution and successful application of this compound in your experiments.

Troubleshooting Guide: Ensuring Complete Dissolution of this compound

Researchers may occasionally face challenges with the solubility of this compound. This guide provides solutions to common dissolution problems.

Problem Potential Cause Recommended Solution
Precipitate forms after adding this compound to aqueous buffer. This compound has limited solubility in aqueous solutions at neutral pH.Prepare a concentrated stock solution in an appropriate organic solvent like DMSO first. Subsequently, dilute the stock solution into your aqueous experimental medium. To improve solubility in the final solution, consider the use of excipients such as PEG300 and Tween-80. For instance, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a clear solution.[1]
The compound does not fully dissolve in the organic solvent. The concentration may be too high for the chosen solvent, or the solvent quality may be poor.Use fresh, anhydrous DMSO for preparing stock solutions.[2] Moisture-absorbing DMSO can reduce solubility.[2] If solubility issues persist, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid dissolution.[3]
The solution appears cloudy or contains visible particles. Incomplete dissolution or precipitation of the compound.Ensure the stock solution is completely clear before further dilution. If cloudiness appears upon dilution, the final concentration in the aqueous buffer may be too high. Try lowering the final concentration or adjusting the composition of the vehicle.
Compound precipitates out of solution during storage. The stock solution may be unstable at the storage temperature or has undergone freeze-thaw cycles.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For long-term storage (months), store stock solutions at -80°C. For short-term storage (up to one month), -20°C is suitable.[1][2] It is recommended to prepare fresh solutions for each experiment as solutions can be unstable.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][5] It is soluble in DMSO at concentrations of up to 100 mg/mL.[2] For aqueous solutions, it has limited solubility in PBS (pH 7.2) at 0.5 mg/ml.[5]

Q2: How should I prepare this compound for in vivo experiments?

A2: A common method for preparing this compound for in vivo administration involves creating a vehicle solution. For example, a stock solution in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and saline. A specific protocol involves adding a 25.0 mg/mL DMSO stock solution to PEG300 (to a final concentration of 10% DMSO and 40% PEG300), mixing, then adding Tween-80 (to a final concentration of 5%), mixing again, and finally adding saline to the desired volume.[1]

Q3: What are the recommended storage conditions for this compound?

A3: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[2]

Q4: Is this compound selective for specific phosphatases?

A4: this compound is a potent inhibitor of both SHP1 and SHP2 with similar IC50 values (0.355 μM and 0.318 μM, respectively).[1][2][4] It also inhibits dual-specificity phosphatase 26 (DUSP26).[1][4] It shows significantly less activity against other protein tyrosine phosphatases such as PTP1B, HePTP, DEP1, CD45, and LAR.[6][7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 459.45 g/mol for the free acid) in a sterile microcentrifuge tube.[4][8]

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube thoroughly to dissolve the compound. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the solution is clear.[3]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[1][2]

Cell-Based Assay Protocol: Inhibition of EGF-induced Erk1/2 Activation

This protocol is adapted from studies demonstrating the inhibitory effect of this compound on the EGF signaling pathway.[2][6]

  • Cell Culture: Plate HEK293 cells or another suitable cell line and grow to the desired confluency.

  • Serum Starvation: Before treatment, serum-starve the cells for a specified period (e.g., 3 hours) to reduce basal signaling activity.[2]

  • Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a duration of 3 hours.[2]

  • EGF Stimulation: Stimulate the cells with epidermal growth factor (EGF) at a concentration of 100 ng/ml for 5 minutes to induce Erk1/2 activation.[2]

  • Cell Lysis: Lyse the cells in an appropriate lysis buffer (e.g., PTP lysis buffer).[2]

  • Western Blot Analysis: Analyze the cell lysates by Western blotting to detect the phosphorylation status of Erk1/2 and other relevant proteins in the signaling cascade.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its use.

NSC_87877_SHP1_SHP2_Pathway EGF EGF EGFR EGFR EGF->EGFR Gab1 Gab1 EGFR->Gab1 pY SHP2 SHP2 Gab1->SHP2 Ras Ras SHP2->Ras Erk1_2 Erk1/2 Ras->Erk1_2 Proliferation Cell Proliferation Erk1_2->Proliferation NSC_87877 This compound NSC_87877->SHP2 SHP1 SHP1 NSC_87877->SHP1 NSC_87877_DUSP26_Pathway DUSP26 DUSP26 p53 p53 DUSP26->p53 p38_MAPK p38 MAPK DUSP26->p38_MAPK Apoptosis Apoptosis p53->Apoptosis p38_MAPK->Apoptosis NSC_87877 This compound NSC_87877->DUSP26 NSC_87877_Experimental_Workflow start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute in Experimental Medium stock->dilute treat Treat Cells or Administer in vivo dilute->treat analyze Analyze Experimental Outcome treat->analyze

References

minimizing NSC-87877 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers using the SHP1/SHP2 phosphatase inhibitor, NSC-87877, in long-term studies. The focus is on understanding its mechanism, potential for off-target effects, and strategies to mitigate toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable, active-site inhibitor of the protein tyrosine phosphatases (PTPs) SHP1 and SHP2.[1] It binds to the catalytic cleft of these enzymes to block their function.[2] SHP2 is a key signaling node downstream of receptor tyrosine kinases (RTKs) that is involved in activating the RAS/MAPK pathway.[2][3] By inhibiting SHP2, this compound can suppress the activation of downstream effectors like Erk1/2.[1][2]

Q2: How selective is this compound?

This compound shows poor selectivity between SHP1 and SHP2, inhibiting both with similar potency.[1][4][5] It is more selective for SHP1/SHP2 over several other PTPs, such as PTP1B, HePTP, DEP1, CD45, and LAR.[2][6] However, it is also a potent inhibitor of dual-specificity phosphatase 26 (DUSP26) and has been reported to inhibit DUSP23.[4][7][8]

Q3: What are the known off-target effects that can contribute to toxicity?

Beyond its intended targets of SHP1/SHP2 and the known off-target DUSP26, some studies report that this compound may not robustly inhibit SHP2 function in all cellular contexts.[9][10] Furthermore, some active-site SHP2 inhibitors have been shown to have off-target effects on protein tyrosine kinases (PTKs), such as the platelet-derived growth factor receptor β (PDGFRβ).[9][11] Such off-target kinase inhibition could lead to unexpected biological effects and contribute to toxicity. Therefore, researchers should use caution when interpreting data and attribute effects specifically to SHP2 inhibition.[10]

Q4: What is a recommended formulation and starting dose for in vivo studies?

A previously used formulation for intraperitoneal (IP) injection involves creating a vehicle of PEG300, Tween-80, and saline.[4] For example, a working solution can be prepared by mixing a DMSO stock solution with PEG300, followed by the addition of Tween-80 and saline.[4] In a mouse model of neuroblastoma, a dose of 30 mg/kg administered via IP injection once daily for 15 days was shown to inhibit tumor growth.[4] However, this should be considered a starting point, and optimal dosage and scheduling should be determined empirically for your specific model and study duration.

Troubleshooting Guides

Problem: I am observing unexpected weight loss, lethargy, or other signs of systemic toxicity in my animal models during a long-term study.

  • Possible Cause 1: Dose is too high. The principle of dose-response is fundamental in toxicology; higher doses are more likely to induce toxic effects.[12] The maximum tolerated dose (MTD) can vary significantly between different animal strains, ages, and disease models.

  • Solution 1: Perform a Dose-Range Finding Study. Before initiating a long-term experiment, conduct a short-term (e.g., 7-14 day) dose-escalation study to determine the MTD in your specific model. Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered food/water intake.[13]

  • Possible Cause 2: Off-target effects. As noted, this compound inhibits SHP1 and DUSP26, and potentially other kinases.[5][11][14] Inhibition of these other targets could lead to unforeseen physiological consequences over time. SHP1, for instance, is a critical negative regulator in hematopoietic cells.

  • Solution 2: Monitor for Specific Organ Toxicities. Conduct regular hematological and serum biochemistry analysis to monitor for signs of liver, kidney, or hematopoietic toxicity.[13] At the study endpoint, perform macroscopic and histological analysis of major organs.[13] If toxicity is observed, consider if it aligns with the known biology of SHP1 or other potential off-targets.

  • Possible Cause 3: Formulation or Vehicle Toxicity. The vehicle used for drug delivery (e.g., DMSO, PEG300, Tween-80) can itself cause irritation or toxicity, especially with repeated long-term administration.

  • Solution 3: Include a Vehicle-Only Control Group. Always include a control group that receives the exact same formulation vehicle without this compound, administered on the same schedule. This will allow you to differentiate between vehicle-induced effects and drug-specific toxicity.

Problem: My experimental results are inconsistent, or I am not seeing the expected inhibition of the SHP2 pathway (e.g., p-ERK levels remain high).

  • Possible Cause 1: Poor bioavailability or rapid clearance. The pharmacokinetic (PK) properties of this compound may lead to insufficient exposure at the target tissue.

  • Solution 1: Re-evaluate Formulation and Administration Route. Different formulation strategies can be employed to improve drug exposure and achieve a more stable concentration over time.[15] Consider alternative routes of administration (e.g., subcutaneous) or the use of extended-release formulations if IP bolus dosing provides inadequate exposure.[15]

  • Possible Cause 2: Lack of potency in your specific cellular model. Some reports suggest that this compound fails to effectively inhibit growth factor-dependent MAPK pathway activation in certain cell lines in vitro.[9][10]

  • Solution 2: Confirm Target Engagement in your Model. Before a long-term in vivo study, perform a pilot experiment to confirm that this compound inhibits the phosphorylation of SHP2 targets (like ERK) in your specific animal model and target tissue. Collect tissue samples at various time points after a single dose to assess both the extent and duration of pathway inhibition.

  • Possible Cause 3: Compound stability or quality issues. Commercially available inhibitors can vary in purity and stability.

  • Solution 3: Verify Compound Quality. Ensure the this compound you are using is of high purity (≥98%).[6] Store the compound under the recommended conditions (e.g., +4°C for solid, -80°C for stock solutions) to prevent degradation.[4][6]

Data Summary Tables

Table 1: In Vitro Inhibitory Activity of this compound Against Various Phosphatases

PhosphataseIC₅₀ (μM)Selectivity vs. SHP2 (Fold)
SHP2 0.318 1
SHP10.355~1.1
PTP1B1.691~5.3
HePTP7.745~24.3
DEP165.617~206.3
CD4584.473~265.6
LAR150.930~474.6
Data compiled from references[6][16].

Table 2: Example In Vivo Dosing Regimen for this compound

ParameterDescription
Animal Model Intrarenal neuroblastoma (NB) tumor mouse model (female nude mice)
Dose 30 mg/kg
Administration Route Intraperitoneal (IP), once daily
Duration 15 days
Reported Outcome Significant inhibition of NB tumor growth
Data from reference[4].

Experimental Protocols

Protocol 1: In Vivo Toxicity Monitoring

  • Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, Low Dose this compound, High Dose this compound).

  • Daily Monitoring:

    • Record the body weight of each animal daily.

    • Perform daily clinical observations, noting any changes in posture, activity, breathing, or behavior. Score using a standardized system.

    • Monitor food and water intake.

  • Interim Analysis (Optional): For very long-term studies, consider including interim sacrifice time points to collect blood and tissues for analysis.

  • Blood Collection: At specified time points or at the study terminus, collect blood via an appropriate method (e.g., cardiac puncture under terminal anesthesia).

    • Collect one aliquot in an EDTA tube for complete blood count (CBC) analysis.

    • Collect another aliquot in a serum separator tube for clinical chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

  • Terminal Procedure:

    • At the end of the study, euthanize animals according to approved institutional guidelines.

    • Perform a gross necropsy, examining all major organs for abnormalities.

    • Collect major organs (liver, kidneys, spleen, lungs, heart, etc.) and fix them in 10% neutral buffered formalin for subsequent histopathological analysis.

Protocol 2: Western Blot for Target Engagement and Off-Target Assessment

  • Sample Collection: Euthanize animals at a predetermined time after the final dose of this compound or vehicle. Rapidly excise the target tissue (e.g., tumor, liver) and snap-freeze in liquid nitrogen.

  • Protein Extraction: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Target Engagement: Phospho-Erk1/2 (Thr202/Tyr204), Total Erk1/2.

      • Potential Off-Target Effect: Phospho-PDGFRβ (e.g., Tyr1021), Total PDGFRβ.

      • Loading Control: GAPDH or β-Actin.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager.

    • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels and then to the loading control. Compare results from this compound-treated groups to the vehicle control.

Visualizations

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) Grb2 Grb2 RTK->Grb2 Ligand Binding Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2 SHP2 Gab1->SHP2 pY SHP2->Ras Dephosphorylates inhibitory sites, leading to activation NSC87877 This compound NSC87877->SHP2 Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK Erk1/2 MEK->ERK Proliferation Gene Expression (e.g., Proliferation) ERK->Proliferation

Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Toxicity_Workflow start Start: Long-Term This compound Study dose_finding 1. Perform Pilot Dose-Range Finding Study start->dose_finding set_dose 2. Establish Maximum Tolerated Dose (MTD) dose_finding->set_dose initiate_study 3. Initiate Long-Term Study (Include Vehicle Control) set_dose->initiate_study monitoring 4. Daily Monitoring (Weight, Clinical Signs) initiate_study->monitoring toxicity_check Toxicity Observed? monitoring->toxicity_check endpoint 5. Endpoint Analysis (Bloodwork, Histology) monitoring->endpoint At Study End reduce_dose Consider Dose Reduction or Alternative Schedule toxicity_check->reduce_dose Yes continue_study Continue Monitoring toxicity_check->continue_study No reduce_dose->monitoring continue_study->monitoring continue_study->endpoint At Study End target_validation 6. Confirm Target Engagement (e.g., p-ERK Western Blot) endpoint->target_validation

Caption: Experimental workflow for minimizing and monitoring toxicity in long-term studies.

Selectivity_Profile cluster_targets Primary & Known Off-Targets cluster_potential Caution: Potential Off-Targets NSC This compound SHP2 SHP2 (Target) NSC->SHP2 High Potency SHP1 SHP1 (Poor Selectivity) NSC->SHP1 High Potency DUSP26 DUSP26 (Known Off-Target) NSC->DUSP26 High Potency PTKs Other Kinases (e.g., PDGFRβ) NSC->PTKs Possible Other_PTPs Other PTPs (e.g., PTP1B) NSC->Other_PTPs Lower Potency

Caption: Target and off-target profile of this compound, highlighting areas for caution.

References

impact of serum concentration on NSC-87877 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SHP1 and SHP2 inhibitor, NSC-87877. The following information addresses common issues, particularly concerning the impact of serum concentration on the inhibitor's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, cell-permeable inhibitor of the protein tyrosine phosphatases SHP1 and SHP2.[1][2][3] It functions by binding to the catalytic cleft of these phosphatases, thereby blocking their enzymatic activity.[4] This inhibition prevents the dephosphorylation of downstream signaling molecules, such as those in the Ras/MEK/ERK pathway, which are often activated by growth factors like EGF.[1][4][5]

Q2: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible causes?

A2: Several factors could contribute to a lack of efficacy. A primary consideration is the presence of serum in your cell culture medium. Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their effective concentration.[6][7] This is a common phenomenon that can significantly impact the potency of a drug.[8][9] Other factors could include inhibitor instability, incorrect dosage, or cell-line specific resistance.

Q3: How does serum concentration affect the activity of this compound?

Q4: What are the recommended experimental conditions to maximize this compound activity?

A4: To maximize the activity of this compound and ensure reproducible results, it is often recommended to perform experiments in serum-starved or low-serum conditions.[1] This minimizes the confounding variable of serum protein binding. If serum is required for cell viability, it is crucial to maintain a consistent serum concentration across all experiments to ensure comparability of results.

Q5: Is this compound selective for SHP1 and SHP2?

A5: this compound is a potent inhibitor of both SHP1 and SHP2.[2][3] It has been shown to be selective for SHP2 over other protein tyrosine phosphatases such as PTP1B, HePTP, DEP1, CD45, and LAR.[4][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no inhibitory activity Serum Protein Binding: High concentrations of serum in the culture medium can sequester this compound, reducing its effective concentration.[6][7]- Perform experiments in serum-free or reduced-serum (e.g., 0.5-2%) medium. - If serum is necessary, perform a dose-response curve to determine the optimal this compound concentration for your specific serum conditions. - Consider using purified bovine serum albumin (BSA) instead of fetal bovine serum (FBS) to have a more defined system, but be aware that binding affinities can differ.[8][9]
Inhibitor Instability: this compound solutions may be unstable over time.[2]- Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Incorrect Dosage: The required concentration of this compound can vary between cell lines and experimental conditions.- Perform a dose-response experiment to determine the IC50 value for your specific cell line and assay. - Consult the literature for effective concentrations used in similar experimental setups.
Inconsistent results between experiments Variable Serum Concentration: Using different batches or concentrations of serum can lead to variability in the unbound, active concentration of this compound.- Use a single, quality-controlled batch of serum for an entire set of experiments. - Ensure the serum concentration is kept constant across all treatment groups and replicates.
Cell Density and Health: The number of cells and their metabolic state can influence drug uptake and response.- Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase before treatment.

Data Presentation

Table 1: Expected Impact of Serum Concentration on this compound Activity

This table illustrates the theoretical relationship between serum concentration and the required effective concentration of this compound, based on the principles of protein binding. Actual values will vary depending on the specific cell line and experimental conditions.

Serum Concentration (%)Expected Relative IC50Rationale
0 (Serum-Free)1x (Baseline)In the absence of serum proteins, the majority of this compound is free and available to inhibit SHP1/SHP2.
2.51.5x - 3xA low concentration of serum will lead to some protein binding, requiring a slightly higher total concentration of the inhibitor to achieve the same effect.
105x - 10xStandard serum concentrations will result in significant protein binding, necessitating a substantially higher total concentration of this compound.

Experimental Protocols

Protocol 1: Determining the Effect of Serum on this compound Activity using a Cell Viability Assay

This protocol provides a framework for quantifying the impact of serum on the IC50 of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Serum Starvation (Optional but Recommended): After 24 hours, replace the growth medium with serum-free medium and incubate for an additional 12-24 hours.

  • Treatment Preparation: Prepare serial dilutions of this compound in culture medium containing different concentrations of FBS (e.g., 0%, 2.5%, 10%).

  • Cell Treatment: Remove the serum-free medium and add the this compound dilutions. Include a vehicle control (e.g., DMSO) for each serum concentration.

  • Incubation: Incubate the plate for a period appropriate for your cell line and assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: For each serum concentration, plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SHP2 SHP2 EGFR->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras NSC87877 This compound NSC87877->SHP2

Caption: this compound inhibits SHP2, blocking the Ras/MEK/ERK signaling pathway.

Serum_Binding_Workflow cluster_0 NSC_Total Total this compound in Medium Binding Binding Equilibrium NSC_Total->Binding Serum Serum Proteins (e.g., Albumin) Serum->Binding NSC_Bound Bound this compound (Inactive) Binding->NSC_Bound Sequestration NSC_Free Free this compound (Active) Binding->NSC_Free Available for Activity SHP2 SHP2 Target NSC_Free->SHP2 Inhibition Inhibition

Caption: Impact of serum proteins on the bioavailability of this compound.

Troubleshooting_Logic Start Reduced this compound Activity Observed CheckSerum Is Serum Present in Culture Medium? Start->CheckSerum HighSerum High Serum Concentration CheckSerum->HighSerum Yes CheckStability Check Inhibitor Stability CheckSerum->CheckStability No ReduceSerum Reduce Serum or Use Serum-Free Medium HighSerum->ReduceSerum DoseResponse Perform Dose-Response Curve HighSerum->DoseResponse ReduceSerum->CheckStability DoseResponse->CheckStability FreshStock Prepare Fresh Stock Solution CheckStability->FreshStock Unstable Other Investigate Other Factors (Cell Line, etc.) CheckStability->Other Stable

References

Navigating the Nuances of NSC-87877: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NSC-87877, a potent inhibitor of SHP1 and SHP2 phosphatases. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the proper storage, handling, and troubleshooting of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid compound should be kept at -20°C for up to 3 years. Once in solution, it is recommended to aliquot and store at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation from moisture, ensure the compound is stored in a desiccated environment.[2] Avoid repeated freeze-thaw cycles.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO and water. For a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO.[3] Note that moisture-absorbing DMSO can reduce solubility.[3] For aqueous solutions, the solubility is approximately 100 mg/mL.[1] It is important to note that solutions of this compound are reported to be unstable, and it is recommended to prepare them fresh or purchase small, pre-packaged sizes.[4]

Q3: What are the primary cellular targets of this compound?

A3: this compound is a potent, cell-permeable inhibitor of the protein tyrosine phosphatases SHP1 (PTPN6) and SHP2 (PTPN11), with IC50 values of 355 nM and 318 nM, respectively.[3] It also inhibits the dual-specificity phosphatase 26 (DUSP26).[1][5] this compound shows selectivity for SHP1 and SHP2 over other phosphatases like PTP1B, HePTP, DEP1, CD45, and LAR.

Q4: In which signaling pathways is this compound known to be active?

A4: this compound has been shown to inhibit Epidermal Growth Factor (EGF)-induced Erk1/2 activation in HEK293 cells.[3] It also plays a role in the p53 and p38 MAPK signaling pathways.[1][6] By inhibiting DUSP26, this compound can lead to increased phosphorylation and activation of p53 and p38, resulting in apoptosis in certain cancer cell lines.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibitory effect observed in cell-based assays. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. Solutions are known to be unstable.[4] 2. Low cell permeability: Although described as cell-permeable, permeability can vary between cell lines. 3. Incorrect concentration: The effective concentration may vary depending on the cell line and experimental conditions.1. Prepare fresh stock solutions of this compound before each experiment. Ensure proper storage of the solid compound at -20°C in a desiccated environment. 2. Optimize the incubation time and concentration. If permeability is still an issue, consider using a cell line with higher expression of relevant transporters or a different inhibitor. 3. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay.
Precipitation of this compound in cell culture medium. Low solubility in aqueous media: this compound has limited solubility in aqueous solutions, and high concentrations of DMSO from the stock solution can cause precipitation when diluted in media.1. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). 2. Prepare intermediate dilutions of the stock solution in a suitable solvent before adding to the final culture medium. 3. If precipitation persists, consider using a different solvent for the stock solution, if compatible with your experimental setup.
Off-target effects observed. Inhibition of other phosphatases: While selective, this compound can inhibit other phosphatases at higher concentrations.1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Include appropriate controls, such as a structurally related but inactive compound, to distinguish between on-target and off-target effects. 3. Consider using a more specific inhibitor for your target of interest if available.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Specific parameters may need to be optimized for your equipment and reagents.

Objective: To determine the degradation of this compound under forced degradation conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Method:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of ACN and water).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at 80°C for a specified time.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time.

  • HPLC Analysis:

    • Mobile Phase: A gradient of ACN and water with 0.1% formic acid. For example, start with 10% ACN and increase to 90% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the optimal wavelength; based on its structure, a wavelength in the UV range (e.g., 254 nm or 280 nm) is likely appropriate.

    • Injection Volume: 20 µL.

  • Data Analysis: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. Calculate the percentage of degradation.

Signaling Pathways and Experimental Workflows

This compound Inhibition of EGF-Induced Erk1/2 Activation

This compound inhibits the activation of SHP2, which is a crucial step in the EGF receptor signaling pathway that leads to the activation of the Ras-Raf-MEK-Erk cascade.

EGF_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 SHP2 SHP2 EGFR->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Dephosphorylates inhibitory sites on SOS Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Cell Proliferation Erk->Proliferation NSC87877 This compound NSC87877->SHP2 EGF EGF EGF->EGFR

Caption: this compound inhibits SHP2, blocking EGF-induced Erk1/2 activation.

This compound Induced Apoptosis via p53 and p38 MAPK Pathway

By inhibiting DUSP26, this compound leads to the activation of p38 and p53, promoting apoptosis.

p53_p38_Pathway NSC87877 This compound DUSP26 DUSP26 NSC87877->DUSP26 p38 p38 MAPK DUSP26->p38 p53 p53 DUSP26->p53 p38->p53 MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Caspase3 Caspase-3 p53->Caspase3 HSP27 HSP27 MAPKAPK2->HSP27 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces apoptosis by inhibiting DUSP26.

Experimental Workflow for Assessing this compound Activity

A typical workflow to assess the in vitro activity of this compound.

workflow start Start prep_cells Prepare and seed cells start->prep_cells treat_cells Treat cells with this compound (dose-response) prep_cells->treat_cells incubate Incubate for desired time treat_cells->incubate lysis Cell Lysis incubate->lysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot for p-Erk, Erk, p-p53, p53, etc. protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro testing of this compound.

References

Validation & Comparative

A Comparative Guide to SHP2 Inhibitors: NSC-87877 Versus Modern Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the catalytic-site inhibitor NSC-87877 and contemporary allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology and immuno-oncology. Understanding the distinctions in mechanism, specificity, and performance between different inhibitor classes is crucial for advancing research and therapeutic strategies.

Introduction to SHP2 and its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway.[1][2][3] It is essential for signal transduction downstream of various receptor tyrosine kinases (RTKs).[4][5] In its inactive state, SHP2 is auto-inhibited.[2][6] Upon activation by binding to phosphotyrosine motifs, it undergoes a conformational change that opens its catalytic site, allowing it to dephosphorylate substrates and positively regulate signaling pathways that drive cell proliferation, survival, and differentiation.[2][4] Gain-of-function mutations in PTPN11 are linked to developmental disorders like Noonan syndrome and various cancers, establishing SHP2 as a proto-oncogene.[7][8]

Inhibitors of SHP2 have been developed as potential cancer therapeutics.[1] They can be broadly classified into two categories:

  • Active-Site Inhibitors: These molecules, such as this compound, directly compete with substrates for the catalytic pocket of the phosphatase.

  • Allosteric Inhibitors: A newer class of compounds (e.g., TNO155, RMC-4630) that bind to a different site on the enzyme, locking it in its inactive, auto-inhibited conformation.[9][10]

This guide will focus on comparing the properties and performance of the active-site inhibitor this compound against several clinically relevant allosteric inhibitors.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and other prominent SHP2 inhibitors, providing a clear comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency of SHP2 Inhibitors

InhibitorTypeTargetIC50 (μM)Selectivity Notes
This compound Active-SiteSHP20.318[11][12][13][14]Also inhibits SHP1 (IC50 = 0.355 μM)[11][12][13][14]. Shows ~5-fold selectivity over PTP1B and lower selectivity against other PTPs.[12][15]
SHP10.355[11][12][13][14]
PTP1B1.691[12]
HePTP7.745[12]
TNO155 AllostericSHP2Not widely publishedSelective, allosteric inhibitor.[9][16]
RMC-4630 AllostericSHP2Not widely publishedOrally bioavailable, selective SHP2 inhibitor.[17]
JAB-3068 AllostericSHP20.0258[18]Potent allosteric inhibitor.[19]

Table 2: Cellular Activity of SHP2 Inhibitors

InhibitorCell LineAssay TypeIC50 / EC50 (μM)Key Cellular Effects
This compound MDA-MB-468Viability/ProliferationNot specifiedSignificantly reduces cell viability.[11][12] Inhibits EGF-induced Erk1/2 activation.[11][12]
Neuroblastoma cell linesApoptosis1.84 - 19.0Induces apoptosis and increases p53 phosphorylation.[13]
TNO155 ALK-mutant NeuroblastomaCell GrowthNot specifiedSynergistically reduces cell growth in combination with ALK inhibitors.[20][21]
RMC-4630 VariousNot specifiedNot specifiedPrevents SHP2-mediated signaling and inhibits the MAPK pathway.[17]
JAB-3068 KYSE-520 (Esophageal Squamous Cell)Proliferation2.17[18]Inhibits proliferation.[18] Enhances anti-tumor activity of CD8+ T cells.[19]

Mechanism of Action and Specificity

This compound functions as a competitive inhibitor, binding directly to the protein tyrosine phosphatase (PTP) catalytic domain.[22] Docking studies suggest its sulfonic acid groups form hydrogen bonds with residues in the active site.[22] A key limitation of this compound is its lack of selectivity; it inhibits SHP1 and SHP2 with nearly identical potency.[11][12][22] This can be a significant drawback in research and therapeutic applications where specific targeting of SHP2 is desired, as SHP1 and SHP2 can have non-redundant or even opposing biological roles.[23]

In contrast, modern inhibitors like TNO155, RMC-4630, and JAB-3068 are allosteric.[9][19][24] They bind to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited, closed conformation of SHP2.[10] This mechanism prevents the enzyme from opening into its active state, thereby blocking its function. This allosteric approach confers high selectivity for SHP2 over other phosphatases, including the highly homologous SHP1, representing a major advantage over active-site inhibitors.[7]

Experimental Data and Clinical Relevance

This compound has been valuable as a research tool to probe SHP2 function. In vitro, it effectively inhibits SHP2's enzymatic activity.[12] In cell-based assays, it has been shown to block EGF-stimulated SHP2 activation and downstream ERK1/2 phosphorylation.[11][22] It also reduces the viability of cancer cells, particularly when combined with other agents like PI3K inhibitors.[11] In vivo, this compound has demonstrated anti-tumor activity in a neuroblastoma mouse model.[13]

The newer generation of allosteric inhibitors has progressed into clinical trials.

  • TNO155 has been evaluated in a first-in-human trial in adults with advanced solid tumors. The study showed favorable pharmacokinetics and a manageable safety profile, with evidence of target inhibition at doses of 20 mg/day and higher.[9][16] While monotherapy showed limited responses (stable disease was the best observed response), its potential lies in combination therapies, which are currently being explored.[9][25]

  • RMC-4630 is another orally bioavailable inhibitor being evaluated in clinical trials, often in combination with other targeted agents like KRAS G12C or MEK inhibitors.[3][17][26] Preliminary results in patients with KRAS-mutant non-small cell lung cancer showed some anti-tumor activity, supporting the rationale for combination strategies to overcome drug resistance.[24][27]

  • JAB-3068 is a potent allosteric inhibitor that has also entered clinical development.[28][29] Preclinical data suggest it can enhance the anti-tumor activity of T cells, highlighting its potential in immuno-oncology.[19]

Visualizing Pathways and Processes

The following diagrams illustrate the SHP2 signaling pathway, a typical experimental workflow for evaluating inhibitors, and the classification of the discussed compounds.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits SHP2 SHP2 RTK->SHP2 Activates PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAS RAS Grb2_SOS->RAS Activates SHP2->RAS Promotes Activation SHP2->PI3K Modulates SHP2->JAK Modulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Translocates & Activates AKT AKT PI3K->AKT STAT STAT JAK->STAT

Caption: SHP2 is a key positive regulator of the RAS/MAPK signaling pathway.

Experimental_Workflow cluster_discovery Discovery & Initial Validation cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Screen High-Throughput Screening Biochem Biochemical Assay (IC50 Determination) Screen->Biochem Hit Confirmation Selectivity Selectivity Profiling (vs. other PTPs) Biochem->Selectivity Target Target Engagement (e.g., CETSA) Selectivity->Target Lead Compound Pathway Pathway Modulation (e.g., pERK Western Blot) Target->Pathway Viability Cell Viability/ Proliferation Assays Pathway->Viability PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability->PK Candidate Efficacy Xenograft/ GEMM Efficacy Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A typical workflow for the discovery and validation of SHP2 inhibitors.

Inhibitor_Comparison cluster_active Active-Site Competitive cluster_allosteric Allosteric Non-Competitive SHP2_Inhibitors SHP2 Inhibitors NSC87877 This compound SHP2_Inhibitors->NSC87877 TNO155 TNO155 SHP2_Inhibitors->TNO155 RMC4630 RMC-4630 SHP2_Inhibitors->RMC4630 JAB3068 JAB-3068 SHP2_Inhibitors->JAB3068

Caption: Classification of SHP2 inhibitors based on their mechanism of action.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental data. Below are summaries of key protocols used to characterize SHP2 inhibitors.

1. Biochemical (Enzymatic) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the SHP2 enzyme.

  • Methodology:

    • Recombinant human SHP2 protein is incubated with varying concentrations of the inhibitor compound in an assay buffer.

    • A synthetic phosphopeptide substrate (e.g., DiFMUP) is added to initiate the enzymatic reaction.

    • The phosphatase activity is measured by detecting the product (e.g., fluorescence of the dephosphorylated DiFMUP) over time using a plate reader.

    • The rate of reaction at each inhibitor concentration is calculated and plotted against the log of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve. Selectivity is assessed by performing the same assay with other phosphatases like SHP1 and PTP1B.

2. Cell Proliferation/Viability Assay

  • Objective: To measure the effect of the inhibitor on the growth and survival of cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the SHP2 inhibitor (or vehicle control) for a specified period (e.g., 72 hours).

    • A viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or CCK-8) is added to the wells. These reagents measure metabolic activity, which correlates with the number of viable cells.

    • The signal (luminescence or absorbance) is read using a plate reader.

    • Data is normalized to the vehicle-treated control to calculate the percentage of inhibition, and IC50 values are determined.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the inhibitor binds to SHP2 inside intact cells (target engagement).[7][30][31]

  • Methodology:

    • Intact cells are treated with the inhibitor or a vehicle control.

    • The cell suspension is divided and heated to a range of different temperatures, causing proteins to denature and precipitate. Ligand-bound proteins are typically more thermally stable.

    • Cells are lysed, and the soluble fraction is separated from the precipitated protein by centrifugation.

    • The amount of soluble SHP2 remaining at each temperature is quantified, typically by Western blot or an enzyme complementation assay.[7]

    • A "melting curve" is generated. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response can also be performed at a fixed temperature to calculate an EC50 for target engagement.[30][31]

4. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the SHP2 inhibitor in a living organism.

  • Methodology:

    • Human cancer cells are injected subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination therapy).

    • The inhibitor is administered according to a specific dose and schedule (e.g., daily oral gavage).

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring pERK levels) to confirm target modulation in vivo.

Conclusion

This compound remains a useful chemical probe for studying the dual inhibition of SHP1 and SHP2. However, its utility as a therapeutic lead is limited by its active-site binding mode, which results in poor selectivity over other protein tyrosine phosphatases, most notably SHP1.

The field has decisively shifted towards allosteric inhibitors such as TNO155, RMC-4630, and JAB-3068. These compounds offer superior selectivity by stabilizing the inactive conformation of SHP2, a mechanism not available to active-site competitors. This enhanced specificity reduces the potential for off-target effects and provides a cleaner pharmacological tool. While their efficacy as monotherapies appears modest, their true potential is emerging in combination strategies, where they can suppress the adaptive resistance mechanisms that frequently limit the long-term success of other targeted therapies. For researchers and drug developers, the focus is now firmly on leveraging these highly selective allosteric inhibitors to unlock the full therapeutic potential of targeting SHP2.

References

A Head-to-Head Battle of SHP2 Inhibitors: NSC-87877 vs. PHPS1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective SHP2 inhibitor is critical for advancing research and therapeutic strategies. This guide provides an objective comparison of two widely studied catalytic site inhibitors of SHP2: NSC-87877 and PHPS1. We present a comprehensive analysis of their performance based on available experimental data, detailing their inhibitory activity, selectivity, and cellular effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and PHPS1, providing a clear comparison of their potency and selectivity against SHP2 and other protein tyrosine phosphatases (PTPs).

Table 1: In Vitro Inhibitory Activity against SHP2

CompoundType of InhibitionIC50 (SHP2)Kᵢ (SHP2)
This compound Competitive0.318 µM[1][2]Not Reported
PHPS1 CompetitiveNot Reported0.73 µM[3]

Table 2: Selectivity Profile against Other Phosphatases

CompoundIC50 (SHP1)Kᵢ (SHP1)IC50 (PTP1B)Kᵢ (PTP1B)Other PTPs Inhibited
This compound 0.355 µM[2][4]Not Reported1.691 µM[1][4]Not ReportedHePTP, DEP1, CD45, LAR, DUSP26[1][2][4]
PHPS1 Not Reported10.7 µM (15-fold higher than SHP2)[3]Not Reported5.8 µM (8-fold higher than SHP2)[3]ECPTP[3]

Table 3: Cellular Activity

CompoundEffect on ERK1/2 PhosphorylationCell Lines TestedOther Reported Cellular Effects
This compound Inhibition of EGF-induced ERK1/2 phosphorylation[4][5]HEK293, MDA-MB-468, MCF7, oligodendrocyte progenitor cells[4][5][6][7]Reduces viability/proliferation of MDA-MB-468 cells[4].
PHPS1 Inhibition of HGF/SF-induced sustained ERK1/2 phosphorylation[3]MDCK, HEK293, MCF7[3][6]Inhibits HGF/SF-induced cell scattering and branching morphogenesis in MDCK cells. Blocks anchorage-independent growth of various human tumor cell lines[3].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro SHP2 Phosphatase Activity Assay

This protocol is adapted from studies measuring the enzymatic activity of SHP2.

Objective: To determine the in vitro inhibitory potency (IC50 or Kᵢ) of this compound and PHPS1 against the SHP2 phosphatase.

Materials:

  • Recombinant human SHP2 protein (catalytic domain or full-length)

  • This compound and PHPS1 compounds

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20

  • 96-well or 384-well black plates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450 nm)

Procedure:

  • Prepare a serial dilution of the inhibitors (this compound and PHPS1) in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the SHP2 enzyme to the wells. For full-length SHP2, pre-incubation with a phosphopeptide activator (e.g., a dually phosphorylated IRS-1 peptide) may be required to relieve autoinhibition.

  • Add the diluted inhibitors or DMSO (as a vehicle control) to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a plate reader. The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For Kᵢ determination, perform the assay with varying substrate concentrations.

Western Blotting for Phospho-ERK1/2

This protocol outlines the general procedure for assessing the effect of SHP2 inhibitors on the downstream ERK/MAPK signaling pathway.

Objective: To determine the effect of this compound and PHPS1 on the phosphorylation of ERK1/2 in cultured cells.

Materials:

  • Cell lines of interest (e.g., HEK293, MDA-MB-468, MDCK)

  • Cell culture medium and supplements

  • Growth factors (e.g., EGF, HGF/SF)

  • This compound and PHPS1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-actin or anti-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Pre-treat the cells with various concentrations of this compound, PHPS1, or DMSO for a specified time.

  • Stimulate the cells with a growth factor (e.g., EGF or HGF/SF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total ERK1/2 and a loading control to ensure equal protein loading.

Visualizations

The following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for evaluating SHP2 inhibitors.

SHP2_Signaling_Pathway cluster_ras_pathway RAS-MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Gab1 Gab1 RTK->Gab1 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2 SHP2 Gab1->SHP2 recruits Inhibitor This compound / PHPS1 Inhibitor->SHP2 inhibits

Caption: SHP2 in the RAS/MAPK Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Assay SHP2 Phosphatase Activity Assay IC50 Determine IC50/Ki (Potency) Assay->IC50 Selectivity Selectivity Profiling (vs. other PTPs) IC50->Selectivity CellCulture Cell Culture (e.g., HEK293, MDA-MB-468) Selectivity->CellCulture Lead to Cellular Studies Treatment Inhibitor Treatment (this compound / PHPS1) CellCulture->Treatment WesternBlot Western Blot for pERK Treatment->WesternBlot PhenotypicAssay Phenotypic Assays (Viability, Migration) Treatment->PhenotypicAssay

Caption: Workflow for SHP2 Inhibitor Evaluation.

References

A Head-to-Head Comparison of SHP2 Inhibitors: The Active-Site Inhibitor NSC-87877 vs. the Allosteric Inhibitor SHP099

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent SHP2 inhibitors, NSC-87877 and SHP099. We delve into their mechanisms of action, biochemical and cellular potencies, selectivity profiles, and the experimental protocols used to evaluate their performance.

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). Its role in activating the RAS-ERK signaling pathway has established it as a key target in oncology. This guide compares an early, active-site-directed SHP2 inhibitor, this compound, with the first-in-class, highly selective allosteric inhibitor, SHP099.

Mechanism of Action: A Tale of Two Binding Sites

This compound and SHP099 employ fundamentally different mechanisms to inhibit SHP2 activity.

This compound is a competitive inhibitor that binds to the catalytic cleft of SHP2, directly blocking the active site and preventing substrate dephosphorylation.[1] This mechanism, however, is common to many protein tyrosine phosphatases (PTPs), which can lead to off-target effects.

SHP099 , in contrast, is an allosteric inhibitor. It binds to a novel pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase domains.[2] This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[2] This unique mechanism of action confers high selectivity for SHP2.

cluster_nsc This compound: Active Site Inhibition cluster_shp099 SHP099: Allosteric Inhibition SHP2_active Active SHP2 Blocked_SHP2 Inactive SHP2 (Catalytic site blocked) NSC87877 This compound NSC87877->SHP2_active Binds to catalytic cleft SHP2_inactive Auto-inhibited SHP2 Stabilized_SHP2 Stabilized Inactive SHP2 SHP099 SHP099 SHP099->SHP2_inactive Binds to allosteric site

Figure 1. Mechanisms of action for this compound and SHP099.

Quantitative Performance Data

The following tables summarize the biochemical and cellular activities of this compound and SHP099.

Table 1: Biochemical Potency and Selectivity
InhibitorTargetIC50Selectivity vs. SHP1Other PTPs Inhibited (IC50)
This compound SHP20.318 µM[3]Not selective (IC50 = 0.355 µM)[3]PTP1B (1.691 µM), HePTP (7.745 µM), DEP1 (65.617 µM), CD45 (84.473 µM), LAR (150.930 µM)[4], DUSP26[3]
SHP099 SHP20.071 µM[5]Highly selective (No activity against SHP1)[]No significant activity against a panel of 21 other phosphatases[7]
Table 2: Cellular Activity
InhibitorCell LineAssayIC50
This compound HEK293EGF-induced Erk1/2 activationEffective at 50 µM[1]
IMR32 (Neuroblastoma)Apoptosis1.84 µM[3]
SK-N-SH (Neuroblastoma)Apoptosis6.35 µM[3]
SHP099 MV4-11 (AML)Cell Growth0.32 µM[8]
TF-1 (Erythroleukemia)Cell Growth1.73 µM[8]
MDA-MB-468 (Breast Cancer)p-ERK Inhibition~0.25 µM[7]
KYSE520 (Esophageal Cancer)p-ERK Inhibition~0.25 µM[7]
PC9 (NSCLC)Cell Growth7.536 µM (24h)[9]
PC9GR (NSCLC)Cell Growth8.900 µM (24h)[9]
Table 3: In Vivo Efficacy
InhibitorXenograft ModelDosingOutcome
This compound Intrarenal neuroblastoma30 mg/kg, IP daily for 15 daysSignificantly inhibited tumor growth[3]
SHP099 KYSE520 (Esophageal Cancer)100 mg/kg, oral dailyTumor growth inhibition[10]
RPMI-8226 (Multiple Myeloma)75 mg/kg, oral dailyReduced tumor size, growth, and weight[2]
MC-38 (Colon Cancer)-Synergizes with anti-PD-1 therapy[11]

Signaling Pathway Context

SHP2 is a crucial component of the RTK signaling cascade. Upon growth factor binding to an RTK, SHP2 is recruited to phosphorylated docking proteins, becomes activated, and dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK pathway. Both this compound and SHP099 aim to disrupt this signaling axis, albeit through different mechanisms.

RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2 SHP2 RTK->SHP2 RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS Activates Inhibitor This compound or SHP099 Inhibitor->SHP2 Inhibits

Figure 2. Simplified RTK/SHP2/RAS/ERK signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare SHP2 inhibitors.

cluster_workflow Experimental Workflow Biochemical 1. Biochemical Phosphatase Assay Cellular 2. Cellular Target Engagement (CETSA) Biochemical->Cellular Signaling 3. Downstream Signaling Analysis (Western Blot) Cellular->Signaling Functional 4. Cellular Functional Assays Signaling->Functional

Figure 3. General experimental workflow for SHP2 inhibitor characterization.
Biochemical Phosphatase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.

  • Principle: The assay measures the dephosphorylation of a synthetic substrate by the SHP2 enzyme. The generation of a fluorescent or colorimetric product is monitored over time.

  • Reagents:

    • Purified recombinant SHP2 protein

    • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

    • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA)

    • Test compounds (this compound or SHP099) dissolved in DMSO

  • Protocol Outline:

    • Incubate purified SHP2 enzyme with varying concentrations of the inhibitor in the assay buffer for a defined period (e.g., 30 minutes at room temperature).

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of the reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the inhibitor binds to SHP2 within a cellular context.

  • Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment.

  • Protocol Outline:

    • Treat intact cells with the inhibitor or vehicle (DMSO).

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble SHP2 in the supernatant using methods like Western blotting or AlphaScreen.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Western Blot Analysis of ERK Phosphorylation

This assay assesses the functional consequence of SHP2 inhibition on its downstream signaling pathway.

  • Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK), a key downstream effector of the SHP2-RAS pathway. A decrease in p-ERK levels indicates successful inhibition of the pathway.

  • Protocol Outline:

    • Culture cells and treat with the inhibitor for a specified time.

    • Stimulate the cells with a growth factor (e.g., EGF) to activate the RTK-SHP2 pathway.

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for p-ERK and total ERK (as a loading control).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

This compound and SHP099 represent two distinct classes of SHP2 inhibitors. While this compound was an important early tool for studying SHP2, its lack of selectivity for SHP2 over SHP1 and other PTPs is a significant drawback. In contrast, the allosteric inhibitor SHP099 demonstrates high potency and remarkable selectivity for SHP2. This specificity, a direct result of its unique allosteric binding mode, has made SHP099 and its derivatives promising candidates for clinical development in the treatment of various cancers. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel SHP2 inhibitors.

References

Validating NSC-87877 Results with Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In drug discovery and cell signaling research, small molecule inhibitors are invaluable tools for probing protein function. However, ensuring that the observed effects are truly due to the inhibition of the intended target is a critical step that requires rigorous validation. This guide provides a framework for validating the experimental results of NSC-87877, a widely used phosphatase inhibitor, by comparing its effects with those of genetic knockdown techniques.

This compound is a cell-permeable small molecule that competitively inhibits the protein tyrosine phosphatases SHP-1 (PTPN6) and SHP-2 (PTPN11), with IC50 values of 355 nM and 318 nM, respectively[1][2]. It is known to bind to the catalytic site of these enzymes[3]. SHP-2, in particular, is a key positive regulator of the Ras-MAPK signaling cascade, and its aberrant activation is implicated in developmental disorders like Noonan syndrome and in various cancers[3][4][5]. While this compound can effectively block downstream signaling, such as EGF-induced Erk1/2 activation, its utility is complicated by a lack of perfect specificity[1][3]. Studies have shown that it also inhibits other phosphatases, such as DUSP26, and may have additional off-target effects[6][7][8][9].

To deconvolve on-target from off-target effects, genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) serves as an essential validation strategy. These RNA interference (RNAi) tools reduce the expression of the target protein itself, providing a highly specific method to mimic the loss of its function[10][11]. When the phenotypic and signaling consequences of this compound treatment align with those from the genetic knockdown of its intended target (e.g., PTPN11), it provides strong evidence for on-target activity.

Comparison of Methodologies

A direct comparison highlights the distinct advantages and limitations of each approach. While small molecules offer ease of use and temporal control, genetic methods provide superior specificity.

Table 1: Comparison of this compound and Genetic Knockdown

Feature This compound (Small Molecule Inhibitor) Genetic Knockdown (siRNA/shRNA)
Mechanism of Action Pharmacological inhibition of target enzyme's catalytic activity. Post-transcriptional silencing of mRNA, leading to reduced protein expression.
Specificity Can have off-target effects on other proteins (e.g., DUSP26, PDGFRβ)[7][9]. High on-target specificity, though off-target effects from the RNAi sequence are possible[12].
Temporal Control Acute, rapid, and often reversible upon washout. Slower onset (24-72 hours)[10]. siRNA is transient; shRNA can be stable/inducible[13].
Scope of Validation Validates the function of the protein's enzymatic activity . Validates the function of the entire protein , including scaffolding roles[11].
Ease of Use Simple addition to cell culture media. Requires transfection (siRNA) or viral transduction (shRNA) protocols[13][14].

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data between the two methods.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cell line where the target (e.g., SHP2) is known to be active and relevant to the signaling pathway of interest (e.g., HEK293, MDA-MB-468)[1].

  • Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C or -80°C[2].

  • Treatment: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-20 µM) in the cell culture medium. Treat cells for the specified duration (e.g., 1-24 hours) prior to analysis. Always include a vehicle-only (DMSO) control group.

Genetic Knockdown of PTPN11 (SHP2)

A. Transient Knockdown with siRNA

  • Transfection:

    • Plate cells to be 60-80% confluent at the time of transfection.

    • Use a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX). Dilute the siRNA and the reagent separately in serum-free medium according to the manufacturer's protocol.

    • Combine the diluted siRNA and reagent, incubate for 15-20 minutes to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate.

    • Harvest cells for analysis 48-72 hours post-transfection to allow for sufficient protein knockdown.

B. Stable Knockdown with shRNA

  • shRNA Vector: Clone at least two different shRNA sequences targeting PTPN11 into a lentiviral vector. The vector should contain a selection marker (e.g., puromycin resistance) and preferably a fluorescent reporter (e.g., GFP) to monitor transduction efficiency.

  • Lentivirus Production: Co-transfect the shRNA-containing vector with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a producer cell line like HEK293T.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection and concentrate if necessary.

  • Transduction: Add the viral supernatant to the target cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction.

  • Selection: After 48-72 hours, apply selection with the appropriate antibiotic (e.g., puromycin) to generate a stable cell line with constitutive knockdown of PTPN11.

Western Blotting for Validation
  • Lysate Preparation: After treatment (this compound) or incubation (siRNA/shRNA), wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-SHP2 (to confirm knockdown).

      • Anti-phospho-ERK1/2 and Anti-total-ERK1/2 (to assess downstream signaling).

      • Anti-Actin or Anti-GAPDH (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

Data Presentation and Visualization

Summarizing quantitative data in tables allows for direct comparison of the effects. Visual diagrams are essential for understanding the underlying biological and experimental logic.

Comparative Data Summary

The following tables present hypothetical data illustrating how results from this compound and PTPN11 knockdown can be compared. Concordance between the two methods (i.e., similar reductions in p-ERK and viability) supports an on-target effect.

Table 2: Effect on Downstream Signaling (p-ERK Levels)

Condition SHP2 Protein Level (% of Control) p-ERK/Total ERK Ratio (Normalized)
Untreated Control 100% 1.00
Vehicle Control (DMSO) 100% 0.98
This compound (10 µM) 100% 0.45
Non-targeting siRNA 95% 0.95

| siRNA for PTPN11 | 20% | 0.38 |

Table 3: Comparison of Phenotypic Effects (Cell Viability)

Condition Cell Viability (% of Control)
Untreated Control 100%
Vehicle Control (DMSO) 99%
This compound (10 µM) 65%
Non-targeting siRNA 98%

| siRNA for PTPN11 | 62% |

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 (PTPN11) RTK->SHP2 Recruits & Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf SHP2->Ras Dephosphorylates inhibitory sites (Promotes activation) MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation GF Growth Factor GF->RTK Binds NSC87877 This compound NSC87877->SHP2 Inhibits

Caption: SHP2 signaling pathway leading to ERK activation.

Experimental_Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm start Start with Target Cell Line treat_inhibitor Treat with this compound start->treat_inhibitor treat_vehicle Treat with Vehicle (DMSO Control) start->treat_vehicle transfect_siRNA Transfect with PTPN11 siRNA start->transfect_siRNA transfect_control Transfect with Non-targeting siRNA start->transfect_control analysis Analysis (48-72h) treat_inhibitor->analysis treat_vehicle->analysis transfect_siRNA->analysis transfect_control->analysis western Western Blot (p-ERK, SHP2) analysis->western phenotype Phenotypic Assay (e.g., Cell Viability) analysis->phenotype conclusion Compare Results & Draw Conclusion western->conclusion phenotype->conclusion

Caption: Experimental workflow for validating this compound.

Rescue_Experiment_Logic shRNA shRNA targeting endogenous PTPN11 phenotype Observed Phenotype (e.g., Reduced Proliferation) shRNA->phenotype Causes rescue_cDNA Express shRNA-resistant PTPN11 cDNA (with silent mutations) phenotype->rescue_cDNA Is treated with rescue_phenotype Phenotype is Rescued (Proliferation Restored) rescue_cDNA->rescue_phenotype Leads to conclusion Conclusion: Phenotype is on-target rescue_phenotype->conclusion

Caption: Logic of a "rescue" experiment for shRNA validation.

Interpretation and Conclusion

The primary goal of this comparative approach is to determine if the biological effects of this compound can be recapitulated by specifically reducing the levels of its target protein, SHP2.

  • Concordant Results: If both this compound treatment and PTPN11 knockdown lead to similar outcomes (e.g., a comparable decrease in ERK phosphorylation and cell viability), this provides strong evidence that the inhibitor's effect is mediated through its on-target activity against SHP2.

  • Discordant Results: Discrepancies between the two methods can be informative. If this compound produces a stronger or different phenotype than PTPN11 knockdown, it may suggest significant off-target effects of the compound[8][9]. Conversely, if genetic knockdown yields a phenotype not seen with the inhibitor, it could imply that a non-catalytic, scaffolding function of the protein, which is unaffected by the inhibitor, is responsible[11].

References

NSC-87877: A Comparative Analysis of SHP-1 and SHP-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of NSC-87877 against two closely related protein tyrosine phosphatases (PTPs), SHP-1 (PTPN6) and SHP-2 (PTPN11). Understanding the selectivity of small molecule inhibitors is paramount for their application as research tools and for their potential therapeutic development. This document summarizes key experimental data, outlines the methodologies used for these assessments, and visualizes the distinct signaling roles of SHP-1 and SHP-2.

Quantitative Analysis of Inhibition

This compound has been identified as a potent, cell-permeable inhibitor of both SHP-1 and SHP-2.[1] However, in vitro enzymatic assays reveal a lack of significant selectivity between the two phosphatases. The inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), is nearly identical for both enzymes.

Target IC50 (nM) Reference
SHP-1355[1]
SHP-2318[1]

These values were determined in cell-free enzymatic assays, indicating that this compound directly inhibits the catalytic activity of both phosphatases with similar efficacy.[1] The compound has been shown to be a competitive inhibitor, likely binding to the catalytic cleft of the phosphatases.[2][3][4][5]

Experimental Methodologies

The determination of the IC50 values for this compound against SHP-1 and SHP-2 typically involves an in vitro phosphatase assay. While specific laboratory protocols may vary, the general workflow is outlined below.

In Vitro Phosphatase Assay Workflow

G cluster_prep Enzyme and Inhibitor Preparation cluster_assay Assay Execution cluster_detection Data Acquisition and Analysis recombinant_enzyme Recombinant SHP-1 or SHP-2 pre_incubation Pre-incubation of enzyme with this compound recombinant_enzyme->pre_incubation inhibitor_dilution Serial dilution of this compound inhibitor_dilution->pre_incubation substrate_addition Addition of a fluorogenic or colorimetric substrate (e.g., DiFMUP, pNPP) pre_incubation->substrate_addition reaction Enzymatic reaction substrate_addition->reaction stop_reaction Stopping the reaction reaction->stop_reaction measurement Measurement of product formation (fluorescence or absorbance) stop_reaction->measurement data_analysis Calculation of percent inhibition measurement->data_analysis ic50_determination Plotting inhibition curve and determining IC50 value data_analysis->ic50_determination

Caption: Workflow for an in vitro phosphatase assay to determine IC50 values.

Key Steps in the Protocol:

  • Enzyme Source: Purified, recombinant human SHP-1 and SHP-2 are used as the enzyme sources.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Buffer: The assay is performed in a buffer optimized for phosphatase activity.

  • Pre-incubation: The enzyme is pre-incubated with the various concentrations of this compound for a defined period to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a phosphatase substrate. Common substrates include the fluorogenic 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or the colorimetric p-nitrophenyl phosphate (pNPP).

  • Signal Detection: The reaction is allowed to proceed for a set time, and the formation of the product is measured using a fluorometer or spectrophotometer.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathways of SHP-1 and SHP-2

SHP-1 and SHP-2, despite their structural similarities, often play opposing roles in cellular signaling. SHP-1 is predominantly viewed as a negative regulator, while SHP-2 is largely considered a positive regulator, particularly in pathways initiated by growth factors and cytokines.[6][7][8]

SHP-1 as a Negative Regulator of JAK/STAT Signaling

SHP-1 is known to negatively regulate the JAK/STAT signaling pathway, which is crucial for cytokine-mediated cellular responses. Upon cytokine receptor activation, SHP-1 can be recruited to dephosphorylate and inactivate JAK kinases and STAT transcription factors, thereby attenuating the downstream signal.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates SHP1 SHP-1 JAK->SHP1 GeneExpression Gene Expression STAT->GeneExpression dimerizes and translocates to nucleus SHP1->JAK SHP1->STAT dephosphorylates NSC87877 This compound NSC87877->SHP1 inhibits

Caption: SHP-1 negatively regulates the JAK/STAT signaling pathway.

SHP-2 as a Positive Regulator of the Ras/MAPK Pathway

In contrast to SHP-1, SHP-2 is a key positive regulator of the Ras/MAPK pathway, which is essential for cell proliferation, differentiation, and survival.[9][10][11] Following growth factor stimulation, SHP-2 is recruited to activated receptor tyrosine kinases (RTKs) or associated docking proteins. Its phosphatase activity is required for the full activation of the Ras-Erk cascade.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 activates SHP2 SHP-2 RTK->SHP2 recruits and activates SOS SOS Grb2->SOS activates Ras Ras SOS->Ras activates SHP2->Ras positively regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors NSC87877 This compound NSC87877->SHP2 inhibits

References

NSC-87877: A Comparative Guide to its Cross-Reactivity with Other Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NSC-87877 is a potent, cell-permeable small molecule inhibitor primarily targeting the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatases SHP-1 and SHP-2.[1][2][3] While it exhibits high affinity for these two phosphatases, understanding its cross-reactivity profile is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of protein tyrosine phosphatases (PTPs), supported by experimental data and detailed methodologies.

Performance Comparison: Inhibitory Activity of this compound

The inhibitory potency of this compound against various phosphatases is typically determined by in vitro phosphatase assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). The following table summarizes the reported IC50 values of this compound for its primary targets and other known off-target phosphatases.

PhosphataseIC50 (µM)Fold Selectivity vs. SHP2
SHP2 (PTPN11) 0.318 1
SHP1 (PTPN6) 0.355 ~1.1
DUSP26--
PTP1B1.691~5.3
HePTP (PTPN7)7.745~24.3
DEP1 (PTPRJ)65.617~206.3
CD45 (PTPRC)84.473~265.6
LAR (PTPRF)150.930~474.6

Data compiled from multiple sources. Note that the IC50 for DUSP26 is not consistently reported in the same format, but studies indicate potent inhibition.[1][4][5]

As the data indicates, this compound is a highly potent inhibitor of both SHP1 and SHP2 with nearly equal affinity.[1][2] Its selectivity for SHP2 is approximately 5-fold higher than for PTP1B and significantly greater for other tested phosphatases, demonstrating a considerable window of selectivity.[5]

Signaling Pathways

The biological effects of this compound are a consequence of its ability to modulate signaling pathways regulated by its target phosphatases. Understanding these pathways is critical for predicting the cellular outcomes of this compound treatment.

cluster_SHP1 SHP1 Signaling SHP1 SHP1 ITAM ITAM-containing receptors SHP1->ITAM dephosphorylates (inhibits) JAKs JAKs SHP1->JAKs dephosphorylates (inhibits) PI3K PI3K SHP1->PI3K regulates ITIM ITIM-containing receptors ITIM->SHP1 recruits SFKs Src Family Kinases SFKs->ITIM phosphorylate Syk Syk Syk->ITIM phosphorylate STATs STATs JAKs->STATs phosphorylate Cytokine_Receptors Cytokine Receptors Cytokine_Receptors->JAKs activate TLRs TLRs TLRs->PI3K

Caption: SHP1 signaling pathway.

cluster_SHP2 SHP2 Signaling SHP2 SHP2 Ras Ras SHP2->Ras activates RTKs Receptor Tyrosine Kinases (e.g., EGFR) Grb2 Grb2 RTKs->Grb2 Gab1 Gab1 RTKs->Gab1 SOS SOS Grb2->SOS SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gab1->SHP2 recruits PI3K_SHP2 PI3K Gab1->PI3K_SHP2 Akt_SHP2 Akt PI3K_SHP2->Akt_SHP2

Caption: SHP2 signaling pathway.

cluster_DUSP26 DUSP26 Signaling DUSP26 DUSP26 p38 p38 MAPK DUSP26->p38 dephosphorylates (inhibits) p53 p53 DUSP26->p53 dephosphorylates (inhibits) Apoptosis Apoptosis p38->Apoptosis p53->Apoptosis

Caption: DUSP26 signaling pathway.

cluster_PTP1B PTP1B Signaling PTP1B PTP1B Insulin_Receptor Insulin Receptor PTP1B->Insulin_Receptor dephosphorylates (inhibits) IRS1 IRS-1 PTP1B->IRS1 dephosphorylates (inhibits) JAK2 JAK2 PTP1B->JAK2 dephosphorylates (inhibits) Insulin_Receptor->IRS1 PI3K_PTP1B PI3K IRS1->PI3K_PTP1B Leptin_Receptor Leptin Receptor Leptin_Receptor->JAK2 Akt_PTP1B Akt PI3K_PTP1B->Akt_PTP1B

Caption: PTP1B signaling pathway.

Experimental Protocols

The determination of IC50 values for this compound against various phosphatases is typically performed using an in vitro phosphatase assay. The following is a generalized protocol that can be adapted for specific phosphatases.

In Vitro Protein Tyrosine Phosphatase (PTP) Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a common method for measuring PTP activity.

Materials:

  • Purified recombinant phosphatase enzyme

  • This compound or other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted this compound or vehicle control (e.g., DMSO)

    • Purified phosphatase enzyme

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPP substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same temperature for a defined period (e.g., 15-60 minutes), allowing the phosphatase to dephosphorylate the pNPP.

  • Stop Reaction: Add the Stop Solution to each well to terminate the reaction. The stop solution also raises the pH, which enhances the color of the product.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced, and thus to the phosphatase activity.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

cluster_workflow In Vitro Phosphatase Assay Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Set up 96-well plate (Inhibitor dilutions, Enzyme) prep_reagents->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate add_substrate Add Substrate (pNPP) pre_incubate->add_substrate incubate Incubate add_substrate->incubate add_stop Add Stop Solution incubate->add_stop read_absorbance Read Absorbance (405 nm) add_stop->read_absorbance analyze_data Analyze Data (Calculate % inhibition, Determine IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro phosphatase assay.

Conclusion

This compound is a potent dual inhibitor of SHP1 and SHP2. While it demonstrates selectivity over other tested phosphatases, its cross-reactivity, particularly with PTP1B and DUSP26, should be considered when designing and interpreting experiments. The provided data and protocols offer a framework for researchers to evaluate the utility of this compound in their specific experimental contexts and to guide further investigations into its therapeutic potential.

References

A Comparative Guide to SHP2 Inhibitors: Alternatives to NSC-87877

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative compounds to NSC-87877 for the inhibition of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology and rare diseases. This document outlines the performance of various inhibitors, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic candidates.

Introduction to SHP2 and this compound

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of multiple signaling pathways, including the RAS/mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways, which are pivotal in regulating cell proliferation, differentiation, and survival.[3][4] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various cancers.[5]

This compound is a widely used, cell-permeable inhibitor of SHP2. It acts as an active-site inhibitor, competing with the substrate for binding to the catalytic cleft of the phosphatase.[6][7] While a valuable research tool, this compound exhibits limited selectivity, notably inhibiting the closely related phosphatase SHP1 with similar potency.[8][9] This lack of selectivity can complicate the interpretation of experimental results and presents a hurdle for its therapeutic development.[5]

The Landscape of SHP2 Inhibitors

The search for more potent and selective SHP2 inhibitors has led to the development of two main classes of compounds:

  • Active-Site Inhibitors: These compounds, like this compound, bind to the catalytic pocket of SHP2, preventing the dephosphorylation of its substrates. While several have been identified, achieving high selectivity over other protein tyrosine phosphatases (PTPs) remains a significant challenge due to the conserved nature of the active site.[10]

  • Allosteric Inhibitors: Representing a breakthrough in SHP2-targeted drug discovery, these inhibitors bind to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains.[10] This binding mechanism locks SHP2 in a closed, auto-inhibited conformation, preventing its activation.[10] Allosteric inhibitors generally exhibit superior selectivity and possess more favorable pharmacokinetic properties compared to their active-site counterparts.[10]

Performance Comparison of SHP2 Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound and a selection of its alternatives. The data highlights the significantly improved potency and selectivity of allosteric inhibitors.

CompoundTypeSHP2 IC₅₀ (nM)SHP1 IC₅₀ (nM)PTP1B IC₅₀ (nM)Selectivity (SHP1/SHP2)Selectivity (PTP1B/SHP2)
This compound Active-Site318[8]355[8]1691[5]~1.1~5.3
PHPS1 Active-Site730[11]10,950[11]5,840[11]158
SHP099 Allosteric71[]>10,000[13]>10,000>140>140
RMC-4550 Allosteric0.58 - 1.55[1][9]>10,000[9]>10,000[9]>17,241>17,241
TNO155 Allosteric11[3][]>10,000>10,000>909>909
IACS-13909 Allosteric15.7[]No inhibition-Highly Selective-

Experimental Protocols

SHP2 Enzymatic Assay (p-Nitrophenyl Phosphate - pNPP)

This colorimetric assay is a common method for measuring the enzymatic activity of PTPs.

Principle: The phosphatase cleaves the phosphate group from the artificial substrate p-nitrophenyl phosphate (pNPP), producing p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.

Detailed Methodology: [14][15]

  • Reagents:

    • PTP assay buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, 1 mM EDTA, 50 mM NaCl).[15]

    • Recombinant human SHP2 enzyme.

    • pNPP substrate solution.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Stop solution (e.g., 5 M NaOH).[15]

  • Procedure:

    • Add the PTP assay buffer to the wells of a 96-well microplate.

    • Add the test compound at various concentrations or the vehicle control (DMSO).

    • Add the SHP2 enzyme to each well and pre-incubate for a specified time (e.g., 5 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the pNPP substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein can then be quantified.[16]

Detailed Methodology: [16][17][18]

  • Reagents and Equipment:

    • Cultured cells expressing the target protein (SHP2).

    • Test compounds.

    • Cell lysis buffer.

    • Equipment for protein quantification (e.g., Western blotting apparatus, ELISA reader, or mass spectrometer).

    • Thermocycler or heating block.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specific duration.

    • Heat the cell suspensions at a range of temperatures to create a melting curve, or at a single optimized temperature for isothermal dose-response analysis.

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble SHP2 in the supernatant using a suitable detection method (e.g., Western blotting with a SHP2-specific antibody).

    • A shift in the melting temperature or an increase in the amount of soluble protein in the presence of the compound indicates target engagement. The EC₅₀ for target engagement can be determined from the isothermal dose-response curve.

Visualizing SHP2's Role and Inhibition

SHP2 Signaling Pathways

SHP2_Signaling_Pathways cluster_RTK Cell Membrane cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_Nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K activates JAK JAK RTK->JAK activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates SHP2->Grb2 promotes association SHP2->PI3K modulates SHP2->JAK dephosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: SHP2 is a key regulator of multiple signaling cascades.

Experimental Workflow for SHP2 Inhibitor Discovery

Experimental_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (SHP2 Enzymatic Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (vs. SHP1, PTP1B, etc.) Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Target Engagement (CETSA) Selectivity_Profiling->Cellular_Assays Potent & Selective Hits Lead_Compound Lead Compound Cellular_Assays->Lead_Compound

Caption: A typical workflow for screening and identifying novel SHP2 inhibitors.

Conclusion

The development of SHP2 inhibitors has evolved significantly, with allosteric inhibitors demonstrating superior potency and selectivity over traditional active-site inhibitors like this compound. Compounds such as RMC-4550 and TNO155 represent the next generation of research tools and potential therapeutics for SHP2-driven diseases. This guide provides a framework for researchers to compare and select the most appropriate SHP2 inhibitor for their specific experimental needs, taking into account both the biochemical and cellular context of their studies. The provided experimental protocols and diagrams serve as a foundational resource for the investigation of SHP2 signaling and its inhibition.

References

Scrutinizing NSC-87877: A Comparative Guide to its Efficacy and Specificity as a SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology and developmental disorders. NSC-87877, a widely cited inhibitor of SHP2, has been instrumental in preclinical studies. However, a growing body of evidence raises questions about its efficacy and specificity, necessitating a careful evaluation of its performance against alternative inhibitors.

This guide provides a comprehensive comparison of this compound with other SHP2 inhibitors, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Questioning the Efficacy of this compound

While initially identified as a potent inhibitor of SHP1 and SHP2, subsequent studies have cast doubt on the robust efficacy of this compound in cellular contexts. A key criticism is its failure to consistently inhibit the downstream MAPK/ERK signaling pathway in certain cell lines upon growth factor stimulation. For instance, studies have shown that this compound does not exhibit robust inhibitory effects on PDGF-stimulated ERK activation in Swiss 3T3 cells or EGF-stimulated ERK activation in HEK293T cells.[1] This lack of a clear inhibitory effect on a crucial downstream signaling cascade questions its utility as a specific and potent SHP2 inhibitor in all cellular environments.

Furthermore, concerns have been raised about the off-target effects of this compound. Research has indicated that several active site-targeting SHP2 inhibitors, including this compound, can have off-target effects on receptor tyrosine kinases such as the platelet-derived growth factor receptor β (PDGFRβ).[2]

Comparative Analysis of SHP2 Inhibitor Specificity

To provide a clear comparison, the following table summarizes the reported IC50 values of this compound and several alternative SHP2 inhibitors against a panel of protein tyrosine phosphatases (PTPs).

InhibitorSHP2 (nM)SHP1 (nM)PTP1B (nM)HePTP (nM)DEP1 (nM)CD45 (nM)LAR (nM)Notes
This compound 318[3][4]355[4][5][6]1691[3]7745[3]65617[3]84473[3]150930[3]Poor selectivity between SHP1 and SHP2. Also inhibits DUSP26.[4][5]
SHP099 71[1][7]>100,000>100,000>100,000>100,000>100,000>100,000Allosteric inhibitor with high selectivity. No significant activity against a panel of 21 PTPs and 66 kinases.
GS-493 71[7][8]20593195----29-fold and 45-fold more selective for SHP2 over SHP1 and PTP1B, respectively.[7][8] Off-target effects on PDGFRβ and SRC have been reported.[2]
11a-1 200------Reported to have greater than 5-fold selectivity against 20 mammalian PTPs. Specific IC50 values against a full panel are not readily available.[9] Off-target effects on PDGFRβ reported.[2]
IIB-08 -------Specific IC50 values against a panel of PTPs are not readily available in the provided search results. Off-target effects on PDGFRβ have been reported.[2]

Note: "-" indicates that the data was not available in the provided search results.

Signaling Pathways and Experimental Workflows

To visualize the cellular context of SHP2 inhibition and the experimental procedures used to evaluate inhibitor efficacy, the following diagrams are provided.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, PDGFR) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2 SHP2 SHP2->Ras Inhibition Gab1->SHP2 NSC_87877 This compound NSC_87877->SHP2 Active Site Inhibition SHP099 Allosteric Inhibitors (e.g., SHP099) SHP099->SHP2 Allosteric Inhibition

SHP2 signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis serum_starve Serum Starvation (e.g., 12-24h) inhibitor_treatment Inhibitor Treatment (e.g., this compound, 20-50 µM, 3h) serum_starve->inhibitor_treatment stimulate Growth Factor Stimulation (e.g., EGF 1-100 ng/mL or PDGF 50 ng/mL, 5 min) inhibitor_treatment->stimulate cell_lysis Cell Lysis stimulate->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-ERK, Total ERK) transfer->probing detection Chemiluminescence Detection probing->detection

Experimental workflow for Western Blot analysis of ERK phosphorylation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in studies questioning the efficacy of this compound.

Phosphatase Activity Assay (using DiFMUP)

This assay is used to determine the in vitro inhibitory activity of compounds against various phosphatases.

  • Reagents:

    • Recombinant human PTPs (SHP1, SHP2, PTP1B, etc.)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20.

    • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Inhibitor compounds (this compound and alternatives) dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 96-well black plate, add the assay buffer.

    • Add the inhibitor dilutions to the wells. Include a DMSO-only control.

    • Add the recombinant phosphatase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding DiFMUP substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of inhibitors on cell proliferation and viability.

  • Reagents:

    • Cell lines (e.g., MDA-MB-468, HEK293T, Swiss 3T3).

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Inhibitor compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor compounds or vehicle control (DMSO).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for ERK Phosphorylation

This technique is used to measure the activation of the MAPK/ERK signaling pathway in response to growth factors and the effect of inhibitors.

  • Cell Lines and Treatment:

    • Swiss 3T3 or HEK293T cells.

    • Serum-starve cells for 12-24 hours to reduce basal ERK phosphorylation.

    • Pre-treat cells with inhibitors (e.g., this compound at 20 or 50 µM) for 3 hours.[1]

    • Stimulate cells with either PDGF-BB (50 ng/mL) for 5 minutes (for Swiss 3T3 cells) or EGF (1-100 ng/mL) for 5 minutes (for HEK293T cells).[1]

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

The available evidence suggests that while this compound can inhibit SHP2 in vitro, its efficacy and specificity in cellular systems are questionable. The lack of robust inhibition of downstream MAPK signaling in some contexts and potential for off-target effects warrant caution in the interpretation of studies relying solely on this inhibitor.

For researchers investigating SHP2-mediated signaling, the use of more selective and potent inhibitors, such as the allosteric inhibitor SHP099, is recommended. When using active-site inhibitors like this compound or GS-493, it is crucial to perform rigorous control experiments to validate on-target effects and rule out potential off-target contributions to the observed phenotypes. This comparative guide provides the necessary data and protocols to aid researchers in making informed decisions about the selection and application of SHP2 inhibitors in their studies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of NSC-87877

Author: BenchChem Technical Support Team. Date: November 2025

NSC-87877 is a potent, cell-permeable small molecule inhibitor targeting the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatases SHP-1 and SHP-2.[1][2] It has garnered significant interest within the research community for its potential therapeutic applications in various disease models, including cancer and inflammatory conditions. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.

In Vitro Profile: Potent Inhibition of Key Phosphatases

In vitro studies have established this compound as a dual inhibitor of SHP-1 and SHP-2, with comparable potency against both enzymes.[1] It also exhibits inhibitory activity against dual-specificity phosphatase 26 (DUSP26).[2][3] Kinetic analyses have revealed that this compound acts as a competitive inhibitor of DUSP26.[3] While it demonstrates high potency for SHP-1 and SHP-2, this compound shows selectivity over other protein tyrosine phosphatases (PTPs) such as PTP1B, HePTP, DEP1, CD45, and LAR.[4]

Quantitative In Vitro Data Summary
TargetIC50 (μM)Assay TypeReference
SHP-20.318Cell-free assay[1][2]
SHP-10.355Cell-free assay[1][2]
PTP1B1.691Cell-free assay
HePTP7.745Cell-free assay
DEP165.617Cell-free assay
CD4584.473Cell-free assay
LAR150.930Cell-free assay

In cellular assays, this compound has been shown to effectively inhibit signaling pathways downstream of its targets. For instance, it blocks epidermal growth factor (EGF)-induced activation of SHP-2, Ras, and Erk1/2 in HEK293 cells.[1][4][5] A 50% inhibition of EGF-stimulated Erk1/2 activation was observed at a concentration of approximately 6 μM.[6] Furthermore, this compound treatment can significantly reduce the viability and proliferation of cancer cell lines, such as MDA-MB-468.[1] It has also been shown to induce apoptosis in various neuroblastoma cell lines with IC50 values ranging from 1.84 μM to 19.0 μM.[2]

In Vivo Efficacy: Promising Results in Disease Models

The promising in vitro activity of this compound has translated to significant efficacy in multiple preclinical in vivo models. These studies highlight its therapeutic potential across a range of pathologies.

Key In Vivo Findings
Animal ModelDiseaseDosing RegimenKey OutcomesReference
MouseExperimental Autoimmune Encephalomyelitis (EAE)Not specifiedAlmost completely prevented EAE development by blocking inflammatory cell accumulation in the CNS.[1]
MouseIntrarenal Neuroblastoma30 mg/kg, IP once daily for 15 daysSignificantly inhibited tumor growth; increased p53 and p38 activity.[2][7]
RatSpinal Nerve Ligation-Induced Allodynia1, 10, or 100 μM, intrathecal administrationSuppressed allodynia and spinal SHP2 and NR2B phosphorylation.[1]
MouseOvariectomy-Induced OsteoporosisNot specified, intraperitoneal injectionInduced bone-sparing effects, increased preosteoclasts and specific blood vessel formation.[8]
MousePartial Hepatectomy (Liver Regeneration)7.5 mg/kg, twice dailyAccelerated hepatocyte proliferation and improved liver regeneration.[9]

These in vivo studies demonstrate the ability of this compound to modulate disease-relevant pathways and produce therapeutic benefits. For example, in a neuroblastoma model, its anti-tumor activity is associated with the activation of the p53 and p38 tumor-suppressor pathways.[2][7][10] In a model of osteoporosis, this compound was shown to inhibit osteoclast formation and promote angiogenesis.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

SHP2_Signaling_Pathway This compound Inhibition of EGF-induced Erk1/2 Activation EGF EGF EGFR EGFR EGF->EGFR Gab1 Gab1 EGFR->Gab1 SHP2 SHP2 Gab1->SHP2 Ras Ras SHP2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1_2 Erk1/2 MEK->Erk1_2 Proliferation Cell Proliferation Erk1_2->Proliferation NSC87877 This compound NSC87877->SHP2

This compound inhibits the EGF-induced Erk1/2 signaling pathway.

In_Vivo_Neuroblastoma_Workflow Workflow for In Vivo Neuroblastoma Study cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis mice Female nude mice tumor_cells Intrarenal injection of neuroblastoma cells mice->tumor_cells treatment This compound (30 mg/kg) IP once daily tumor_cells->treatment duration 15 days treatment->duration tumor_growth Measure tumor growth duration->tumor_growth protein_activity Assess p53 and p38 activity duration->protein_activity

Experimental workflow for the in vivo neuroblastoma mouse model.

Detailed Experimental Protocols

In Vitro SHP-2 Inhibition Assay

A cell-free phosphatase assay is utilized to determine the IC50 value of this compound against SHP-2. Recombinant human SHP-2 protein is incubated with the substrate, p-nitrophenyl phosphate (pNPP), in the presence of varying concentrations of this compound. The dephosphorylation of pNPP to p-nitrophenol is measured spectrophotometrically at 405 nm. The concentration of this compound that results in 50% inhibition of SHP-2 activity is determined as the IC50 value.

Cell Viability/Proliferation Assay

MDA-MB-468 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a vehicle control (DMSO). After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or MTS assay. The absorbance is read on a microplate reader, and the percentage of viable cells relative to the control is calculated to determine the effect of the compound on cell proliferation.

In Vivo Neuroblastoma Mouse Model

Female nude mice are used for this study. Neuroblastoma cells are surgically implanted into the kidney of each mouse. Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (IP) injections of this compound at a dose of 30 mg/kg for 15 consecutive days.[2] The control group receives vehicle injections. Tumor volume is monitored regularly throughout the study. At the end of the treatment period, tumors are excised, and tissues are analyzed for markers of apoptosis and signaling pathway modulation, such as p53 and p38 activity, by methods like Western blotting or immunohistochemistry.[2][7]

Conclusion

This compound demonstrates potent inhibitory activity against SHP-1 and SHP-2 phosphatases in vitro, leading to the suppression of key signaling pathways involved in cell proliferation and survival. These in vitro findings are substantiated by robust in vivo efficacy in various disease models, including cancer and inflammatory diseases. The data presented in this guide underscore the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development. Researchers are encouraged to utilize the provided data and protocols to inform their future investigations into the biological roles and therapeutic applications of SHP-1/2 inhibition.

References

literature review of NSC-87877 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NSC-87877 is a potent, cell-permeable inhibitor of the protein tyrosine phosphatases (PTPs) SHP1 and SHP2, which are critical regulators of signaling pathways involved in cell growth, differentiation, and survival. While extensively characterized for its activity against PTPs, the off-target effects of this compound on protein kinases are less understood. This guide provides a comprehensive literature review of the known off-target kinase inhibition profile of this compound, presenting available quantitative data, detailed experimental protocols, and visual aids to support researchers in interpreting their findings and designing future experiments.

Comparative Analysis of Inhibitory Activity

This compound was identified as a potent inhibitor of SHP2 and subsequently found to inhibit the closely related phosphatase SHP1 with similar efficacy.[1][2] Its selectivity has been evaluated against a panel of other PTPs, demonstrating a preference for SHP1 and SHP2.

Table 1: In Vitro Inhibitory Potency of this compound against various Protein Tyrosine Phosphatases (PTPs)

TargetIC50 (µM)
SHP20.318 ± 0.049[3]
SHP10.355 ± 0.073[3]
PTP1B1.691 ± 0.407[3]
HePTP7.745 ± 1.561[3]
DEP165.617 ± 4.120[3]
CD4584.473 ± 16.185[3]
LAR150.930 ± 9.077[3]

Off-Target Kinase Activity: Limited but Important Findings

Comprehensive kinome-wide profiling of this compound is not extensively documented in publicly available literature. However, studies investigating the off-target effects of active-site SHP2 inhibitors have provided some insights.

One key study explored the effects of this compound on the Platelet-Derived Growth Factor Receptor β (PDGFRβ) signaling pathway, a receptor tyrosine kinase (RTK). The findings indicated that this compound, unlike some other active-site SHP2 inhibitors, did not demonstrate robust inhibitory effects on the growth factor-dependent Mitogen-Activated Protein Kinase (MAPK) pathway activation in cellular assays. This suggests that in a cellular context, this compound may not be a potent inhibitor of key kinases within this pathway, such as PDGFRβ itself.

It is important to note that other SHP2 inhibitors have been shown to directly inhibit the kinase activity of PDGFRβ and the non-receptor tyrosine kinase Src in vitro. While this has not been directly demonstrated for this compound, it highlights a potential liability for this class of inhibitors that warrants careful consideration and further investigation.

Due to the limited availability of broad-panel kinase screening data for this compound, researchers are encouraged to perform their own kinase profiling to fully characterize its selectivity for their specific applications.

Experimental Methodologies

Below are detailed protocols for key assays cited in the literature, providing a foundation for reproducing and expanding upon these findings.

In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a panel of PTPs.

Materials:

  • Recombinant human PTP enzymes (e.g., SHP1, SHP2, PTP1B, etc.)

  • Phosphatase substrate: p-nitrophenyl phosphate (pNPP)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the PTP enzyme to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on purified protein kinases, such as PDGFRβ or Src. This is a radiometric assay format.

Materials:

  • Purified recombinant kinase (e.g., human PDGFRβ, Src)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a microcentrifuge tube, combine the kinase, its specific substrate, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Visualizing Pathways and Workflows

To aid in the understanding of the molecular interactions and experimental designs, the following diagrams have been generated.

Caption: PDGFRβ signaling pathway and the primary target of this compound.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - this compound dilutions - [γ-³²P]ATP start->prep_reagents incubation Incubate Kinase, Substrate, and this compound prep_reagents->incubation reaction Initiate Reaction (Add [γ-³²P]ATP) incubation->reaction stop_reaction Stop Reaction (Spot on phosphocellulose) reaction->stop_reaction wash Wash to Remove Unincorporated ATP stop_reaction->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: General workflow for an in vitro radiometric kinase inhibition assay.

Conclusion

This compound is a well-established dual inhibitor of SHP1 and SHP2 phosphatases with demonstrated selectivity over several other PTPs. While its off-target effects on the kinome have not been comprehensively profiled, existing evidence suggests it does not potently inhibit key kinases in the PDGFRβ signaling pathway in a cellular context. However, the potential for off-target kinase inhibition, as observed with other SHP2 inhibitors, cannot be disregarded. Researchers using this compound should be mindful of these considerations and are encouraged to perform appropriate selectivity profiling to ensure the accurate interpretation of their experimental results. The provided protocols and diagrams serve as a valuable resource for guiding such investigations.

References

Validating SHP2 Inhibition After NSC-87877 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the inhibitory activity of NSC-87877 against the protein tyrosine phosphatase SHP2. We present a comparison of its performance, supported by experimental data and detailed protocols for key validation assays.

Introduction to SHP2 and this compound

Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is activated by growth factors and cytokines.[2][3] Dysregulation of SHP2 activity through gain-of-function mutations or overexpression is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of several cancers, including leukemia and solid tumors.[2][3] This makes SHP2 an attractive target for therapeutic intervention.

This compound is a potent, cell-permeable small molecule inhibitor that targets the catalytic activity of SHP2.[2][4] It has been widely used as a chemical probe to investigate the biological functions of SHP2. This guide outlines the essential experimental methods to confirm and quantify the inhibitory effect of this compound on SHP2 activity.

Mechanism of Action of this compound

This compound functions as an active-site inhibitor, binding directly to the catalytic cleft of the SHP2 protein tyrosine phosphatase (PTP) domain.[2][5] This binding competitively blocks the access of phosphorylated substrates to the active site, thereby inhibiting the phosphatase activity of SHP2. While effective against SHP2, it is important to note that this compound also exhibits potent inhibitory activity against the closely related phosphatase SHP1.[3][4][6]

Data Presentation: Inhibitory Activity and Selectivity

The potency and selectivity of a chemical inhibitor are critical parameters. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Target Phosphatase This compound IC50 (µM) Reference(s)
SHP20.318[3][4][6][7]
SHP10.355[3][4][6]
PTP1B1.691[3]
HePTP~7.6[2]
DEP1~65.6[2]
CD45~84.5[2]
LAR~151[2]

Table 1: In vitro inhibitory activity of this compound against various protein tyrosine phosphatases. The data demonstrates that this compound potently inhibits both SHP2 and SHP1 with similar efficacy, while showing significantly lower potency against other PTPs.

Comparison with Alternative SHP2 Inhibitors

While this compound is a valuable tool, other inhibitors with different mechanisms of action are available. Understanding these alternatives provides context for experimental design and data interpretation.

Inhibitor Mechanism of Action SHP2 Potency (IC50/Ki) Key Features Reference(s)
This compound Active-site inhibitorIC50: 0.318 µMPotent inhibitor of SHP2 and SHP1.[3][4][6]
PHPS1 Active-site inhibitorKi: 0.73 µMSelective for SHP2 over SHP1 and PTP1B.[8]
SHP099 Allosteric inhibitorIC50: 0.07 µMStabilizes SHP2 in a closed, auto-inhibited conformation; highly selective.[5]

Table 2: Comparison of this compound with other commonly used SHP2 inhibitors. The choice of inhibitor can depend on the desired mechanism of action and selectivity profile for a given experiment.

Mandatory Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 2. Recruitment SHP2 SHP2 RTK->SHP2 3. Recruitment & Activation SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GF Growth Factor GF->RTK SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK 5. Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription 6. Translocation NSC87877 This compound NSC87877->SHP2 Inhibition

Caption: SHP2 signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Validation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical Biochemical/Cellular Analysis cluster_data Data Analysis A1 Culture appropriate cell line A2 Treat cells with this compound (dose-response and time-course) A1->A2 B1 Cell Lysis A2->B1 B2 Immunoprecipitation (IP) of SHP2 B1->B2 B3 Western Blot for p-ERK / Total ERK B1->B3 B4 In vitro Phosphatase Assay on IP-SHP2 B2->B4 C1 Quantify band intensity (p-ERK/Total ERK ratio) B3->C1 C2 Measure phosphatase activity (e.g., fluorescence) B4->C2 C3 Determine IC50 values and assess statistical significance C1->C3 C2->C3

Caption: Workflow for validating SHP2 inhibition by this compound in a cell-based model.

Experimental Protocols

Here we provide detailed methodologies for key experiments used to validate SHP2 inhibition.

In Vitro SHP2 Phosphatase Assay

This assay directly measures the enzymatic activity of recombinant SHP2 in the presence of an inhibitor.

Materials:

  • Recombinant human SHP2 protein

  • This compound

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[9]

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)[9][10]

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of recombinant SHP2 (e.g., 0.625 nM for a final concentration of 0.5 nM) in the assay buffer.[9]

  • For full-length SHP2, which exists in an auto-inhibited state, pre-incubate the enzyme with a dually phosphorylated peptide (e.g., from IRS-1) to activate it.[9][10]

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the SHP2 enzyme solution.

  • Add the this compound dilutions or vehicle (DMSO) to the wells and pre-incubate for 15-20 minutes at room temperature.[9][11]

  • Initiate the reaction by adding the DiFMUP substrate (e.g., to a final concentration of 100 µM).[11]

  • Immediately begin kinetic measurement of fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) at room temperature for 30-60 minutes.[11]

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK)

Since SHP2 is a positive regulator of the ERK pathway, its inhibition is expected to decrease ERK phosphorylation.[2][4] Measuring the ratio of phosphorylated ERK to total ERK is a reliable downstream readout of SHP2 inhibition in cells.

Materials:

  • Cell line of interest (e.g., HEK293, MDA-MB-468)[4]

  • This compound

  • Stimulant (e.g., Epidermal Growth Factor, EGF), if required[2][4]

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2[12][13]

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. If necessary, serum-starve the cells to reduce basal ERK phosphorylation.[13] Pre-treat cells with various concentrations of this compound for a designated time (e.g., 2-4 hours).[7]

  • Stimulation: If the pathway requires activation, add a stimulant like EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before harvesting.[12]

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[12][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12][13]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal.[12]

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody, following steps 6-9.[12][13]

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and compare across treatment groups. A dose-dependent decrease in this ratio indicates successful SHP2 inhibition.[12]

SHP2 Immunoprecipitation (IP) and Activity Assay

This method confirms that SHP2 activity is inhibited within the cellular context by first isolating SHP2 from treated cells and then measuring its phosphatase activity.

Materials:

  • Treated cell lysates (prepared as in the Western blot protocol)

  • Anti-SHP2 antibody[15][16]

  • Protein A/G agarose or magnetic beads[15]

  • IP Lysis Buffer (e.g., Triton X-100 based buffer)[15]

  • Wash Buffer

  • Reagents for the in vitro phosphatase assay (see Protocol 1)

Procedure:

  • Cell Lysis: Lyse cells treated with this compound or vehicle as described previously.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with Protein A/G beads for 30-60 minutes.

    • Incubate the pre-cleared lysates with an anti-SHP2 antibody overnight at 4°C with gentle rotation.[15]

    • Add fresh Protein A/G beads to capture the antibody-SHP2 complexes and incubate for 2-4 hours.

    • Pellet the beads by centrifugation and wash them multiple times with cold wash buffer to remove non-specific binders.

  • Phosphatase Assay:

    • Resuspend the beads (containing immunoprecipitated SHP2) in the phosphatase assay buffer.

    • Add the DiFMUP substrate to initiate the reaction.

    • Transfer the supernatant to a new plate and measure fluorescence as described in the in vitro phosphatase assay protocol.[17]

  • Analysis: Compare the phosphatase activity of SHP2 immunoprecipitated from this compound-treated cells to that from vehicle-treated cells. A significant reduction in activity validates the intracellular inhibition of SHP2 by the compound.

References

A Head-to-Head Comparison of NSC-87877 and Other Catalytic Site Inhibitors of SHP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a critical regulator of cell signaling pathways. It plays a pivotal role in the RAS-MAPK pathway, which is essential for cell proliferation and survival.[1] Due to its function downstream of numerous receptor tyrosine kinases (RTKs), SHP2 has emerged as a significant target in cancer therapy and for treating developmental disorders like Noonan syndrome.[1][2]

Inhibitors of SHP2 are broadly classified into two categories: catalytic site inhibitors and allosteric inhibitors. Catalytic site inhibitors, the focus of this guide, function by directly binding to the enzyme's active site, competing with the natural phosphopeptide substrates.[2] The development of these inhibitors has been challenging due to the highly conserved and positively charged nature of the PTP active site, which often leads to poor selectivity and low cell permeability.[]

This guide provides an objective, data-supported comparison of NSC-87877, a well-characterized catalytic site inhibitor of SHP2, with other notable inhibitors that target the same active site.

Quantitative Comparison of SHP2 Catalytic Site Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other prominent catalytic site inhibitors of SHP2. Potency is primarily reported as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is assessed by comparing the IC50 for SHP2 to that of other highly homologous phosphatases, such as SHP1 and PTP1B.

InhibitorTargetIC50 (µM)Selectivity vs. SHP1 (Fold)Selectivity vs. PTP1B (Fold)Reference
This compound SHP2 0.318 ~1 ~5 [2][4]
SHP10.335--[2]
PTP1B1.691--[2]
PHPS1 SHP2 2.1 (Ki = 0.73) ~15 ~8 [2][5]
SHP130--[5]
PTP1B19--[5]
GS-493 SHP2 0.071 ~29 ~45 [2][6]
SHP1~2.06--[6][7]
PTP1B~3.20--[6][7]
CNBDA SHP2 5 ~25 - []
11a-1 SHP2 0.2 ~7 - []
BPDA2 SHP2 0.092 (DiFMUP) >369 >442 [8]
SHP1>34--[8]
PTP1B>40--[8]

Note: IC50 values can vary between studies due to different assay conditions, substrates, and enzyme preparations. The fold-selectivity is calculated as IC50 (Other PTP) / IC50 (SHP2).

Key Insights from Comparative Data

  • This compound is a potent inhibitor of SHP2 but exhibits virtually no selectivity against the closely related phosphatase SHP1.[4] Its selectivity over PTP1B is modest.[2]

  • GS-493 demonstrates higher potency than this compound and shows significantly improved selectivity against both SHP1 and PTP1B.[6][7]

  • PHPS1 is less potent than this compound but offers better selectivity, particularly against SHP1.[5]

  • CNBDA and 11a-1 are other examples of catalytic site inhibitors, with 11a-1 showing higher potency. Both exhibit moderate selectivity over SHP1.[]

  • BPDA2 , a derivative of CNBDA, stands out as a highly potent and exceptionally selective catalytic site inhibitor, demonstrating the potential for rational design to overcome the selectivity challenges inherent in targeting the PTP active site.[8]

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from in vitro biochemical phosphatase activity assays. Below are detailed protocols representative of the methods used to evaluate these inhibitors.

Fluorescence-Based PTP Activity Assay (DiFMUP Substrate)

This is the most common method for determining the in vitro potency of PTP inhibitors. It relies on the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which is dephosphorylated by SHP2 to produce the highly fluorescent compound 6,8-difluoro-4-methylumbelliferone (DiFMU).[9][10]

Protocol:

  • Enzyme Preparation: A working solution of recombinant human SHP2 catalytic domain is prepared in an assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20).[11] For full-length SHP2, which exists in an auto-inhibited state, a dually phosphorylated peptide from IRS-1 is pre-incubated with the enzyme to induce an active conformation.[9][11]

  • Compound Incubation: The SHP2 enzyme solution is dispensed into wells of a 384-well microplate. Test compounds (e.g., this compound, GS-493) are added at various concentrations and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[12]

  • Reaction Initiation: The enzymatic reaction is initiated by adding a solution of DiFMUP substrate to each well (final concentration typically 10-100 µM).[12][13]

  • Signal Detection: The increase in fluorescence intensity is monitored over time (kinetically) using a microplate reader with excitation and emission wavelengths set to approximately 360 nm and 460 nm, respectively.[11][14]

  • Data Analysis: The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[10]

High-Throughput Screening (HTS) Cross-Validation Protocol

To improve the reliability of screening campaigns and eliminate false positives, a cross-validation workflow can be employed.[15] This approach combines a primary enzymatic assay with a secondary biophysical assay.

Protocol:

  • Primary Screen (Fluorescence-Based Enzyme Assay): A large compound library is screened at a single concentration (e.g., 10 µM) using the DiFMUP-based assay described above. Compounds showing significant inhibition (e.g., >30-50%) are identified as primary "hits".[15]

  • Hit Confirmation and IC50 Determination: The primary hits are re-tested in the same enzymatic assay across a range of concentrations to confirm their activity and determine their IC50 values.

  • Secondary Screen (Conformation-Dependent Thermal Shift Assay - TSA): This biophysical assay measures the thermal stability of the target protein. The binding of a ligand (inhibitor) typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This method confirms direct binding of the inhibitor to SHP2 and can help differentiate between catalytic and allosteric inhibitors.[8][15]

  • Selectivity Profiling: Confirmed hits are then tested against other related phosphatases (e.g., SHP1, PTP1B) to assess their selectivity profile.

Visualizing Pathways and Processes

SHP2 Signaling in the RAS-MAPK Pathway

SHP2 is a crucial positive regulator of the RAS-MAPK signaling cascade, which is frequently activated by receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[16][17] Upon EGF binding, EGFR autophosphorylates, creating docking sites for adaptor proteins like Gab1. SHP2 is recruited to phosphorylated Gab1, where its phosphatase activity is required to promote the activation of Ras, leading to the downstream phosphorylation and activation of ERK1/2.[18][19]

SHP2_Signaling_Pathway cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Gab1 Gab1 EGFR->Gab1 Gab1_P Gab1-P SHP2_inactive SHP2 (Inactive) Gab1_P->SHP2_inactive Recruits SHP2_active SHP2 (Active) Ras_GDP Ras-GDP SHP2_active->Ras_GDP Promotes Activation Gab1->Gab1_P SHP2_inactive->SHP2_active Activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_P p-ERK ERK->ERK_P Proliferation Proliferation ERK_P->Proliferation

Caption: EGFR-mediated activation of the SHP2-RAS-ERK signaling pathway.

Logical Classification of SHP2 Inhibitors

SHP2 inhibitors can be categorized based on their binding site and mechanism of action. This fundamental distinction dictates their pharmacological properties and potential therapeutic applications. Catalytic inhibitors compete with substrates at the active site, while allosteric inhibitors bind to a separate pocket and lock the enzyme in an inactive conformation.[1]

SHP2_Inhibitor_Types cluster_catalytic Examples cluster_allosteric Examples SHP2_Inhibitors SHP2 Inhibitors Catalytic_Site Catalytic Site Inhibitors (Active Site Binders) SHP2_Inhibitors->Catalytic_Site Allosteric_Site Allosteric Site Inhibitors (Auto-inhibited State Stabilizers) SHP2_Inhibitors->Allosteric_Site This compound This compound Catalytic_Site->this compound SHP099 SHP099 Allosteric_Site->SHP099 PHPS1 PHPS1 This compound->PHPS1 GS-493 GS-493 PHPS1->GS-493 BPDA2 BPDA2 GS-493->BPDA2 TNO155 TNO155 SHP099->TNO155 RMC-4630 RMC-4630 TNO155->RMC-4630

Caption: Classification of SHP2 inhibitors by mechanism of action.

Experimental Workflow for SHP2 Inhibitor Discovery

The discovery and characterization of novel SHP2 inhibitors typically follow a multi-stage workflow, progressing from large-scale screening to detailed biochemical and cellular characterization.

HTS_Workflow Start HTS 1. High-Throughput Screening (e.g., Compound Library @ 10 µM) Start->HTS Hit_ID 2. Primary Hit Identification (% Inhibition > Threshold) HTS->Hit_ID Hit_ID->HTS Non-Hits Dose_Response 3. Dose-Response & IC50 (Enzymatic Assay) Hit_ID->Dose_Response Hits Binding_Validation 4. Target Engagement Assay (e.g., Thermal Shift Assay) Dose_Response->Binding_Validation Binding_Validation->Dose_Response No Binding Selectivity 5. Selectivity Profiling (vs. SHP1, PTP1B, etc.) Binding_Validation->Selectivity Confirmed Binders Cellular_Assays 6. Cellular Activity Assays (e.g., p-ERK levels, Proliferation) Selectivity->Cellular_Assays Lead_Compound Lead Compound Cellular_Assays->Lead_Compound

Caption: A typical workflow for the discovery of SHP2 inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling NSC-87877

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and detailed operational procedures for the handling and use of NSC-87877, a potent inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases. The intended audience for this guide includes researchers, scientists, and professionals in the drug development field. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. Although a safety data sheet has classified this compound as not a hazardous substance, it is a potent bioactive molecule, and caution is warranted.

Core PPE Requirements:

  • Gloves: Chemical-resistant gloves are required. While specific compatibility data for this compound is not available, nitrile gloves provide good resistance to a wide range of chemicals and are a suitable choice for handling the solid compound and solutions.[1] For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber may be considered. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from dust particles of the solid compound or splashes of solutions.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental contamination.

  • Respiratory Protection: If there is a risk of generating dust from the solid compound, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the stability and efficacy of this compound.

Handling:

  • Preparation of Stock Solutions: this compound is typically supplied as a solid. Prepare stock solutions in a chemical fume hood. Solutions are often prepared in dimethyl sulfoxide (DMSO).[2]

  • Avoid Dust Generation: When working with the solid form, handle it carefully to avoid creating dust.

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, follow the first aid measures outlined in the safety data sheet.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage:

  • Solid Form: Store the solid compound at -20°C for long-term stability.[3]

  • Stock Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Always check the manufacturer's recommendations for specific storage conditions and stability information.

III. Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Disposal Procedures:

  • Solid Waste: Collect any solid waste, such as contaminated gloves, weigh paper, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of unused solutions and contaminated media in a designated hazardous liquid waste container. Do not pour solutions down the drain.

  • Decontamination: Decontaminate all work surfaces, glassware, and equipment that have come into contact with this compound using an appropriate cleaning agent.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against various protein tyrosine phosphatases and its cytotoxic effects on different neuroblastoma cell lines.

Target/Cell LineIC50 (µM)Reference
Phosphatases
SHP-20.318[3]
SHP-10.355[3]
PTP1B1.691
HePTP7.745
DEP165.617
CD4584.473
LAR150.930
Neuroblastoma Cell Lines
IMR321.84[3]
SK-N-SH6.35[3]
NB-198.69[3]
SMS-KCN12.6[3]
SH-SY5Y15.7[3]
JF15.8[3]
CHLA-22519.0[3]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a typical procedure for assessing the effect of this compound on the proliferation of neuroblastoma cells.

Materials:

  • Neuroblastoma cell lines (e.g., IMR32, SK-N-SH)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vivo Neuroblastoma Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model of neuroblastoma.[3] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Neuroblastoma cells

  • Matrigel (optional)

  • This compound

  • Vehicle solution for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (typically 1-5 x 10^6 cells) into the flank of each mouse. Cells may be mixed with Matrigel to promote tumor formation.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or the vehicle solution to the mice according to the planned dosing schedule (e.g., intraperitoneal injection daily). A previously reported dosage is 30 mg/kg, administered once daily for 15 days.[3]

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated group and the control group to assess the anti-tumor efficacy.

Visualizations

Signaling Pathway of SHP-1 and SHP-2 Inhibition by this compound

SHP_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP1 SHP-1 RTK->SHP1 Activates SHP2 SHP-2 RTK->SHP2 Activates PI3K PI3K RTK->PI3K STAT STAT RTK->STAT GrowthFactor Growth Factor GrowthFactor->RTK Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt, JAK/STAT) SHP1->Downstream Dephosphorylates (Negative Regulation) Grb2_SOS Grb2/SOS SHP2->Grb2_SOS NSC87877 This compound NSC87877->SHP1 Inhibits NSC87877->SHP2 Inhibits Ras Ras Grb2_SOS->Ras Ras->Downstream PI3K->Downstream STAT->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Inhibition of SHP-1 and SHP-2 by this compound blocks downstream signaling pathways.

Experimental Workflow for In Vitro this compound Efficacy Testing

Experimental_Workflow start Start cell_culture 1. Culture Neuroblastoma Cell Lines start->cell_culture cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare this compound Serial Dilutions cell_seeding->compound_prep treatment 4. Treat Cells with This compound cell_seeding->treatment compound_prep->treatment incubation 5. Incubate for 24-72 hours treatment->incubation viability_assay 6. Perform Cell Viability Assay (MTT) incubation->viability_assay data_acquisition 7. Measure Absorbance/ Fluorescence viability_assay->data_acquisition data_analysis 8. Analyze Data and Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro efficacy of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NSC-87877
Reactant of Route 2
Reactant of Route 2
NSC-87877

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.